molecular formula C17H35NO2 B150445 C17 Sphingosine CAS No. 6918-48-5

C17 Sphingosine

Katalognummer: B150445
CAS-Nummer: 6918-48-5
Molekulargewicht: 285.5 g/mol
InChI-Schlüssel: RBEJCQPPFCKTRZ-LHMZYYNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C17 sphingosine is a sphingoid that is the C17 analogue of sphingosine. It is an aminodiol and a sphingoid. It is a conjugate base of a this compound(1+).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEJCQPPFCKTRZ-LHMZYYNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025448
Record name C17 Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6918-48-5
Record name C17 Sphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of an Odd-Chain Sphingoid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of C17 Sphingosine for Research

In the intricate world of lipidomics, sphingolipids stand out as critical regulators of cellular processes, acting as both structural components of membranes and as signaling molecules that govern cell fate decisions like proliferation, differentiation, and apoptosis.[1][2][3] The central backbone of most mammalian sphingolipids is D-erythro-sphingosine, an 18-carbon (C18) amino alcohol.[4] While C18 sphingosine and its metabolites are of immense biological interest, their accurate quantification in complex biological samples presents a significant analytical challenge.

This guide focuses on the synthesis and application of this compound ((2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol), a non-naturally occurring, odd-chain analogue of the endogenous C18 sphingoid base.[5][6][7] Its primary and indispensable role in modern research is as an internal standard for mass spectrometry-based lipidomics.[5][6][8][9] Because it is chemically and physically almost identical to its endogenous C18 counterpart, this compound co-extracts and co-ionizes, but is easily distinguished by its unique mass. This allows it to correct for sample loss and instrumental variability, enabling highly accurate and reproducible quantification of natural sphingolipids.[9][10] This guide provides a detailed exploration of a robust synthetic route to this compound and outlines its practical application in a research workflow.

Part 1: Understanding the Blueprint - Biosynthesis vs. Chemical Synthesis

To appreciate the logic behind a chemical synthesis, it is instructive to first understand the natural biosynthetic pathway of sphingolipids, which occurs in the endoplasmic reticulum.[11][12]

The De Novo Biosynthetic Pathway

Nature's synthesis is a masterclass in enzymatic precision:

  • Condensation: The process begins with the condensation of L-serine and a C16 fatty acyl-CoA (Palmitoyl-CoA), catalyzed by the enzyme Serine Palmitoyltransferase (SPT).[12][13] This sets the stereochemistry of the eventual C2 and C3 centers.

  • Reduction: The resulting 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.[13][14]

  • N-Acylation: A fatty acid is attached to the amino group by a ceramide synthase (CerS) to form dihydroceramide.[11]

  • Desaturation: Finally, a trans double bond is introduced at the C4-C5 position by dihydroceramide desaturase to yield ceramide, the immediate precursor to most complex sphingolipids.[1][14] Free sphingosine is then typically formed from the breakdown of these complex sphingolipids in the lysosome.[4]

De Novo Sphingolipid Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine 3_Keto 3-Ketosphinganine Serine->3_Keto SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Keto Sphinganine Sphinganine (Dihydrosphingosine) 3_Keto->Sphinganine Reductase DHCer Dihydroceramide Sphinganine->DHCer CerS Ceramide Ceramide DHCer->Ceramide Desaturase Complex_SL Complex Sphingolipids Ceramide->Complex_SL Golgi Apparatus

Caption: The de novo biosynthesis pathway of ceramide in the endoplasmic reticulum.

Rationale for Chemical Synthesis

Chemical synthesis provides access to non-natural analogues like this compound and offers absolute control over stereochemistry and purity, which is essential for a high-quality analytical standard. The synthetic strategy often mirrors the biological logic by starting with a chiral precursor that sets the stereochemistry, followed by the construction of the hydrocarbon tail.

Part 2: A Stereoselective Chemical Synthesis of this compound

The paramount challenge in synthesizing sphingosine is the precise installation of two contiguous stereocenters (at C2 and C3) and the C4-C5 trans double bond. A highly effective strategy begins with a chiral pool starting material, L-serine, which already contains the correct stereochemistry for the C2 amino and C3 hydroxyl groups.

Overall Synthetic Workflow

The synthesis can be logically broken down into five key stages: protecting the reactive groups of L-serine, elongating the carbon chain, stereoselectively forming the second chiral center, introducing the double bond, and finally, deprotection to yield the target molecule.

Chemical Synthesis Workflow Start L-Serine Protect Step 1: Protect Amine & Carboxyl Groups Start->Protect Elongate Step 2: Chain Elongation (Grignard Reaction) Protect->Elongate Reduce Step 3: Stereoselective Reduction Elongate->Reduce Olefin Step 4: Olefin Metathesis Reduce->Olefin Deprotect Step 5: Deprotection Olefin->Deprotect End This compound Deprotect->End

Caption: Key stages in the chemical synthesis of this compound from L-Serine.

Detailed Experimental Protocol

This protocol is a representative method adapted from established synthetic strategies for sphingoid bases.[15][16]

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are corrosive or toxic and should be handled with care.

Step 1: Preparation of Protected L-Serine Weinreb Amide

  • Rationale: The amine group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in subsequent steps. The carboxylic acid is converted to a Weinreb amide, which is an excellent electrophile for controlled addition of organometallic reagents without over-addition.[15]

  • Procedure:

    • Dissolve L-serine in a 1:1 mixture of dioxane and 1 M NaOH at -10 °C.

    • Slowly add di-tert-butyl dicarbonate (Boc)₂O and allow the reaction to warm to room temperature over 4 hours. Acidify and extract to yield N-Boc-L-serine.

    • Dissolve N-Boc-L-serine in dichloromethane (DCM). At -15 °C, add N,O-dimethylhydroxylamine hydrochloride, EDCI, and N-methylmorpholine (NMM).

    • Stir for 2 hours, then perform an aqueous workup and purify by column chromatography to yield the protected Weinreb amide.

Step 2: Chain Elongation via Grignard Reaction

  • Rationale: A C14 Grignard reagent is used to add the remainder of the hydrocarbon chain. This specific chain length will result in the final C17 backbone. The Weinreb amide ensures the reaction stops at the ketone stage.

  • Procedure:

    • Prepare a Grignard reagent from 1-bromotetradecane and magnesium turnings in anhydrous diethyl ether.

    • Add the protected Weinreb amide from Step 1 dropwise to the Grignard solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction with saturated ammonium chloride solution, extract with ether, and purify the resulting ketone by column chromatography.

Step 3: Stereoselective Reduction of the Ketone

  • Rationale: This is the most critical step for establishing the correct D-erythro (2S, 3R) stereochemistry. A bulky, stereoselective reducing agent is used to approach the ketone from the sterically least hindered face, yielding the desired anti-isomer. Lithium tri-tert-butoxyaluminum hydride is an excellent choice for this transformation.[15]

  • Procedure:

    • Dissolve the ketone from Step 2 in absolute ethanol.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add a solution of lithium tri-tert-butoxyaluminum hydride (TBLAH) dropwise.

    • Stir for 2 hours at -78 °C.

    • Quench the reaction, perform an aqueous workup, and purify by column chromatography to yield the protected anti-amino alcohol.

Step 4: Introduction of the C4-C5 trans Double Bond

  • Rationale: While the previous steps built the saturated backbone, this step introduces the characteristic double bond. A modern and highly efficient method is the olefin cross-metathesis reaction using a Grubbs catalyst.[15][16] For a C17 final product, the reaction would be between a protected amino alcohol with a terminal alkene and an appropriate alkene partner. An alternative strategy involves creating the double bond earlier in the synthesis via a Wittig reaction. For this guide, we assume a precursor amenable to metathesis was created in Step 2.

  • Procedure (Illustrative for Olefin Metathesis):

    • Dissolve the protected amino alcohol (containing a terminal alkene) and 1-tridecene in degassed chloroform.

    • Add Grubbs' 2nd generation catalyst (e.g., 5-10 mol%).

    • Stir at room temperature for 12 hours under an inert atmosphere.

    • Quench the reaction and purify by column chromatography to obtain the protected this compound precursor with the desired E-configuration double bond.

Step 5: Deprotection

  • Rationale: The final step is to remove the Boc protecting group to reveal the free amine of the sphingosine molecule. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the protected product from Step 4 in methanol at 0 °C.

    • Add acetyl chloride dropwise and allow the solution to warm to room temperature.

    • Stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Evaporate the solvent in vacuo. The resulting product can be purified by recrystallization or chromatography to yield pure this compound.

StepKey Reagent(s)PurposeTypical Yield
1 (Boc)₂O, Weinreb Amide ReagentsProtection of functional groups~85-95%
2 1-Bromotetradecane, MgAddition of C14 alkyl chain~70-80%
3 TBLAH or similar reducing agentStereoselective ketone reduction>80%
4 Grubbs' Catalyst, Alkene partnerFormation of C4=C5 trans bond~70-85%
5 Acetyl Chloride in MethanolRemoval of Boc protecting group>90%
Table 1. Summary of the synthetic protocol for this compound.

Part 3: Quality Control and Application in Lipidomics

Characterization of Synthetic this compound

The identity and purity of the final product must be rigorously confirmed before its use as an analytical standard.

  • Mass Spectrometry (MS): Electrospray ionization (ESI)-MS should confirm the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, with particular attention to the coupling constants of the protons around the double bond to verify its trans (E) configuration.

  • HPLC: Purity is assessed using High-Performance Liquid Chromatography, which should show a single, sharp peak.

PropertyValueSource
Chemical Formula C₁₇H₃₅NO₂[7]
Molecular Weight 285.5 g/mol [7]
IUPAC Name (E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol[7]
CAS Number 6918-48-5[7]

Table 2. Key properties of this compound.

Workflow for Quantification of Endogenous Sphingolipids

The true value of synthetic this compound is realized in its application. Here is a standard workflow for quantifying endogenous C18 sphingosine in a biological sample (e.g., human plasma).

LC-MS Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract LC HPLC Separation Extract->LC MS Tandem Mass Spec (MRM Mode) LC->MS Detect Detect Ion Pairs: C18-Sph (Analyte) C17-Sph (Standard) MS->Detect Quantify Calculate Peak Area Ratio (Analyte / Standard) Detect->Quantify Result Accurate Quantification of Endogenous C18 Sphingosine Quantify->Result

Caption: Workflow for quantifying endogenous sphingolipids using this compound as an internal standard.

  • Sample Spiking: A precise, known quantity of this compound is added to the biological sample at the very beginning of the workflow.[9][10]

  • Lipid Extraction: Total lipids are extracted using a standard protocol, such as a Folch extraction with a chloroform/methanol mixture.[1] During this process, any loss of lipid will affect both the endogenous C18 analyte and the C17 standard equally.

  • LC-MS/MS Analysis: The lipid extract is injected into an HPLC system coupled to a tandem mass spectrometer. The HPLC separates different lipid classes. The mass spectrometer is set to a Multiple Reaction Monitoring (MRM) mode, where it specifically looks for the precursor-to-product ion transitions unique to C18 and this compound.[8][9]

  • Quantification: The peak area for the C18 sphingosine is measured and compared to the peak area for the this compound. By using a calibration curve and the known concentration of the spiked standard, the ratio of these areas is used to calculate the exact concentration of the endogenous C18 sphingosine in the original sample.[9]

Conclusion

The chemical synthesis of this compound is a crucial enabling technology for the field of sphingolipid research. While the synthesis is a multi-step process requiring careful control of stereochemistry, the resulting high-purity product provides an indispensable tool for researchers. Its application as an internal standard has fundamentally improved the accuracy and reliability of quantitative lipidomics, empowering scientists and drug development professionals to precisely delineate the roles of sphingolipids in health and disease.

References

  • Bielawska, A., et al. (2009). Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. PubMed. Available at: [Link]

  • Quora. (2021). How are sphingolipids synthesized? Quora. Available at: [Link]

  • Al-Azzam, S., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Available at: [Link]

  • Kawate, T., et al. (1997). Synthesis of sphingosine analogues: stereoselective synthesis of 3-deoxysphingosine and cis-isomers. PubMed. Available at: [Link]

  • Radin, N. S., & Inokuchi, J. (1987). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed. Available at: [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PubMed Central. Available at: [Link]

  • TREA. Synthesis of sphingosines and their derivatives. TREA. Available at: [Link]

  • Chen, Y., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC - NIH. Available at: [Link]

  • MetwareBio. (2023). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio. Available at: [Link]

  • Google Patents. (1996). US5488167A - Synthesis of sphingosines. Google Patents.
  • Biology LibreTexts. (2022). 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. Available at: [Link]

  • Penkert, H., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers. Available at: [Link]

  • ResearchGate. (2016). Recent Progress in Chemical Syntheses of Sphingosines and Phytosphingosines. ResearchGate. Available at: [Link]

  • Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PMC - NIH. Available at: [Link]

  • Al-Azzam, S., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. PMC - NIH. Available at: [Link]

  • PubChem - NIH. This compound. PubChem. Available at: [Link]

  • Wikipedia. Sphingosine. Wikipedia. Available at: [Link]

  • Limon, E., et al. (2020). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. NIH. Available at: [Link]

  • Spassieva, S., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed. Available at: [Link]

  • Merrill Jr, A. H., et al. (2009). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. PubMed. Available at: [Link]

  • LIPID MAPS. LMSP01040003. LIPID MAPS. Available at: [Link]

  • ResearchGate. (2021). Chemical synthesis of D-sphingosine (d18:1) and D-sphingosine (d20:1)... ResearchGate. Available at: [Link]

  • Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and Characterization of C17 Sphingoid Bases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a highly diverse and bioactive class of molecules central to cellular signaling.[1][2] While the canonical pathway involving C18 sphingoid bases is well-established, the discovery of odd-chain sphingoid bases, particularly those with a C17 backbone, has unveiled a new layer of complexity in the sphingolipidome. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, biosynthesis, biological significance, and state-of-the-art characterization of C17 sphingoid bases. We delve into the enzymatic basis of their formation, their functional roles as signaling molecules and biomarkers, and provide detailed, field-proven methodologies for their robust analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Odd-Chain Anomaly: Discovery and Biosynthesis of C17 Sphingoid Bases

The biosynthesis of sphingolipids is a highly regulated, multi-step process that traditionally begins in the endoplasmic reticulum (ER).[3] The canonical and most abundant sphingolipids in mammals possess an 18-carbon (d18) sphingoid backbone. This pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the rate-limiting condensation of L-serine and palmitoyl-CoA (a C16 fatty acyl-CoA).[4][5]

The discovery of odd-chain sphingoid bases, such as the 17-carbon (d17) backbone, was initially linked to their use as non-naturally occurring internal standards for mass spectrometry-based lipidomics.[6][7][8] Their uncommon chain length allows them to be distinguished from endogenous, even-chained sphingolipids, providing a crucial tool for accurate quantification.[6][9] However, subsequent research has indicated that odd-chain sphingolipids, though less abundant, can be found endogenously and their presence is not merely an analytical artifact.

The formation of a C17 sphingoid base deviates from the canonical pathway in the choice of the fatty acyl-CoA substrate. Instead of palmitoyl-CoA (C16:0), SPT utilizes pentadecanoyl-CoA (C15:0) and condenses it with L-serine. This highlights the substrate flexibility of the SPT enzyme complex.[3][4] The resulting 3-ketodihydrosphingosine (KDS) intermediate has a 17-carbon chain, which is then rapidly reduced to form C17 dihydrosphingosine (d17:0 sphinganine). This can be further processed by cellular enzymes to generate a family of C17-based sphingolipids, including C17 sphingosine (d17:1) and C17-ceramides.

C17 Sphingoid Base Biosynthesis serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt c15_coa Pentadecanoyl-CoA (C15:0) c15_coa->spt kds_17 3-Ketodihydrosphingosine (C17) spt->kds_17 Condensation kdsr KDS Reductase kds_17->kdsr d17_0 C17 Dihydrosphingosine (d17:0, Sphinganine) kdsr->d17_0 Reduction desat DESAT1/2 d17_0->desat cers Ceramide Synthase (CerS) d17_0->cers d17_1 This compound (d17:1) desat->d17_1 Desaturation d17_1->cers c17_cer C17-Ceramides cers->c17_cer N-acylation fa_coa Fatty Acyl-CoAs fa_coa->cers

Figure 1: De Novo Biosynthesis of C17 Sphingoid Bases.

Biological Functions and Signaling Roles

While research is ongoing, C17 sphingoid bases and their downstream metabolites, such as C17-ceramide, are implicated in various cellular processes. Like their even-chained counterparts, they can be incorporated into complex sphingolipids or act as signaling molecules themselves.[10][11]

  • Modulation of Cell Fate: Ceramides are well-known mediators of cellular stress responses, often leading to apoptosis (programmed cell death).[12][13] The incorporation of a C17 backbone can influence the biophysical properties of membranes and the formation of ceramide-rich platforms, potentially modulating signaling cascades involved in cell survival and death.

  • Biomarkers of Disease: Alterations in sphingolipid metabolism are linked to numerous diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.[1][14][15][16] Because endogenous levels are typically low, the presence and concentration of C17 sphingolipids can serve as sensitive biomarkers, potentially reflecting dietary intake of odd-chain fatty acids or dysregulation of SPT substrate specificity.[1]

Analytical Methodologies for Characterization and Quantification

The robust and accurate analysis of C17 sphingoid bases from complex biological matrices requires a combination of efficient extraction, sensitive chromatographic separation, and specific mass spectrometric detection.[7][17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[9][19]

Analytical Workflow for C17 Sphingoid Bases sample 1. Sample Collection (Tissue, Plasma, Cells) spike 2. Spike Internal Standards (e.g., d17:1-d7 Sphingosine) sample->spike extract 3. Lipid Extraction (e.g., Bligh-Dyer) spike->extract dry 4. Solvent Evaporation extract->dry recon 5. Reconstitution (in LC-compatible solvent) dry->recon lcms 6. LC-MS/MS Analysis recon->lcms data 7. Data Processing (Integration & Quantification) lcms->data report 8. Reporting (pmol/mg protein, etc.) data->report

Figure 2: General LC-MS/MS Workflow for C17 Sphingolipid Analysis.

Step-by-Step Experimental Protocol: Quantification of C17 Sphingoid Bases by LC-MS/MS

This protocol provides a robust framework for the analysis of C17 sphingoid bases.

1. Sample Preparation and Lipid Extraction:

  • Rationale: The goal is to efficiently extract lipids from the aqueous biological matrix into an organic phase while simultaneously precipitating proteins. The use of an internal standard is critical for correcting variability in extraction efficiency and matrix effects during ionization.[7]

  • Protocol:

    • Homogenize a known quantity of tissue or cell pellet in a glass tube. For plasma, use a precise volume (e.g., 50 µL).

    • Add a known amount of a C17-based, stable isotope-labeled internal standard (e.g., d17:1 Sphingosine-d7). This is the most crucial step for accurate quantification.

    • Perform a modified Bligh-Dyer extraction: Add a 2:1:0.8 mixture of Methanol:Chloroform:Water. Vortex vigorously for 2 minutes.

    • Induce phase separation by adding 1 part Chloroform and 1 part Water. Vortex and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known, small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 A/B) for analysis.

2. Liquid Chromatographic (LC) Separation:

  • Rationale: Reverse-phase chromatography is used to separate sphingolipids based on their hydrophobicity. A C18 column effectively retains these lipids, and a gradient elution ensures that a wide range of species, from polar sphingoid bases to non-polar ceramides, are resolved and eluted efficiently.[9]

  • Protocol:

    • Column: Use a C18 reverse-phase column (e.g., Supelco Discovery C18, 5 cm x 2.1 mm, 5 µm).[6]

    • Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol/Acetic Acid (99:1, v/v) with 5 mM ammonium acetate.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 1.0 min: 30% B

      • 1.0 - 8.0 min: Linear gradient to 100% B

      • 8.0 - 12.0 min: Hold at 100% B

      • 12.1 - 15.0 min: Return to 30% B for column re-equilibration.

    • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Rationale: MS/MS provides unparalleled specificity and sensitivity. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor-to-product ion transition for each analyte, filtering out chemical noise and confirming identity.[7][17] For sphingoid bases, the characteristic product ion results from the neutral loss of water and parts of the aliphatic chain.

  • Protocol:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Technique: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up the instrument to monitor the specific mass transitions for the analytes of interest. The precursor ion is the protonated molecule [M+H]+. The product ion for sphingoid bases is typically m/z 250.3 for this compound, derived from fragmentation of the long-chain base.[20]

Data Presentation and Quantification

Quantitative data should be presented clearly, often in tabular format. The concentration of the endogenous C17 sphingoid base is calculated by comparing its peak area to the peak area of the known amount of spiked internal standard.

Table 1: Example MRM Transitions for C17 Sphingoid Base Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C17 Sphinganine (d17:0)288.3270.315
This compound (d17:1)286.3268.315
Internal Standard
This compound-d7293.3275.315

Note: m/z values are monoisotopic and may vary slightly based on instrumentation. Collision energies must be optimized for the specific mass spectrometer being used.

Table 2: Hypothetical Quantification of this compound in Biological Samples

Sample IDSample TypeThis compound (d17:1) Concentration
Control 1Mouse Plasma1.2 pmol/mL
Control 2Mouse Plasma1.5 pmol/mL
Treated 1Mouse Plasma8.7 pmol/mL
Treated 2Mouse Plasma9.4 pmol/mL

Conclusion and Future Directions

The study of C17 sphingoid bases is a rapidly evolving field. Initially employed as analytical tools, they are now emerging as bioactive molecules and potential biomarkers in their own right. Their unique origin, stemming from the substrate flexibility of SPT, opens new questions about the regulation of sphingolipid metabolism and its intersection with fatty acid pools. Future research will likely focus on elucidating the specific signaling pathways modulated by C17-ceramides, their role in disease pathogenesis, and their utility in clinical diagnostics. The robust analytical methods detailed in this guide provide the foundation for these future discoveries, enabling researchers to accurately explore the non-canonical branches of the sphingolipidome.

References

  • Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. (2006). Journal of Lipid Research. [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). (2013). Biochimica et Biophysica Acta. [Link]

  • Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. (2017). Journal of Neurology & Psychology. [Link]

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. (2016). Journal of Chromatographic Science. [Link]

  • Serine palmitoyltransferase, the first step enzyme in sphingolipid biosynthesis, is involved in nonhost resistance. (2009). Molecular Plant-Microbe Interactions. [Link]

  • De novo sphingolipid biosynthesis pathway. The serine... (ResearchGate Diagram). (n.d.). ResearchGate. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (LIPID MAPS Protocol). (2013). LIPID MAPS. [Link]

  • Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. (2013). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Intricate Regulation of Sphingolipid Biosynthesis: An In-Depth Look Into ORMDL-Mediated Regulation of Serine Palmitoyltransferase. (2020). Journal of Molecular Biology. [Link]

  • Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. (2003). Biochimica et Biophysica Acta. [Link]

  • Sphingolipids as Biomarkers of Disease. (2019). Advances in Experimental Medicine and Biology. [Link]

  • Serine palmitoyltransferase assembles at ER–mitochondria contact sites. (2021). Journal of Cell Biology. [Link]

  • Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. (2007). Methods in Enzymology. [Link]

  • (PDF) Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. (2017). ResearchGate. [Link]

  • In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. (2023). Analyst. [Link]

  • Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk. (2021). Frontiers in Endocrinology. [Link]

  • Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. (2022). Frontiers in Cardiovascular Medicine. [Link]

  • Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. (2021). Molecules. [Link]

  • C17 iso-branched sphingoid bases as analytical standards. (a) Synthetic... (ResearchGate Figure). (2021). ResearchGate. [Link]

  • Ceramidases, roles in sphingolipid metabolism and in health and disease. (2016). Handbook of Experimental Pharmacology. [Link]

  • Roles of ceramide and sphingolipids in pancreatic β-cell function and dysfunction. (2012). Islets. [Link]

  • Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. (2022). Frontiers in Cardiovascular Medicine. [Link]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. (2010). Methods in Enzymology. [Link]

  • Sphingolipids as New Biomarkers for Assessment of Delayed-Type Hypersensitivity and Response to Triptolide. (2013). PLoS ONE. [Link]

  • Sphingolipid biosynthesis in man and microbes. (2017). Biochemical Society Transactions. [Link]

  • (PDF) Biological activity of ceramides and other sphingolipids. (2012). ResearchGate. [Link]

  • Biosynthesis of Membrane Sphingolipids. (2022). Biology LibreTexts. [Link]

Sources

Introduction: Tracing the Dynamic World of Sphingolipids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Metabolic Labeling of Cells with C17-Sphingosine

Sphingolipids are a class of bioactive lipids that have transcended their role as simple structural components of cell membranes.[1][2][3] They are now recognized as critical signaling molecules that regulate a vast array of cellular processes, including proliferation, apoptosis, and differentiation.[1][4] The metabolic network that governs the synthesis and interconversion of sphingolipids is complex and highly dynamic, with key metabolites like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) acting as potent second messengers.[5][6][7]

Studying the flux through these interconnected pathways presents a significant analytical challenge. Conventional methods that measure static lipid levels often fail to capture the dynamic nature of sphingolipid metabolism. Metabolic labeling, a technique that uses isotopically or chemically tagged precursors, offers a powerful solution by allowing researchers to trace the fate of these molecules within living cells in real-time.[8][9]

This guide focuses on a robust and widely adopted metabolic labeling strategy utilizing C17-sphingosine, an odd-chain sphingoid base homologue. Because the vast majority of endogenous mammalian sphingolipids possess an 18-carbon (C18) sphingosine backbone, the introduction of C17-sphingosine provides a distinct tracer.[1] Its downstream metabolites are readily distinguished from their natural counterparts by mass spectrometry, enabling precise and quantitative analysis of metabolic flux through the various branches of the sphingolipid pathway.[5] This approach provides invaluable insights for basic research, disease modeling, and the development of therapeutics targeting sphingolipid metabolism.

Part 1: The Principle of C17-Sphingosine Metabolic Labeling

The effectiveness of C17-sphingosine as a metabolic tracer is rooted in the fundamental biochemistry of the sphingolipid pathway. Cells readily take up exogenously supplied C17-sphingosine and process it using the same enzymatic machinery that acts on endogenous C18-sphingosine. This allows it to serve as a substrate for a cascade of metabolic conversions.

The primary routes of metabolism include:

  • Acylation: Ceramide synthases (CerS) attach a fatty acid to the amino group of C17-sphingosine to form C17-ceramide.[7]

  • Phosphorylation: Sphingosine kinases (SphK1/2) phosphorylate C17-sphingosine to produce C17-sphingosine-1-phosphate (C17-S1P).

  • Glycosylation: Once converted to C17-ceramide, further enzymatic action can produce C17-glucosylceramide and other complex glycosphingolipids.[6]

  • Phosphocholine Addition: Sphingomyelin synthases can add a phosphocholine headgroup to C17-ceramide to generate C17-sphingomyelin.[7]

By measuring the abundance of these C17-containing metabolites over time, researchers can quantify the rate of synthesis and turnover within each branch of the pathway, a concept known as metabolic flux analysis.[10][11]

Sphingolipid_Metabolism Metabolic fate of C17-sphingosine tracer. cluster_de_novo De Novo Synthesis (Endogenous C18) cluster_salvage Salvage & Labeling Pathway Serine Serine + Palmitoyl-CoA DHSph Dihydrosphingosine (d18:0) Serine->DHSph SPT DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide (d18:1) DHCer->Cer DES1 C17_Cer C17-Ceramide C17_Sph C17-Sphingosine (Tracer) C17_Sph->C17_Cer CerS C17_S1P C17-S1P C17_Sph->C17_S1P SphK1/2 C17_SM C17-Sphingomyelin C17_Cer->C17_SM SMS C17_GlcCer C17-Glucosylceramide C17_Cer->C17_GlcCer GCS

Figure 1. Simplified diagram of C17-sphingosine entering the sphingolipid metabolic pathway.

Part 2: Experimental Design and Core Protocols

A successful metabolic labeling experiment requires careful planning and execution. The protocols described here are robust starting points that can be adapted for specific cell types and experimental goals.

Section 2.1: Experimental Planning

The causality behind experimental choices is paramount. The concentration of C17-sphingosine and the labeling duration directly impact the results. Insufficient concentration or time may result in signals that are too low to detect, while excessive amounts can induce cytotoxicity or perturb the natural metabolic state of the cells.

Table 1: Key Experimental Parameters for C17-Sphingosine Labeling

ParameterRecommended RangeRationale & Key Considerations
Cell Seeding Density 50-70% ConfluencyCells should be in a logarithmic growth phase to ensure active metabolism. Over-confluency can alter sphingolipid metabolism.[12]
C17-Sphingosine Conc. 1-10 µMStart with a concentration titration (e.g., 1, 5, 10 µM) to find the optimal balance between signal intensity and cell viability for your specific cell line.
Labeling Duration 30 min - 24 hoursShort time points (30 min - 4 hr) are ideal for studying rapid enzymatic conversions (e.g., phosphorylation). Longer time points (6 - 24 hr) are needed to observe flux into more complex sphingolipids like sphingomyelin.
Vehicle Control BSA or EthanolThe solvent used to deliver the lipid tracer must be included as a control to ensure it does not independently affect cell metabolism or viability.
Section 2.2: Step-by-Step Protocol: Cell Labeling

Sphingolipids are poorly soluble in aqueous media.[13] Therefore, C17-sphingosine must be complexed with a carrier like bovine serum albumin (BSA) for efficient delivery to cells in culture.

  • Preparation of C17-Sphingosine-BSA Complex (500 µM Stock): a. In a glass vial, dry down the required amount of C17-sphingosine (stored in chloroform/methanol) under a gentle stream of nitrogen gas. b. Further dry the lipid film under vacuum for at least 30 minutes to remove residual solvent. c. Resuspend the lipid film in a small volume of ethanol (e.g., 200 µL). d. In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 1 mg/mL). e. While vortexing the BSA solution, slowly inject the ethanolic C17-sphingosine solution. This gradual addition is critical for proper complex formation. f. Incubate the mixture at 37°C for 30 minutes to allow for complete complexation. This stock solution can be stored at -20°C.[13]

  • Cell Labeling Procedure: a. Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency. b. Aspirate the growth medium from the cells. c. Add fresh, low-serum or serum-free medium containing the desired final concentration of the C17-sphingosine-BSA complex. Also include a vehicle control (medium with BSA-ethanol only). d. Incubate the cells for the chosen duration (e.g., 30 minutes, 2 hours, 6 hours) at 37°C in a CO₂ incubator. e. After incubation, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the labeling process and remove any remaining tracer. f. Proceed immediately to lipid extraction.

Section 2.3: Step-by-Step Protocol: Lipid Extraction

A robust lipid extraction is critical for quantitative accuracy. The Bligh-Dyer method is a gold-standard technique for separating lipids from other cellular components.[14][15]

  • Cell Lysis and Phase Separation: a. After the final PBS wash, add 1 mL of ice-cold methanol to each well to quench metabolism and lyse the cells. b. Scrape the cells and transfer the cell lysate/methanol mixture to a glass tube. c. Add 2 mL of chloroform. Vortex vigorously for 1 minute. d. Add 0.8 mL of water. Vortex again for 1 minute. This creates a biphasic system. e. Centrifuge at 2,000 x g for 10 minutes to cleanly separate the phases.

  • Collection of Lipid Phase: a. Three phases will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids. b. Carefully collect the lower organic phase using a glass Pasteur pipette, being sure not to disturb the protein interface. Transfer it to a new clean glass tube. c. The collected lipid extract is now ready for drying and sample preparation.

Section 2.4: Step-by-Step Protocol: Sample Preparation for Mass Spectrometry
  • Dry the lipid extract in the glass tube under a stream of nitrogen.

  • Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis, typically a methanol/chloroform mixture or another solvent compatible with the chromatography method.[16]

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Experimental_Workflow Core workflow for a C17-sphingosine labeling experiment. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells (Logarithmic Phase) C 3. Incubate Cells with C17-Sph Tracer A->C B 2. Prepare C17-Sph-BSA Complex B->C D 4. Wash Cells with Cold PBS C->D E 5. Extract Lipids (Bligh-Dyer) D->E F 6. Dry & Reconstitute Sample E->F G 7. Analyze by LC-MS/MS F->G

Figure 2. Overview of the experimental workflow from cell culture to data acquisition.

Part 3: Data Acquisition and Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for analyzing sphingolipid species.[2][3][17] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional sensitivity and specificity.[18][19]

Section 3.1: LC-MS/MS Analysis

The instrument is programmed to select a specific precursor ion (the molecular weight of the C17-lipid) in the first quadrupole, fragment it in the collision cell, and detect a specific product ion in the third quadrupole. This precursor -> product ion transition is highly specific. For sphingolipids, a common product ion corresponds to the sphingoid base backbone after the loss of the headgroup and N-acyl chain.[20]

Table 2: Example MRM Transitions for C17-Sphingolipid Metabolites (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
C17-Sphingosine 286.3 [M+H]⁺268.3Corresponds to [M+H-H₂O]⁺, a characteristic loss.[21]
C17-S1P 366.4 [M+H]⁺250.2Corresponds to the C17 sphingoid backbone after loss of the phosphate group and water.[19]
C17-Ceramide (d17:1/C16:0) 524.5 [M+H]⁺268.3Fragmentation yields the C17 sphingoid base backbone.
C17-Sphingomyelin (d17:1/C16:0) 705.6 [M+H]⁺184.1The m/z 184.1 ion is the characteristic phosphocholine headgroup.[20]

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. The N-acyl chain length on ceramides and complex sphingolipids will alter the precursor mass.

Section 3.2: Data Interpretation

The output of the LC-MS/MS analysis is a chromatogram showing the intensity of each targeted lipid over the elution time. The peak area for each C17-labeled lipid is proportional to its abundance in the sample.

To assess metabolic flux, you can:

  • Track the appearance of metabolites over time: Plot the peak area of C17-S1P, C17-Ceramide, and C17-Sphingomyelin at different labeling time points. The rate of increase reflects the activity of the respective metabolic pathways.

  • Analyze ratios: Calculate the ratio of a downstream metabolite to its direct precursor (e.g., C17-S1P / C17-Sphingosine). Changes in this ratio after a drug treatment can indicate specific enzyme inhibition or activation.

  • Compare with endogenous pools: By also measuring the corresponding endogenous C18-sphingolipids, one can determine the percentage of the pool that has become labeled, providing a quantitative measure of turnover.

Part 4: Applications and Advanced Insights

The C17-sphingosine labeling technique is a versatile tool with broad applications in biomedical research and drug development.

  • Elucidating Drug Mechanism of Action: If a drug is hypothesized to inhibit a specific enzyme, such as a ceramide synthase or sphingosine kinase, this method can provide direct functional evidence.[5] A reduction in the formation of the corresponding C17-labeled product in drug-treated cells would confirm the drug's on-target effect.

  • Investigating Disease Pathophysiology: Altered sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegeneration, and metabolic disorders.[1] By applying this technique to disease-relevant cell models, researchers can pinpoint specific metabolic nodes that are dysregulated, potentially identifying new therapeutic targets.

  • Probing Signaling Dynamics: The method allows for the study of how various stimuli (e.g., growth factors, stress) impact sphingolipid metabolism to generate signaling molecules. For example, one can trace the rapid conversion of C17-sphingosine to C17-S1P following stimulation to measure the activation of sphingosine kinases.

Troubleshooting and Self-Validation:

  • Low Signal: If C17-metabolites are undetectable, consider increasing the labeling concentration or duration. Also, verify the efficiency of your lipid extraction and the sensitivity of the mass spectrometer.

  • Cell Toxicity: If cells appear unhealthy after labeling, reduce the C17-sphingosine concentration or the labeling time. Ensure the BSA complexing step was performed correctly, as free sphingosine can be toxic.

  • Internal Controls: Every experiment should include appropriate controls. A "time zero" control (cells harvested immediately after adding the label) is essential to establish the baseline. Furthermore, using a well-characterized enzyme inhibitor (e.g., a SphK inhibitor) can serve as a positive control to validate that the assay can detect changes in flux.

Conclusion

Metabolic labeling with C17-sphingosine is a powerful, quantitative, and highly specific technique for interrogating the dynamics of sphingolipid metabolism. By enabling the direct measurement of metabolic flux, it provides insights that cannot be obtained from static measurements of lipid levels alone. From fundamental cell biology to preclinical drug development, this method offers a clear window into the functional status of one of the cell's most critical signaling networks.

References

  • Masuda, T., et al. (2018). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Analytical Methods in Chemistry.
  • Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolites in inflammatory disease. Nature, 510(7503), 58-67. (General background, specific URL not in results but concept is widely supported[1][22])

  • Gomez-Larrauri, A., et al. (2020). An Overview of Sphingolipid Metabolism: From Synthesis to Breakdown. Biomolecules.
  • Liebisch, G., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 51(7), 2001-2011. Available at: [Link]

  • Bielawski, J., & Bielawska, A. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233-241. Available at: [Link]

  • Reactome Pathway Database. Sphingolipid metabolism. Available at: [Link]

  • PubChem. Sphingolipid Metabolism Pathway. Available at: [Link]

  • Merrill Jr, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 746-763. Available at: [Link]

  • Metware Biotechnology. Guide to Sphingolipid: Structure, Classification, and Detection Methods. Available at: [Link]

  • Al-Makdissy, N., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Liebisch, G., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. ResearchGate. Available at: [Link]

  • ResearchGate. Procedure of sphingolipid extraction. Available at: [Link]

  • ResearchGate. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Available at: [Link]

  • ResearchGate. Is there a better protocol to extract sphingolipids?. Available at: [Link]

  • ResearchGate. Metabolic labeling with C 17 dihydrosphingosine of neuroblastoma cells... Available at: [Link]

  • NCBI. Metabolic labeling of sphingolipids - Glycoscience Protocols. Available at: [Link]

  • Ghodgaonkar, M. M., et al. (2017). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Methods in Molecular Biology. Available at: [Link]

  • Kim, J., et al. (2021). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules. Available at: [Link]

  • Wang, D., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis. Available at: [Link]

  • Shaner, R. L., et al. (2009). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Current Protocols in Food Analytical Chemistry. Available at: [Link]

  • Gosejacob, D., et al. (2016). Tools for the analysis of metabolic flux through the sphingolipid pathway. Biochimie. Available at: [Link]

  • Merrill Jr, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews. Available at: [Link]

  • Protocol Online. Cell Biology/Metabolic Labeling Protocols. Available at: [Link]

  • Osinuga, A. B. (2024). Dynamic Metabolic Flux Analysis Amidst Data Variability: Sphingolipid Biosynthesis Case Study in Arabidopsis thaliana Cell Cultures. UNL Digital Commons. Available at: [Link]

  • MacDougall, E. J., et al. (2021). A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids. International Journal of Molecular Sciences. Available at: [Link]

  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology, 19(3), 175-191. (General background, specific URL not in results but concept is widely supported[4])

  • Thiele, C., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLOS ONE. Available at: [Link]

  • Labinsights. Sphingolipids for Research Use. Available at: [Link]

  • ResearchGate. Synthetic Glycosphingolipids for Live-Cell Labeling. Available at: [Link]

Sources

An In-depth Technical Guide to the Role of C17 Sphingosine in Ceramide Synthase Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the strategic use of C17 sphingosine in ceramide synthase (CerS) assays. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical principles, practical methodologies, and data interpretation nuances associated with this powerful analytical tool.

Introduction: The Central Role of Ceramide Synthases

Ceramides are fundamental bioactive lipids that serve as crucial hubs in sphingolipid metabolism.[1][2][3] They are implicated in a vast array of cellular processes, including signaling, proliferation, differentiation, and apoptosis.[4][5] The synthesis of ceramides is primarily catalyzed by a family of six distinct ceramide synthases (CerS1-6) in mammals.[2][6][7] Each CerS isoform exhibits a remarkable specificity for fatty acyl-CoAs of varying chain lengths, thereby generating a diverse pool of ceramide species with distinct physiological functions.[8][9][10][11]

Given the pivotal role of CerS in cellular health and disease, with dysregulation linked to metabolic disorders like diabetes and neurodegenerative conditions, the accurate measurement of their activity is paramount for both basic research and therapeutic development.[4][12][13]

Why this compound? The Rationale Behind an Odd-Chain Substrate

Traditional ceramide synthase assays have often relied on radioactive or fluorescently labeled substrates.[2][6][7] While effective, these methods can present challenges related to safety, cost, and potential steric hindrance from bulky labels that may affect enzyme kinetics. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field, offering unparalleled sensitivity and specificity for lipid analysis.[13][14]

The use of a non-naturally occurring, odd-chain sphingoid base like this compound as a substrate in CerS assays offers a distinct and powerful advantage. Since endogenous sphingolipids in mammalian cells predominantly possess even-numbered carbon chains (e.g., C16, C18, C24), the C17 backbone of the substrate allows for the enzymatic product, C17-ceramide, to be easily distinguished from the endogenous ceramide pool by mass spectrometry.[15][16][17] This eliminates background noise and provides a clear, unambiguous signal directly proportional to the activity of the ceramide synthase enzyme. This approach provides high sensitivity and extreme accuracy, even when using crude cell or tissue extracts as the enzyme source.[18]

The Biochemical Reaction: A Ping-Pong Mechanism

Recent structural and biochemical studies have elucidated that ceramide synthases catalyze the N-acylation of a sphingoid base through a ping-pong reaction mechanism.[8][9][12] This process involves a covalent acyl-enzyme intermediate.

The two-step catalytic process is as follows:

  • Acyl-CoA Binding and Acyl Transfer: A fatty acyl-CoA molecule binds to the active site of the CerS enzyme. The fatty acyl chain is transferred to a key residue within the enzyme, forming a covalent intermediate and releasing Coenzyme A.

  • Sphingosine Binding and N-acylation: The sphingoid base (in this case, this compound) then binds to the enzyme. The covalently attached fatty acyl chain is transferred to the amino group of the sphingosine, forming the N-acyl bond and generating the final ceramide product, which is then released from the enzyme.

CerS_Mechanism cluster_0 Ceramide Synthase Catalytic Cycle E CerS (E) E_AcylCoA E-Acyl-CoA Complex E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_AcylCoA->E_Acyl 2. Acyl Transfer CoA CoA-SH E_AcylCoA->CoA Releases E_Acyl_Sph E-Acyl-Sphingosine Complex E_Cer E-Ceramide Complex E_Acyl_Sph->E_Cer 4. N-acylation E_Cer->E 5. Releases Cer C17-Ceramide E_Cer->Cer AcylCoA Fatty Acyl-CoA AcylCoA->E_AcylCoA 1. Binds Sph C17-Sphingosine Sph->E_Acyl_Sph 3. Binds CerS_Assay_Workflow start Start prep 1. Prepare Enzyme Source (Cell/Tissue Lysate) start->prep reaction 2. Set Up Reaction Mixture - Buffer - Fatty Acyl-CoA - this compound prep->reaction incubation 3. Incubate at 37°C reaction->incubation stop 4. Quench Reaction (e.g., Chloroform/Methanol) incubation->stop is 5. Add Internal Standard (e.g., C17:0 Ceramide with isotopic label or different acyl chain) stop->is extract 6. Lipid Extraction (e.g., Bligh-Dyer) is->extract analysis 7. LC-MS/MS Analysis extract->analysis quant 8. Data Quantification analysis->quant end End quant->end

Figure 2: General workflow for a this compound-based CerS assay.

Detailed Protocol

1. Preparation of Enzyme Source (Cell/Tissue Lysates)

  • Homogenize cells or tissues in a suitable buffer (e.g., HEPES or Tris-HCl) containing protease inhibitors.

  • Centrifuge to remove cellular debris. The supernatant or microsomal fraction can be used as the enzyme source.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Reaction Setup

  • In a microcentrifuge tube, combine the following components:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

    • Fatty acyl-CoA substrate (concentration to be optimized, typically in the range of 10-50 µM). The choice of acyl-CoA will depend on the specific CerS isoform being investigated (see Table 1).

    • This compound substrate (typically 10-20 µM).

    • Enzyme source (lysate protein, e.g., 20-100 µg).

  • Initiate the reaction by adding the enzyme source or the this compound.

3. Incubation

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the assay.

4. Reaction Quenching and Lipid Extraction

  • Stop the reaction by adding a solvent mixture, typically chloroform/methanol (1:2, v/v).

  • Add an internal standard. A common choice is a deuterated or C13-labeled C17-ceramide to account for variations in extraction efficiency and instrument response.

  • Perform a lipid extraction, such as the Bligh and Dyer method, to separate the lipids from the aqueous phase.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Separate the lipid species using reverse-phase liquid chromatography.

  • Detect and quantify the C17-ceramide product and the internal standard using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The characteristic transition for C17 ceramide is the precursor ion [M+H]+ to the product ion corresponding to the sphingoid base fragment (m/z 264.1). [2][15] Table 1: Fatty Acyl-CoA Specificity of Mammalian Ceramide Synthases

Ceramide SynthasePreferred Acyl-CoA Chain LengthsPrimary Tissue Expression
CerS1 C18:0Brain
CerS2 C20:0 - C26:0 (Very long chain)Liver, Kidney, Brain
CerS3 C24:0 and longer (Ultra long chain)Testis, Skin
CerS4 C18:0, C20:0Skin, Leukocytes, Heart, Liver
CerS5 C16:0Most tissues
CerS6 C14:0, C16:0Most tissues

This data is a synthesis from multiple sources.[5][10][11]

Data Interpretation and Validation

The amount of C17-ceramide produced is calculated by comparing its peak area to that of the internal standard. The activity of the ceramide synthase is then expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).

Self-Validating System:

  • Linearity: Ensure the assay is linear with respect to both time and protein concentration.

  • Negative Controls: Include reactions without the enzyme source or without the this compound substrate to confirm that product formation is enzyme-dependent.

  • Substrate Titration: Determine the Michaelis-Menten constants (Km) for both this compound and the fatty acyl-CoA to characterize the enzyme kinetics.

Broader Context: Sphingolipid Metabolism

The ceramide synthase reaction is a critical node in the complex web of sphingolipid metabolism. Ceramides produced by CerS can be further metabolized to form a variety of complex sphingolipids, including sphingomyelin, glucosylceramide, and ceramide-1-phosphate. [1][3]Alternatively, ceramides can be broken down to sphingosine, which can be re-acylated back into ceramide via the "salvage pathway" or phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P). [1][19]

Sphingolipid_Metabolism DeNovo De Novo Synthesis Ser_PalCoA Serine + Palmitoyl-CoA Salvage Salvage Pathway Sph Sphingosine Complex Complex Sphingolipids SM Sphingomyelin GSL Glycosphingolipids C1P Ceramide-1-Phosphate DHSph Dihydrosphingosine (Sphinganine) Ser_PalCoA->DHSph SPT DHCer Dihydroceramide DHSph->DHCer CerS (Acyl-CoA) Cer Ceramide DHCer->Cer DES Cer->Sph Ceramidase Cer->SM SMS Cer->GSL GCS Cer->C1P CERK Sph->Cer CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK

Figure 3: Simplified overview of sphingolipid metabolism.

Conclusion

The use of this compound in combination with LC-MS/MS provides a highly specific, sensitive, and robust method for assaying ceramide synthase activity. This approach overcomes many of the limitations of older techniques and has become an invaluable tool for researchers investigating the intricate roles of sphingolipids in health and disease. By enabling the precise measurement of CerS activity, this methodology facilitates the screening of potential therapeutic inhibitors and enhances our understanding of the complex regulation of sphingolipid metabolism.

References

  • Pascoa, J. H., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature Structural & Molecular Biology. Available at: [Link]

  • Levy, M., & Futerman, A. H. (2010). Ceramide synthases at the centre of sphingolipid metabolism and biology. The FEBS Journal. Available at: [Link]

  • Pascoa, J. H., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Research Square. Available at: [Link]

  • Pascoa, J. H., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. bioRxiv. Available at: [Link]

  • O'Brien, L., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. Available at: [Link]

  • Don, A. S., & Witting, P. K. (2016). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • O'Brien, L., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research. Available at: [Link]

  • Don, A. S. (2016). Fluorescent Assays for Ceramide Synthase Activity. Springer Nature Experiments. Available at: [Link]

  • Han, G., et al. (2023). Structure and mechanism of a eukaryotic ceramide synthase complex. EMBO Reports. Available at: [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • O'Brien, L., et al. (2014). A Three-Step Assay for Ceramide Synthase Activity Using a Fluorescent Substrate and HPLC. Current Protocols in Chemical Biology. Available at: [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • Tidhar, R., & Futerman, A. H. (2015). A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. Journal of Lipid Research. Available at: [Link]

  • Acevedo-Pena, F. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. LCGC North America. Available at: [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Lee, J. E., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Available at: [Link]

  • Don, A. S., & Witting, P. K. (2016). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sullards, M. C., & Merrill, A. H. Jr. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology. Available at: [Link]

  • Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry. Available at: [Link]

  • Spassieva, S. D., et al. (2007). Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism. Journal of Lipid Research. Available at: [Link]

  • Pewzner-Jung, Y., et al. (2006). Mammalian Ceramide Synthases. Journal of Biological Chemistry. Available at: [Link]

  • Arenz, C., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. Available at: [Link]

  • Futerman, A. H., & Hannun, Y. A. (2009). Ceramide Synthases: Roles in Cell Physiology and Signaling. FADA - Birzeit University Institutional Repository. Available at: [Link]

  • Le Barz, M., et al. (2023). Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter. Biochimie. Available at: [Link]

  • Guan, X., et al. (2023). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences. Available at: [Link]

  • Geng, T., et al. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Frontiers in Endocrinology. Available at: [Link]

  • O'Donoghue, M. L., et al. (2023). Emerging Roles for Sphingolipids in Cardiometabolic Disease: A Rational Therapeutic Target?. Metabolites. Available at: [Link]

Sources

Unraveling Sphingolipid Dynamics: A Technical Guide to Investigating the Metabolism of Exogenous C17-Sphingosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of exogenous C17-sphingosine. By leveraging the unique properties of this non-native sphingoid base, we can dissect the intricate and dynamic pathways of sphingolipid metabolism, offering profound insights into cellular signaling, membrane biology, and the pathogenesis of various diseases. This document moves beyond a simple recitation of protocols to explain the underlying principles and experimental rationale, ensuring a robust and insightful investigation.

Introduction: The Strategic Advantage of C17-Sphingosine

Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The metabolism of these lipids is a tightly regulated network of synthetic and catabolic pathways.[2][3] At the heart of this network lies ceramide, a central hub from which complex sphingolipids are synthesized and to which they are broken down.[4]

To accurately trace the flux through these pathways, it is essential to distinguish between endogenous pools and newly synthesized or exogenously supplied lipids. C17-sphingosine, a sphingoid base with a 17-carbon backbone, is not naturally abundant in mammalian cells, which predominantly synthesize sphingolipids with an 18-carbon backbone.[5] This makes it an ideal tracer for studying sphingolipid metabolism. When introduced into a cellular system, its metabolic products can be readily distinguished from their endogenous C18 counterparts by their unique mass-to-charge ratios (m/z) using mass spectrometry.[6][7] This approach allows for a clear and quantitative assessment of the uptake, conversion, and degradation of exogenous sphingosine.

The Metabolic Journey of Exogenous C17-Sphingosine

Upon entering the cell, exogenous C17-sphingosine is integrated into the cellular sphingolipid metabolic network. Its fate is primarily dictated by three major pathways: the salvage pathway for ceramide synthesis, phosphorylation to C17-sphingosine-1-phosphate, and its subsequent catabolism.

The Salvage Pathway: Building C17-Ceramides and Complex Sphingolipids

The most significant route for the metabolism of exogenous sphingosine is the salvage pathway, which recycles sphingoid bases to generate ceramide.[3][8] This process is initiated by the acylation of C17-sphingosine by ceramide synthases (CerS) to form C17-ceramide.[3][9][10] Mammalian cells express six different CerS isoforms, each with a preference for specific fatty acyl-CoA chain lengths.[11] This results in the formation of a diverse pool of C17-ceramides with varying N-acyl chain lengths.

From this central C17-ceramide hub, a variety of complex C17-sphingolipids can be synthesized:[11]

  • C17-Sphingomyelin (C17-SM): The addition of a phosphocholine headgroup from phosphatidylcholine, catalyzed by sphingomyelin synthases (SMS), generates C17-SM, a major component of the plasma membrane.[11]

  • C17-Glucosylceramide (C17-GlcCer) and C17-Galactosylceramide (C17-GalCer): Glycosylation by glucosylceramide synthase or galactosylceramide synthase, respectively, leads to the formation of these simple glycosphingolipids.[11]

  • Complex C17-Glycosphingolipids: C17-GlcCer can be further elongated with additional sugar moieties to form more complex glycosphingolipids like C17-lactosylceramide (C17-LacCer) and gangliosides.[11][12]

  • C17-Ceramide-1-Phosphate (C17-C1P): Phosphorylation of C17-ceramide by ceramide kinase produces C17-C1P, another bioactive signaling molecule.[11]

Sphingolipid_Salvage_Pathway cluster_uptake Cellular Uptake cluster_metabolism Salvage Pathway & Complex Sphingolipid Synthesis Exogenous_C17_Sphingosine Exogenous C17-Sphingosine C17_Sphingosine Intracellular C17-Sphingosine Exogenous_C17_Sphingosine->C17_Sphingosine C17_Ceramide C17-Ceramide C17_SM C17-Sphingomyelin C17_GlcCer C17-Glucosylceramide C17_Complex_GSL Complex C17- Glycosphingolipids C17_C1P C17-Ceramide-1-Phosphate

Phosphorylation and Catabolism

In addition to its incorporation into complex sphingolipids, intracellular C17-sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form C17-sphingosine-1-phosphate (C17-S1P).[13][14] C17-S1P is a potent signaling molecule that can act both intracellularly and, upon export, as a ligand for a family of G protein-coupled receptors.[13]

The irreversible degradation of sphingolipids occurs via the catabolism of sphingosine-1-phosphate.[11][12] C17-S1P is cleaved by sphingosine-1-phosphate lyase (S1PL) into phosphoethanolamine and a C15 fatty aldehyde (2-trans-hexadecenal).[3][14][15] This represents the only known pathway for the complete breakdown of the sphingoid base backbone, preventing its re-incorporation into other lipid species.[11][15]

Sphingosine_Catabolism C17_Sphingosine Intracellular C17-Sphingosine C17_S1P C17-Sphingosine-1-Phosphate (C17-S1P) C17_Sphingosine->C17_S1P Sphingosine Kinases (SphK1/2) Degradation_Products Phosphoethanolamine + C15 Fatty Aldehyde C17_S1P->Degradation_Products Sphingosine-1-Phosphate Lyase (S1PL)

Experimental Design and Protocols

A robust investigation into the metabolism of exogenous C17-sphingosine requires careful experimental design and validated protocols. The following sections provide a detailed methodology for cell culture, labeling, lipid extraction, and LC-MS/MS analysis.

Cell Culture and C17-Sphingosine Labeling

Protocol 1: Cell Culture and Labeling

  • Cell Seeding: Plate cells of interest at a density that ensures they are in the logarithmic growth phase at the time of labeling. The seeding density should be optimized for each cell line.

  • Cell Culture: Culture cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of C17-Sphingosine Stock Solution: Prepare a stock solution of C17-sphingosine (e.g., 1 mM in ethanol). Store at -20°C.

  • Labeling: On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the desired concentration of C17-sphingosine (typically in the range of 1-10 µM). A vehicle control (medium with an equivalent amount of ethanol) should be run in parallel. The incubation time will depend on the specific metabolic processes being investigated and should be determined empirically (e.g., ranging from 30 minutes to 24 hours).

  • Cell Harvesting: After the desired incubation period, aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining unincorporated C17-sphingosine.

  • Cell Lysis and Storage: Lyse the cells in a suitable buffer and store the lysate at -80°C until lipid extraction. An aliquot should be taken for protein or DNA quantification to normalize the lipidomics data.[16]

Lipid Extraction

A two-step extraction procedure is often employed to efficiently recover both polar and non-polar sphingolipids.[17]

Protocol 2: Two-Step Lipid Extraction

  • Internal Standard Spiking: To the cell lysate, add a known amount of an internal standard cocktail containing odd-chain or stable isotope-labeled sphingolipids that are not C17 species (e.g., C12-ceramide, d7-sphingosine).[18][19] This is crucial for accurate quantification.

  • Solvent Addition: Add a mixture of chloroform and methanol (e.g., 1:2, v/v) to the lysate, vortex thoroughly, and incubate on ice.

  • Phase Separation: Induce phase separation by adding chloroform and water. Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Fraction Collection: Carefully collect the lower organic phase, which contains the majority of the complex sphingolipids (ceramides, sphingomyelins, and neutral glycosphingolipids). The upper aqueous phase, containing the more polar sphingolipids like sphingosine-1-phosphate, can also be collected for separate analysis.[17]

  • Drying and Reconstitution: Dry the collected fractions under a stream of nitrogen gas. Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).

Experimental_Workflow Cell_Culture 1. Cell Culture C17_Labeling 2. C17-Sphingosine Labeling Cell_Culture->C17_Labeling Cell_Harvesting 3. Cell Harvesting & Washing C17_Labeling->Cell_Harvesting Lipid_Extraction 4. Lipid Extraction (with Internal Standards) Cell_Harvesting->Lipid_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

LC-MS/MS Analysis: Detection and Quantification of C17-Sphingolipids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of sphingolipids.[5][17][18][19][20]

Liquid Chromatography

The choice of chromatographic separation method is critical for resolving different sphingolipid classes and minimizing ion suppression. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed.

  • Reversed-Phase (RP) LC: Typically uses a C18 column and is well-suited for separating sphingolipids based on the length and saturation of their fatty acyl chains.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates compounds based on their polarity and is particularly useful for resolving different classes of sphingolipids based on their head groups.[20]

Table 1: Representative LC Conditions for Sphingolipid Analysis

ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)Silica-based with polar modification
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium formateAcetonitrile with 0.2% formic acid
Mobile Phase B Methanol/Acetonitrile (e.g., 90:10) with 0.1% formic acid and 1 mM ammonium formateWater with 0.2% formic acid and 200 mM ammonium formate
Gradient Start with a high percentage of A, ramp to a high percentage of BStart with a high percentage of A, ramp to a high percentage of B
Flow Rate 0.2-0.4 mL/min0.3-0.5 mL/min
Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the specificity required to identify and quantify individual C17-sphingolipid species within a complex biological matrix. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of most sphingolipids.[20]

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for targeted quantification. It involves selecting a specific precursor ion (the m/z of the C17-sphingolipid of interest) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This highly specific transition provides excellent sensitivity and minimizes interferences.[18]

Table 2: Example MRM Transitions for C17-Sphingolipids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
C17-Sphingosine286.3268.3Loss of water
C17-S1P366.3268.3Loss of phosphoric acid
C17-Ceramide (d17:1/16:0)524.5268.3Common fragment from the sphingoid backbone
C17-Sphingomyelin (d17:1/16:0)709.6184.1Phosphocholine headgroup fragment
C17-Glucosylceramide (d17:1/16:0)686.6268.3Loss of the glucose moiety

Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.

Data Analysis and Quantification

The peak areas of the C17-sphingolipid species are integrated from the chromatograms. Quantification is achieved by comparing the peak area of each C17-analyte to the peak area of its corresponding internal standard.[7] The results are then normalized to the amount of protein or DNA in the initial sample to account for variations in cell number.

Conclusion: A Powerful Tool for Sphingolipid Research

The use of exogenous C17-sphingosine as a metabolic tracer, coupled with the analytical power of LC-MS/MS, provides an unparalleled approach to dissecting the complex and dynamic world of sphingolipid metabolism. This guide offers a comprehensive framework for designing and executing robust experiments that can yield critical insights into the roles of sphingolipids in health and disease. By understanding the causality behind experimental choices and adhering to validated protocols, researchers can confidently navigate the intricacies of the sphingolipidome and uncover novel therapeutic targets for a wide range of pathologies.

References

  • An Overview of Sphingolipid Metabolism: From Synthesis to Breakdown. (n.d.).
  • Adada, M., et al. (2014). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. PubMed Central.
  • Sphingolipid Metabolism | Pathway - PubChem. (n.d.).
  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010).
  • Sphingolipid - Wikipedia. (n.d.).
  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PubMed Central.
  • Bielawski, J., & Bielawska, A. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology.
  • Watters, R. J., et al. (2011).
  • Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. (2013). Longdom Publishing.
  • Sullards, M. C., Liu, Y., Chen, Y., & Merrill, A. H., Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Liebisch, G., et al. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PubMed Central.
  • Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research.
  • Zhang, Y., et al. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PubMed Central.
  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. PubMed Central.
  • Metabolic labeling with C 17 dihydrosphingosine of neuroblastoma cells... (n.d.).
  • Glembotski, C. C., et al. (2012). Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry. PubMed Central.
  • Merrill, A. H., Jr. (2011). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. PubMed Central.
  • Kitatani, K., Idkowiak-Baldys, J., & Hannun, Y. A. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. PubMed Central.
  • Metabolism of sphingosine and complex sphingolipids. (2014). Universität zu Köln.
  • Biosynthesis of ceramide and its conversion into other bioactive... (n.d.).
  • Scheme 1. Biosynthesis of ceramide and its conversion into other... (n.d.).
  • Merrill, A. H., Jr., & Sandhoff, K. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews.
  • Le Bouter, A., et al. (2024). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. Journal of Lipid Research.
  • Gerl, M. J., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLOS ONE.
  • The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers. (2019). MDPI.

Sources

The C17 Sphingosine Toolbox: An In-depth Technical Guide to Tracing Complex Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Static Snapshots - Unveiling the Dynamics of Sphingolipid Metabolism

In the intricate world of lipidomics, sphingolipids stand out for their dual role as essential structural components of cellular membranes and as critical signaling molecules governing a myriad of cellular processes, from proliferation and differentiation to apoptosis and inflammation.[1] Dysregulation of sphingolipid metabolism is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.[2] Consequently, the ability to accurately trace the flux of metabolites through the complex and interconnected sphingolipid pathways is paramount for a deeper understanding of disease mechanisms and the development of novel therapeutic interventions.

This technical guide moves beyond the mere quantification of endogenous sphingolipid levels, offering a comprehensive framework for the dynamic tracking of sphingolipid metabolism using the non-natural C17 sphingosine as a metabolic tracer. By introducing this odd-chain sphingoid base to cellular systems, we can meticulously follow its incorporation into ceramides, sphingomyelins, and other complex sphingolipids, providing a real-time view of enzymatic activities and pathway dynamics. This approach offers a powerful tool to dissect the complexities of the de novo and salvage pathways of sphingolipid synthesis, revealing insights that are often obscured in static lipidomic analyses.

Herein, we provide not just a set of protocols, but a complete workflow grounded in scientific integrity and practical expertise. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. From the nuances of cell culture labeling to the intricacies of lipid extraction and the fine-tuning of mass spectrometry parameters, this guide is designed to empower researchers to confidently and accurately explore the dynamic world of sphingolipid metabolism.

The Central Role of this compound in Metabolic Labeling

The logic behind using this compound as a tracer lies in its structural similarity to the endogenous C18 sphingosine, allowing it to be recognized and processed by the cellular enzymatic machinery.[3] However, its odd-chain length makes it readily distinguishable from the naturally abundant even-chain sphingolipids by mass spectrometry, providing a clear and unambiguous signal for the newly synthesized molecules.[3] This allows for the precise tracking of the metabolic fate of the exogenously supplied sphingoid base.

Navigating the Sphingolipid Metabolic Maze

This compound, once introduced into the cell, can enter the sphingolipid metabolic network at a crucial juncture, primarily through the salvage pathway. This pathway is responsible for the recycling of sphingoid bases derived from the breakdown of complex sphingolipids.[4] The key enzymatic steps involved in the incorporation of this compound into complex sphingolipids are:

  • Ceramide Synthesis: this compound is acylated by ceramide synthases (CerS) to form C17-ceramides. Mammalian cells express six different CerS isoforms (CerS1-6), each with a distinct specificity for the fatty acyl-CoA chain length.[4][5] This step is a critical control point that determines the acyl chain composition of the resulting ceramides.

  • Sphingomyelin Synthesis: C17-ceramides can then be converted to C17-sphingomyelin (C17-SM) by sphingomyelin synthases (SMS) located in the Golgi apparatus and at the plasma membrane.[6][7][8] This reaction involves the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide.

By monitoring the appearance and abundance of various C17-containing sphingolipid species over time, researchers can gain valuable insights into the activity of these key enzymes and the overall flux through these pathways.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_complex_synthesis Complex Sphingolipid Synthesis (Golgi/PM) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine (Sphinganine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidases Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Hydrolases Sphingosine->Ceramide CerS C17_Sphingosine This compound (Tracer) C17_Ceramide C17 Ceramide C17_Sphingosine->C17_Ceramide CerS C17_Sphingomyelin C17 Sphingomyelin C17_Ceramide->C17_Sphingomyelin SMS

Caption: this compound Incorporation into Complex Sphingolipids.

Experimental Design: A Blueprint for Success

A well-designed experiment is the cornerstone of reliable and reproducible results. The following sections outline the key considerations for designing a this compound labeling experiment.

Cell Culture and Labeling Conditions

The choice of cell line, this compound concentration, and incubation time are critical parameters that must be optimized for each experimental system.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Confluent or quiescent cells may exhibit altered sphingolipid metabolism.

  • This compound Concentration: A typical starting concentration for this compound labeling is between 0.5 and 5 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides a robust signal without inducing cytotoxicity.

  • Incubation Time: The incubation time will depend on the specific metabolic pathway being investigated. For rapid events like ceramide synthesis, short incubation times (e.g., 5-60 minutes) may be sufficient.[3] To track the synthesis of more complex sphingolipids like sphingomyelin, longer incubation times (e.g., 1-24 hours) may be necessary.[9][10] A time-course experiment is highly recommended to capture the dynamics of this compound incorporation.

Table 1: Recommended Starting Conditions for this compound Labeling

ParameterRecommended RangeRationale
Cell Confluency 50-70%Ensures cells are metabolically active.
This compound 0.5 - 5 µMBalances signal strength with potential cytotoxicity.
Incubation Time 5 min - 24 hDependent on the target metabolic pathway.
Serum in Media 0-10%Serum contains lipids that may compete with this compound uptake. Consider serum-free or low-serum conditions for certain experiments.
Essential Controls

To ensure the validity of your results, it is imperative to include the following controls in your experimental design:

  • Vehicle Control: Cells treated with the same vehicle (e.g., ethanol or DMSO) used to dissolve the this compound. This control accounts for any effects of the solvent on sphingolipid metabolism.

  • Unlabeled Control: Untreated cells to establish the baseline levels of endogenous sphingolipids.

  • Time-Zero Control: Cells harvested immediately after the addition of this compound. This control helps to distinguish between metabolic incorporation and non-specific binding of the tracer.

The Workflow: From Cell Culture to Data Analysis

The following sections provide a detailed, step-by-step guide for performing a this compound labeling experiment, from cell harvesting to data interpretation.

Experimental_Workflow Cell_Culture 1. Cell Culture & Labeling Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Extraction 3. Lipid Extraction Harvesting->Extraction LCMS_Analysis 4. LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing 5. Data Processing & Quantification LCMS_Analysis->Data_Processing Interpretation 6. Data Interpretation Data_Processing->Interpretation

Caption: Experimental Workflow for this compound Labeling.

Step-by-Step Experimental Protocol

Protocol 1: this compound Labeling of Cultured Cells

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol. Store at -20°C.

  • Labeling: On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1 µM).

  • Incubation: Incubate the cells for the desired time period (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Harvesting: After incubation, place the plate on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Protein Quantification: Add 500 µL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube. Take an aliquot for protein quantification (e.g., BCA assay) for normalization.

  • Pellet the Cells: Centrifuge the remaining cell suspension at 1000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellets can be stored at -80°C until lipid extraction.

Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol is optimized for the extraction of a broad range of sphingolipids.

  • Internal Standard Spiking: To the cell pellet, add a known amount of an appropriate internal standard, such as this compound-d7 or another odd-chain sphingolipid not expected to be formed from the C17 tracer.

  • Solvent Addition: Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the cell pellet.

  • Homogenization: Vortex the sample vigorously for 1 minute and then sonicate for 15 minutes in a bath sonicator.

  • Phase Separation: Add 330 µL of chloroform and vortex for 1 minute. Add 330 µL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at room temperature to separate the phases.

  • Collection of the Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matched solvent.

LC-MS/MS Analysis: The Key to Specific and Sensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity.

Table 2: Example LC-MS/MS Parameters for C17-Sphingolipid Analysis

ParameterSettingRationale
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good separation of different sphingolipid species based on their acyl chain length and polarity.
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium formatePromotes ionization and improves peak shape.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid and 1 mM ammonium formateElutes the nonpolar sphingolipids.
Gradient A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.Allows for the separation of a wide range of sphingolipids with different polarities.
Ionization Mode Positive Electrospray Ionization (ESI+)Sphingolipids readily form positive ions.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high sensitivity and specificity for the targeted analysis of known C17-sphingolipids.

Table 3: Example MRM Transitions for C17-Sphingolipids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound286.3268.315
C17-C16:0 Ceramide524.5268.325
C17-C18:0 Ceramide552.5268.325
C17-C24:0 Ceramide636.6268.330
C17-Sphingomyelin691.6184.135

Note: These are example values and should be optimized for your specific instrument and experimental conditions.

Data Analysis and Interpretation: From Raw Data to Biological Insights

The final step in the workflow is the processing and interpretation of the LC-MS/MS data.

  • Peak Integration: Use the instrument manufacturer's software or a third-party program to integrate the peak areas for each C17-sphingolipid and the internal standard.

  • Quantification: Calculate the amount of each C17-sphingolipid by comparing its peak area to the peak area of the internal standard.

  • Normalization: Normalize the quantified data to the protein concentration of each sample to account for variations in cell number.

  • Data Visualization and Statistical Analysis: Plot the normalized data to visualize the changes in C17-sphingolipid levels over time or in response to different treatments. Perform statistical analysis to determine the significance of the observed changes.

Interpreting the Results:

  • Increased levels of C17-ceramides with specific acyl chain lengths can provide insights into the substrate specificity of the active ceramide synthases in your cellular system.[5][11]

  • The rate of appearance of C17-sphingomyelin reflects the activity of sphingomyelin synthase.

  • Comparing the incorporation of this compound in control versus treated cells can reveal how a particular drug or genetic modification affects sphingolipid metabolism.

Concluding Remarks: A Powerful Tool for Discovery

The use of this compound as a metabolic tracer, coupled with the power of LC-MS/MS, provides an unparalleled approach to dissect the intricate and dynamic nature of sphingolipid metabolism. This in-depth technical guide has provided a comprehensive framework for designing, executing, and interpreting these experiments. By adhering to the principles of sound experimental design, meticulous execution of protocols, and careful data analysis, researchers can unlock a wealth of information about the regulation of sphingolipid pathways in health and disease. This powerful tool will undoubtedly continue to drive new discoveries and pave the way for the development of innovative therapeutic strategies targeting the complex world of sphingolipids.

References

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC - NIH. (URL: [Link])

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PubMed Central. (URL: [Link])

  • Mammalian Ceramide Synthases - PMC - PubMed Central - NIH. (URL: [Link])

  • Procedure of sphingolipid extraction. Prior to extraction, fungal cell... - ResearchGate. (URL: [Link])

  • Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase - PMC - NIH. (URL: [Link])

  • A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - NIH. (URL: [Link])

  • Sphingomyelin synthase - Wikipedia. (URL: [Link])

  • A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells - PMC. (URL: [Link])

  • Substrate specificities of ceramide synthases toward sphingoid bases.... - ResearchGate. (URL: [Link])

  • Specificity of ceramide synthase(s) and the diversity of ceramide... - ResearchGate. (URL: [Link])

  • Chemotherapy resistance due to epithelial-to-mesenchymal transition is caused by abnormal lipid metabolic balance | eLife. (URL: [Link])

  • A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids | Request PDF - ResearchGate. (URL: [Link])

  • Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC. (URL: [Link])

  • (PDF) Substrate Specificity for Ceramide in the Enzymatic Formation of Sphingomyelin. (URL: [Link])

  • Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. (URL: [Link])

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (URL: [Link])

  • A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids | Analytical Chemistry - ACS Publications. (URL: [Link])

  • The Domain Responsible for Sphingomyelin Synthase (SMS) Activity - PMC - NIH. (URL: [Link])

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids - ResearchGate. (URL: [Link])

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC - PubMed Central. (URL: [Link])

  • Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. (URL: [Link])

  • Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC - NIH. (URL: [Link])

  • A method for visualization of “omic” datasets for sphingolipid metabolism to predict potentially interesting differences - NIH. (URL: [Link])

  • Metabolic labeling with C 17 dihydrosphingosine of neuroblastoma cells... - ResearchGate. (URL: [Link])

  • Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry - PMC - NIH. (URL: [Link])

  • Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC. (URL: [Link])

  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics | Chemical Reviews - ACS Publications. (URL: [Link])

  • Critical Evaluation of Sphingolipids Detection by MALDI-MSI | bioRxiv. (URL: [Link])

  • The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers - MDPI. (URL: [Link])

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of C17 Sphingosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of potent signaling molecules that regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis.[1] At the core of this lipid family is the sphingoid base backbone, with the 18-carbon (C18) sphingosine being the most canonical in mammalian systems.[2] This guide, however, focuses on its less common, yet scientifically indispensable analog: C17 sphingosine.

This compound is an odd-chain sphingoid base that, while occurring naturally in small amounts in specific tissues like human skin[3][4], has found its primary role in the laboratory. Its structural and chemical similarity to endogenous sphingolipids, combined with a distinct molecular weight, makes it an unparalleled tool for quantitative analysis.[5][6] For researchers, scientists, and drug development professionals in the field of lipidomics and cell signaling, a thorough understanding of its properties is not just academic—it is fundamental to experimental design, data integrity, and the interpretation of results.

This document provides a comprehensive technical overview of the core chemical properties, stability, handling, and metabolic fate of this compound. It moves beyond a simple recitation of facts to explain the causality behind its behavior and provides field-proven protocols for its effective use, particularly as an internal standard in mass spectrometry.

Section 1: Core Chemical and Physical Properties

A molecule's function and utility are dictated by its structure and physicochemical nature. This compound's unique characteristics are foundational to its application in research.

Structure and Nomenclature

This compound is an aminodiol with a 17-carbon aliphatic chain.[7] Its precise structure is defined by key features that govern its interactions and chemical behavior:

  • IUPAC Name: (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol[7][8]

  • Common Synonyms: D-erythro-Sphingosine C17, Heptadecasphing-4-enine, Sphingosine (d17:1)[7][9]

  • Stereochemistry: The D-erythro configuration of the chiral centers at C2 and C3 is critical for its recognition by metabolic enzymes.

  • Unsaturation: A single trans (E) double bond is present between C4 and C5, which influences the molecule's shape and susceptibility to oxidation.

Physicochemical Data Summary

Quantitative data provides a snapshot of the molecule's identity and behavior, essential for analytical applications.

PropertyValueSource
Molecular Formula C₁₇H₃₅NO₂[10]
Molecular Weight 285.5 g/mol [7][9]
CAS Number 6918-48-5[9][10]
Physical State Crystalline Solid[4][9]
XLogP3 (Lipophilicity) 4.7[7]
Topological Polar Surface Area 66.5 Ų[7]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 2[3]
Solubility Profile

Effective experimental design begins with the ability to create accurate and stable solutions. The solubility of this compound is dictated by the interplay between its long, lipophilic hydrocarbon tail and its polar aminodiol headgroup.

SolventSolubilityRationale & Comments
Ethanol MiscibleThe hydroxyl group of ethanol interacts favorably with the polar headgroup of sphingosine.
Dimethylformamide (DMF) ~10 mg/mLA polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule.[4][9]
Dimethyl sulfoxide (DMSO) ~2 mg/mLAnother polar aprotic solvent, though slightly less effective for this compound than DMF.[4][9]
Aqueous Buffers (e.g., PBS) Practically InsolubleThe dominant C17 hydrocarbon tail prevents significant dissolution in water without co-solvents or detergents.

Note: When preparing solutions in organic solvents, it is best practice to use high-purity, anhydrous grades to minimize degradation.

Acid-Base Properties and Protonation State

The primary amino group at the C2 position is the key to this compound's acid-base chemistry. In membrane environments, sphingosine exhibits an apparent pKa of approximately 8.9.[11] This has a profound consequence: at physiological pH (~7.3), the amino group is predominantly protonated, meaning this compound exists as a cation (this compound(1+)).[12] This positive charge is critical for its interaction with enzymes, its role in membrane structures, and its detection by analytical techniques such as electrospray ionization mass spectrometry (ESI-MS), where it is readily observed as the [M+H]⁺ ion.

Section 2: Stability, Storage, and Handling

The integrity of any standard is paramount for accurate quantification. Proper handling and storage of this compound are essential to prevent chemical degradation and ensure its long-term viability.

Recommended Storage Conditions
  • Long-Term Storage: this compound should be stored as a crystalline solid at -20°C or below.[9][13] Under these conditions, it is reported to be stable for at least four years.[4][9]

  • Stock Solutions: Aliquoted stock solutions in high-purity organic solvents should also be stored at -20°C or -80°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Chemical Stability and Potential Degradation

While generally stable, this compound possesses chemical features susceptible to degradation under suboptimal conditions.

  • Oxidative Instability: The allylic C4-C5 trans double bond is the primary site of vulnerability. It can be targeted by atmospheric oxygen and peroxides that may be present in aged solvents. This is the scientific rationale behind the recommendation to purge stock solutions with an inert gas like argon or nitrogen before sealing and storage.[9] This practice displaces oxygen and preserves the integrity of the double bond.

  • pH-Mediated Instability: While stable in the neutral pH range, exposure to strong acids or bases should be avoided during experimental workups, as it can potentially catalyze degradation or side reactions.

Protocol: Preparation and Handling of Stock Solutions

This protocol is designed as a self-validating system to ensure the accuracy and stability of this compound standards.

  • Material Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Use a high-purity, anhydrous grade solvent (e.g., ethanol).

    • Prepare a clean, amber glass vial with a PTFE-lined cap.

  • Weighing and Dissolution:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Add the appropriate volume of solvent to achieve the target concentration (e.g., 1 mg/mL).

    • Vortex gently until the solid is completely dissolved. Sonication can be used sparingly if needed.

  • Inert Gas Purging (Critical Step):

    • Insert a clean, dry Pasteur pipette or a needle connected to an inert gas line (argon or nitrogen).

    • Gently bubble the gas through the solution for 30-60 seconds to displace dissolved oxygen.

    • Alternatively, flush the headspace of the vial with the inert gas for 15-20 seconds.

  • Aliquoting and Storage:

    • Immediately cap the vial tightly.

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Section 3: Biological Significance and Metabolic Fate

While primarily used as an analytical standard, this compound is also a substrate for key enzymes in the sphingolipid metabolic network, mirroring the fate of its endogenous counterparts.

Role as a Bioactive Precursor

Like C18 sphingosine, this compound can be phosphorylated at its primary hydroxyl group (C1) by the enzymes sphingosine kinase 1 and 2 (SphK1/2).[3][4] This reaction yields C17-sphingosine-1-phosphate (C17-S1P) .[14][15] S1P is a pleiotropic signaling molecule that, upon being exported from the cell, acts on a family of five G protein-coupled receptors (S1PR₁₋₅) to regulate critical physiological processes, including lymphocyte trafficking, vascular integrity, and cell survival.[16][17][18] The ability of this compound to be converted into C17-S1P allows it to be used in tracer studies to investigate the dynamics of this vital signaling pathway.

The Sphingolipid Degradation Pathway

The sphingolipid metabolic pathway is a tightly regulated network designed for both synthesis and breakdown.[19] The terminal, irreversible catabolic step for all sphingoid base phosphates occurs in the endoplasmic reticulum. Here, S1P (and by extension, C17-S1P) is cleaved by the enzyme sphingosine-1-phosphate lyase (S1PL) .[20] This reaction breaks the C2-C3 bond, yielding phosphoethanolamine and a long-chain aldehyde (in this case, pentadecenal).[19] This pathway is the sole exit point for sphingoid bases from the metabolic cycle. Inherited defects in the enzymes responsible for sphingolipid degradation, including the upstream hydrolases, lead to the pathological accumulation of lipids in lysosomes, resulting in a class of devastating genetic disorders known as sphingolipidoses.[21][22][23]

Sphingolipid_Metabolism C17_Sph This compound C17_S1P C17-Sphingosine-1-Phosphate (C17-S1P) C17_Sph->C17_S1P Sphingosine Kinase (SphK1/2) Degradation Degradation Products (Phosphoethanolamine + Pentadecenal) C17_S1P->Degradation S1P Lyase (S1PL)

Diagram 1: The metabolic conversion and degradation pathway of this compound.

Section 4: Application as an Internal Standard in Mass Spectrometry

The most prominent application of this compound is as an internal standard (IS) for the quantification of endogenous sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale: Why this compound is an Ideal Standard

The validity of quantitative mass spectrometry hinges on the ability to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard co-behaves with the analyte of interest through every step of the process. This compound excels in this role for several reasons:

  • Structural Homology: It is nearly identical to endogenous C18 sphingosine, ensuring that it has the same extraction efficiency, chromatographic retention behavior, and ionization efficiency.

  • Mass Distinguishability: Mammalian sphingolipid biosynthesis almost exclusively uses even-chained fatty acids, resulting in even-chained sphingoid bases (C16, C18, C20).[5] The odd-chain (C17) nature of the standard means its molecular weight is distinct from the endogenous analytes, allowing it to be clearly differentiated by the mass spectrometer without any risk of isotopic overlap.[6] This combination of near-identical behavior and distinct mass is the cornerstone of its utility.

Workflow: Quantification of Endogenous Sphingolipids

A typical quantitative workflow involves spiking a known quantity of the this compound internal standard into the biological sample at the very first step. The ratio of the endogenous analyte's signal to the internal standard's signal is then used to calculate the absolute concentration of the analyte.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Lipid Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (Analyte Peak Area / IS Peak Area) LCMS->Data Result Absolute Quantification of Endogenous Sphingolipid Data->Result

Diagram 2: A generalized workflow for quantifying sphingolipids using this compound as an internal standard.

Protocol: Generalized Method for Sphingolipid Extraction and Analysis

This protocol provides a framework for the analysis of sphingosine and its phosphorylated form, S1P, from serum, using C17-S1P as the internal standard.[24]

  • Sample Preparation and Spiking:

    • To 50 µL of serum in a polypropylene tube, add 10 µL of the C17-S1P internal standard working solution (prepared in methanol).

    • Vortex briefly to mix. The immediate addition of the IS ensures it undergoes all subsequent extraction steps alongside the endogenous analyte.

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of ice-cold methanol to the sample. This serves to precipitate the bulk of the proteins.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the lipids (including S1P and the C17-S1P standard), and transfer it to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the extract onto a C18 reverse-phase column (e.g., 2.1 x 50 mm). Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, with additives like formic acid and ammonium formate to improve peak shape and ionization efficiency.[25]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for detection and quantification. The instrument is set to specifically monitor the fragmentation of the parent ion into a specific product ion for both the analyte and the standard.

      • Example MRM Transition for S1P (C18): m/z 380.4 → 264.4[24]

      • Example MRM Transition for C17-S1P (IS): m/z 366.4 → 250.2[24]

  • Data Analysis:

    • Integrate the peak areas for both the endogenous S1P and the C17-S1P internal standard.

    • Calculate the ratio of the S1P peak area to the C17-S1P peak area.

    • Determine the absolute concentration of S1P in the original sample by comparing this ratio to a standard curve generated with known amounts of S1P and a fixed amount of the C17-S1P standard.

Conclusion

This compound stands as a molecule of dual importance. It is a functional substrate within the complex web of sphingolipid metabolism and, more critically, an essential tool that enables precise and reliable research into this very network. Its well-defined chemical properties, predictable stability when handled correctly, and ideal characteristics as an internal standard empower scientists to unravel the roles of sphingolipids in health and disease. A thorough grasp of the principles outlined in this guide is fundamental for any researcher aiming to generate high-quality, reproducible data in the dynamic field of sphingolipid biology.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound(1+). National Center for Biotechnology Information. [Link])

  • Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research. [Link]

  • LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]

  • Bielawski, J., & Czerieniecka, S. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology. [Link]

  • Zhang, Q., et al. (2019). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis. [Link]

  • LIPID MAPS. LMSP01040002. [Link]

  • Nakahara, K., et al. (2012). Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. PNAS. [Link]

  • van Meer, G., & Holthuis, J. C. (2000). The organizing potential of sphingolipids in intracellular membrane transport. The Journal of Cell Biology. [Link]

  • Hammad, S. M., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PLoS One. [Link]

  • Platt, F. M. (2014). Sphingolipid lysosomal storage disorders. Nature. [Link]

  • Avanti Polar Lipids. Sphingosine (d17:1). [Link]

  • Human Metabolome Database. Showing metabocard for Sphingosine 1-phosphate (HMDB0000277). [Link]

  • Wattenberg, B. W., et al. (2012). Sources, metabolism, and regulation of circulating sphingosine-1-phosphate. Journal of Lipid Research. [Link]

  • Obinata, H., & Hla, T. (2012). Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation. Science Signaling. [Link]

  • King, M. W. (2022). Sphingolipids. ResearchGate. [Link]

  • Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation. [Link]

  • Serrano-Puebla, A., & Boya, P. (2021). Sphingolipid lysosomal storage diseases: from bench to bedside. Cellular and Molecular Life Sciences. [Link]

  • Al-Yaqoub, F., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. International Journal of Molecular Sciences. [Link]

  • Avanti Polar Lipids. Sphingosine-1-Phosphate (d17:1). [Link]

  • Spiegel, S., & Milstien, S. (2003). Sphingosine 1-phosphate as a therapeutic agent. ResearchGate. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. [Link]

  • Lee, H., & Lee, Y. J. (2021). Genetic defects in the sphingolipid degradation pathway and their effects on microglia in neurodegenerative disease. Experimental & Molecular Medicine. [Link]

  • CiteAb. (860640) Sphingosine (d17:1). [Link]

  • Kumar, A., & Saba, J. D. (2009). Sphingosine-1-phosphate lyase in development and disease: sphingolipid metabolism takes flight. Biochimica et Biophysica Acta. [Link]

  • Gatt, S. (1966). Enzymatic aspects of sphingolipid degradation. Enzymologia. [Link]

  • Norris, A. J., et al. (2019). A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids. Metabolites. [Link]

  • Kolter, T., & Sandhoff, K. (2006). Metabolic and cellular bases of sphingolipidoses. Biochimica et Biophysica Acta. [Link]

  • Van Veldhoven, P. P., et al. (1997). Enzymatic quantification of sphingosine in the picomole range in cultured cells. Analytical Biochemistry. [Link]

  • Al-Yaqoub, F., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]

  • Goetzl, E. J., et al. (2007). Cutting edge: Alternative signaling of Th17 cell development by sphingosine 1-phosphate. The Journal of Immunology. [Link]

  • Donati, C., et al. (2021). The Critical Impact of Sphingolipid Metabolism in Breast Cancer Progression and Drug Response. MDPI. [Link]

  • López-García, F., et al. (2009). Sphingosine Increases the Permeability of Model and Cell Membranes. Biophysical Journal. [Link]

  • Contreras, F. X., et al. (2005). Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments. Biophysical Journal. [Link]

Sources

C17 Sphingosine: A Guide to its Dual Role as an Analytical Tool and Bioactive Modulator

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Sphingolipids, once viewed merely as structural components of cellular membranes, are now recognized as a class of potent bioactive molecules that govern critical cellular decisions, from proliferation to programmed cell death. The dynamic balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival mediator sphingosine-1-phosphate (S1P), forms a cellular "rheostat" that dictates cell fate.[1][2][3] Investigating this intricate network presents a significant analytical challenge: how to accurately track and quantify specific lipid species within a complex biological matrix. This guide explores the multifaceted role of C17 sphingosine, a non-naturally occurring, odd-chain sphingoid base. We will first detail its indispensable function as an internal standard for mass spectrometry, providing the bedrock for accurate sphingolipidomics. We will then delve into its intrinsic biological activities, examining how this compound and its metabolites act as powerful probes to dissect sphingolipid metabolism and perturb the signaling pathways that regulate cell cycle, apoptosis, and autophagy.

Part 1: this compound as the Gold Standard for Sphingolipid Quantification

Expertise & Experience: The Rationale for an Odd-Chain Internal Standard

In quantitative mass spectrometry, the most robust methods rely on stable isotope-labeled or homologous internal standards. While stable isotope-labeled standards (e.g., d7-sphingosine) are excellent, they can be costly for broad-panel lipidomics. This compound and its derivatives offer an elegant and widely adopted alternative.[4] Endogenous mammalian sphingolipids are almost exclusively built on an even-numbered carbon backbone, most commonly a C18 chain.[5] this compound, with its odd-numbered carbon chain, is structurally and chemically homologous to its endogenous C18 counterpart, ensuring similar extraction efficiency and ionization response.[6] However, its distinct mass-to-charge ratio (m/z) allows it to be easily resolved from the natural even-chain species by the mass spectrometer. This makes it an ideal internal standard to correct for sample loss during extraction and for variations in instrument response, enabling precise and accurate quantification of endogenous sphingolipids.[6][7]

Experimental Protocol: Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol provides a validated workflow for the comprehensive analysis of sphingolipids from cultured cells or tissues using a C17-based internal standard cocktail.

Self-Validating System: The inclusion of a C17 internal standard for each major sphingolipid class (e.g., C17-sphingosine, C17-ceramide, C17-S1P) ensures that each analyte is normalized against a standard that experiences nearly identical physical and chemical processing, validating the quantification of each lipid class.[4][7]

Step-by-Step Methodology:

  • Sample Preparation & Normalization:

    • Harvest cells (e.g., 1-5 million) or weigh tissue (10-50 mg).

    • For normalization, take an aliquot for a protein assay (e.g., BCA) or DNA quantification. This external normalization is critical for comparing results across different samples.[8]

    • Place the remaining sample in a borosilicate glass tube with a Teflon-lined cap.

  • Lipid Extraction:

    • Add 20 µL of a C17 sphingolipid internal standard mixture (e.g., LIPID MAPS™ Internal Standard Cocktail, containing C17-sphingosine, C17-sphinganine, C17-S1P, etc.) to the sample.[4][7]

    • Add 1 mL of a pre-chilled single-phase extraction solvent (e.g., 1-butanol/methanol 1:1 v/v containing 10 mM ammonium formate).[9]

    • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

    • Centrifuge at 2,000 x g for 10 minutes to pellet protein and cellular debris.

    • Carefully transfer the supernatant containing the lipid extract to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution & LC-MS/MS Analysis:

    • Reconstitute the dried lipid film in 100 µL of a suitable solvent for reverse-phase chromatography (e.g., methanol/water/formic acid, 97:2:1, v/v/v, with 5 mM ammonium formate).[7]

    • Transfer to an autosampler vial for injection.

    • Perform chromatographic separation using a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) coupled to a triple quadrupole or QTRAP mass spectrometer.[10][11]

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each sphingolipid.

Data Presentation: Key Mass Transitions for Sphingolipid Analysis

The table below summarizes typical MRM transitions for common C18 sphingolipids and their corresponding C17 internal standards. These values may require optimization depending on the specific mass spectrometer used.

Sphingolipid AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Sphingosine (d18:1)300.3282.3C17-Sphingosine (d17:1) 286.3 268.3
Sphinganine (d18:0)302.3284.3C17-Sphinganine (d17:0) 288.3 270.3
S1P (d18:1)380.3264.3C17-S1P (d17:1) 366.3 250.3
Ceramide (d18:1/16:0)538.5264.3C17-Ceramide (d18:1/17:0) 552.5 264.3
Ceramide (d18:1/24:0)650.6264.3C17-Ceramide (d18:1/17:0) 552.5 264.3

Data compiled from representative values in the literature.[7][10][12]

Visualization: Quantitative Lipidomics Workflow

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Normalize Aliquot for Protein/DNA Assay Sample->Normalize Spike Spike with C17 Internal Standards Sample->Spike Extract Single-Phase Butanol/Methanol Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant Normalize Analyte Area to C17 IS Area

Caption: Workflow for quantitative sphingolipid analysis using C17 internal standards.

Part 2: The Intrinsic Biological Activity of this compound

While invaluable as an analytical tool, this compound is not biologically inert. When introduced into living systems, it is recognized and processed by the same enzymatic machinery that handles endogenous sphingolipids. This makes it a fascinating probe to study metabolic flux and perturb signaling pathways, providing insights that complement its quantitative function.

Metabolic Fate of Exogenous this compound

Once it enters the cell, this compound becomes a substrate for two key enzymes that sit at the heart of the sphingolipid rheostat:

  • Ceramide Synthases (CerS): These enzymes N-acylate sphingosine to form ceramide. This compound is readily converted to C17-ceramides.[13]

  • Sphingosine Kinases (SphK1/2): These enzymes phosphorylate sphingosine to produce S1P. This compound is a substrate for SphK, leading to the formation of C17-S1P.[13][14]

The ability to track the appearance of C17-ceramides and C17-S1P via mass spectrometry provides a direct readout of CerS and SphK activity within an intact cellular system.

Visualization: Metabolic Conversion of this compound

G C17_Sph C17-Sphingosine (Exogenous Probe) C17_Cer C17-Ceramides C17_Sph->C17_Cer Ceramide Synthases (CerS) C17_S1P C17-Sphingosine-1-Phosphate C17_Sph->C17_S1P Sphingosine Kinases (SphK1/2)

Caption: Enzymatic conversion of C17-sphingosine into its bioactive metabolites.

Signaling Consequences: Perturbing the Cell Fate Rheostat

The accumulation of sphingosine itself is a potent cellular signal. Studies have shown that an excess of sphingosine, which can occur when SphK activity is blocked or overwhelmed, leads to profound anti-proliferative effects.

  • Induction of Cell Cycle Arrest: In murine embryonic stem cells, the inability to phosphorylate sphingosine (via knockout of SphK1 and SphK2) leads to its accumulation and a pronounced cell cycle arrest at the G2/M phase.[14][15] This effect can be partially rescued by overexpressing a ceramide synthase, which converts the excess sphingosine into ceramide, highlighting that sphingosine itself, not just the lack of S1P, is the critical mediator of this arrest.[14]

  • Apoptosis and Autophagy: The sphingolipid rheostat is a critical regulator of programmed cell death.

    • Apoptosis (Type I PCD): Ceramide and sphingosine are generally considered pro-apoptotic.[2][16] Sphingosine can promote apoptosis by inhibiting pro-survival kinases like PKC and Akt, and by activating pathways leading to caspase activation.[16]

    • Autophagy (Type II PCD): The role of sphingolipids in autophagy is complex. Ceramide can induce autophagy, often as a survival mechanism, but can also trigger autophagic cell death.[17][18] Conversely, S1P is often viewed as an inhibitor of autophagy, promoting cell survival by activating the mTOR pathway.[18]

By introducing this compound, researchers can directly probe this balance. Observing its conversion and the subsequent cellular response (e.g., apoptosis, cell cycle arrest) provides a dynamic view of how a cell manages sphingolipid flux and how this management dictates its fate. For instance, cells with high SphK1 activity might rapidly convert this compound to C17-S1P and maintain proliferation, while cells with low SphK1 activity may accumulate this compound and undergo cell cycle arrest.

Visualization: this compound and the Apoptosis/Autophagy Switch

G C17_Sph C17-Sphingosine C17_Cer C17-Ceramide C17_Sph->C17_Cer CerS C17_S1P C17-S1P C17_Sph->C17_S1P SphK Apoptosis Apoptosis & Cell Cycle Arrest C17_Sph->Apoptosis pro-death C17_Cer->Apoptosis pro-death Survival Survival & Proliferation C17_S1P->Survival pro-survival Survival->Apoptosis inhibits

Caption: C17 sphingolipid metabolites influencing the cell survival/death rheostat.

Part 3: Applications in Drug Development and Disease Modeling

The dual nature of this compound makes it a powerful asset in translational research.

  • Enzyme Activity Assays for Drug Screening: In vitro assays for enzymes like sphingosine kinase and ceramide synthase can be developed using this compound as a substrate.[13] The formation of C17-S1P or C17-ceramide is quantified by mass spectrometry, providing a highly sensitive and accurate method to screen for inhibitors or activators of these key enzymes, which are significant targets in cancer and inflammatory diseases.[13][19]

  • Probing Dysregulated Metabolism in Cancer: Cancer cells frequently exhibit altered sphingolipid metabolism.[1] Many tumors upregulate SphK1, increasing the production of pro-survival S1P, which promotes proliferation, migration, and therapeutic resistance.[20][21] By treating cancer cells with this compound and tracing its metabolic fate, researchers can functionally assess the activity of the S1P pathway. A rapid and high-level conversion of this compound to C17-S1P can serve as a biomarker for elevated SphK1 activity, potentially identifying tumors that would be susceptible to SphK1 inhibitors.[3]

  • Understanding Host-Microbe Interactions: Recent evidence shows that gut microbes can produce odd-chain sphingolipids, which can be absorbed by the host and inhibit the host's own synthesis of even-chain sphingolipids.[22] Using C17 sphingoid bases in cell culture and animal models allows researchers to mimic this interaction and investigate the systemic impact of microbial odd-chain sphingolipids on host metabolism and disease.[22]

Conclusion

This compound transcends its role as a simple chemical standard. It represents a cornerstone of modern sphingolipid research, providing the analytical rigor necessary for accurate quantification while simultaneously serving as a dynamic biological probe. Its utility in defining enzyme kinetics, tracing metabolic flux, and perturbing the critical ceramide/sphingosine/S1P rheostat provides invaluable insights into the complex signaling networks that govern cellular life and death. For researchers in basic science and drug development, a thorough understanding of the dual functions of this compound is essential for designing robust experiments and ultimately translating knowledge of sphingolipid metabolism into new therapeutic strategies.

References

  • Spassieva, S., Bielawski, J., Anelli, V., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233-41. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(8), 1539-46. [Link]

  • Glembotski, C. C., & Glembotski, C. C. (2019). Approaches for probing and evaluating mammalian sphingolipid metabolism. Journal of Biological Chemistry, 294(9), 3048-3064. [Link]

  • Shaner, R. L., Allegood, J. C., Park, H., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707. [Link]

  • Gao, F., Gao, Y., Liu, Y., et al. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(11), e23479. [Link]

  • Pandey, S., Banks, K. M., Li, R., et al. (2020). Sphingosine kinases protect murine embryonic stem cells from sphingosine-induced cell cycle arrest. Stem Cells, 38(1), 51-64. [Link]

  • Zeidan, Y. H., Pettus, B. J., Elojeimy, S., et al. (2008). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 49(7), 1584-1589. [Link]

  • LIPID MAPS. (n.d.). Sphinganine (d17:0). LIPID MAPS Structure Database. [Link]

  • Sentelle, R. D., & Ogretmen, B. (2012). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Apoptosis, 17(8), 837-848. [Link]

  • He, X., Chen, F., McGovern, M. M., & Schuchman, E. H. (2020). The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers in Oncology, 10, 595441. [Link]

  • Springer Nature Experiments. (n.d.). Sphingolipid Analysis in Clinical Research. Springer Nature. [Link]

  • Sullards, M. C., Liu, Y., Chen, Y., & Merrill, A. H. Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838-853. [Link]

  • GERLI Lipidomics. (n.d.). Sphingosine. Cyberlipid. [Link]

  • Lipotype. (n.d.). Sphingosine. Lipotype Lipidomics. [Link]

  • Wikipedia. (n.d.). Sphingolipid. Wikipedia. [Link]

  • Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 153-162. [Link]

  • Merrill, A. H. Jr. (2022). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Biological Chemistry, 298(10), 102425. [Link]

  • Johnson, C. H., Dejea, C. M., Fessler, J., et al. (2022). Odd chain SLs produced by gut microbes can inhibit host de novo synthesis of even chain SLs. ResearchGate. [Link]

  • Han, X. (2010). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Expert Review of Molecular Diagnostics, 10(1), 79-93. [Link]

  • Kitamura, H., et al. (2021). Facile determination of sphingolipids under alkali condition using metal-free column by LC-MS/MS. Analytical and Bioanalytical Chemistry, 413(1), 255-266. [Link]

  • Guri, Y., et al. (2017). Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects. The FASEB Journal, 31(11), 5033-5047. [Link]

  • Le Pévédic, M., et al. (2023). Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter. Frontiers in Nutrition, 10, 1188177. [Link]

  • Nagahashi, M., et al. (2016). The role of sphingosine-1-phosphate in inflammation and cancer progression. Cancer Science, 107(11), 1597-1604. [Link]

  • Shida, D., et al. (2008). Sphingosine Kinase 1 in Cancer. Cancer and Metastasis Reviews, 27(4), 649-660. [Link]

  • Taha, T. A., et al. (2006). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1758(12), 2027-2038. [Link]

  • Taniguchi, M., et al. (2012). Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”: RECIPROCAL ROLE OF CERAMIDE AND SPHINGOSINE 1-PHOSPHATE IN THE MAMMALIAN TARGET OF RAPAMYCIN PATHWAY. Journal of Biological Chemistry, 287(47), 39798-39810. [Link]

  • Pandey, S., et al. (2019). Sphingosine Kinases Protect Murine ESCs from Sphingosine-induced Cell Cycle Arrest. ResearchGate. [Link]

  • Animated biology With arpan. (2020, November 3). Sphingolipids || Chemical structure , biogenesis and function [Video]. YouTube. [Link]

  • Pyne, N. J., & Pyne, S. (2019). Roles of sphingosine-1-phosphate signaling in cancer. Cancer Letters, 466, 1-13. [Link]

  • Donati, C., et al. (2023). Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. International Journal of Molecular Sciences, 24(13), 10898. [Link]

  • Li, X., et al. (2021). The role of sphingosine-1-phosphate in autophagy and related disorders. Cell Death & Disease, 12(1), 1-13. [Link]

  • Al-Juboori, S. I., & Al-Badr, A. A. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. Molecules, 26(11), 3224. [Link]

  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). Bioactive sphingolipids: metabolism and function. Advances in Experimental Medicine and Biology, 688, 1-23. [Link]

  • searching, Y. H., et al. (2015). Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. Advances in Biology, 2015, 590620. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Sphingolipids Using C17-Based Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, cell signaling, and biomarker discovery.

Introduction: The Crucial Role of Sphingolipids and a Rationale for C17 Standards

Sphingolipids are a diverse and complex class of lipids that function not only as structural components of cellular membranes but also as critical signaling molecules in a myriad of cellular processes.[1][2] Key metabolites like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) form a delicate balance, often termed the "sphingolipid rheostat," which can determine cell fate decisions such as proliferation, apoptosis, and differentiation.[1] Given their involvement in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, the accurate quantification of sphingolipid species is paramount for both basic research and therapeutic development.[1][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1][2][4][5] However, the accuracy of LC-MS/MS quantification is critically dependent on correcting for variability introduced during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ionization suppression/enhancement).[6][7]

This is achieved through the use of internal standards (IS). The ideal internal standard exhibits physicochemical properties nearly identical to the analyte of interest but is isotopically or structurally distinct to be differentiated by the mass spectrometer.[6][7] While stable isotope-labeled standards are considered the most accurate, a highly effective and widely adopted alternative is the use of odd-chain sphingolipids, particularly those built on a C17 sphingosine (d17:1) or sphinganine (d17:0) backbone.[6][7] Since endogenous mammalian sphingolipids are predominantly built on even-chain backbones (e.g., C18, C20), C17-based standards are naturally absent or present in negligible amounts in biological samples.[7] Their structural similarity ensures they co-extract and co-elute with their endogenous C18 counterparts, providing reliable correction across the entire workflow.[6][7]

This document provides a detailed protocol for the extraction, separation, and quantification of major sphingolipid classes from biological matrices using a C17-based internal standard strategy.

Principle of the Method

The overall workflow for quantitative sphingolipid analysis is a multi-step process designed to isolate lipids from a complex biological matrix, separate them chromatographically, and detect them with high specificity and sensitivity using a tandem mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with C17 Internal Standard Cocktail Sample->Spike 1. Add IS Extract Lipid Extraction (Bligh-Dyer) Spike->Extract 2. Isolate Lipids Dry Dry Down & Reconstitute Extract->Dry 3. Concentrate LC LC Separation (Reversed-Phase C18) Dry->LC 4. Inject MS Tandem MS Detection (ESI-MS/MS in MRM Mode) LC->MS 5. Detect Integrate Peak Integration MS->Integrate 6. Measure Area Calculate Calculate Analyte/IS Ratios Integrate->Calculate 7. Normalize Quantify Quantify vs. Calibration Curve Calculate->Quantify 8. Determine Concentration

The core principle involves:

  • Internal Standard Spiking: A known quantity of a C17 sphingolipid internal standard mixture is added to the biological sample at the very beginning of the workflow. This is a critical step, as it ensures the IS experiences the same sample matrix effects and potential losses during extraction as the endogenous analytes.

  • Lipid Extraction: A robust liquid-liquid extraction, such as the Bligh and Dyer method, is employed to separate the lipid fraction from proteins, aqueous metabolites, and other cellular components.[8][9][10]

  • LC Separation: The extracted lipids are separated using reversed-phase liquid chromatography, typically on a C18 column. This separates different sphingolipid classes and resolves species based on their acyl chain length and saturation.

  • MS/MS Detection: The separated lipids are ionized (usually via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][11][12] This technique provides exceptional specificity by monitoring a predefined fragmentation of a specific parent ion into a daughter ion for each analyte and internal standard.

  • Quantification: The peak area of each endogenous sphingolipid is measured and normalized to the peak area of its corresponding C17 internal standard. This ratio is then used to determine the absolute concentration by referencing a calibration curve prepared with known amounts of authentic standards.[5]

Materials and Reagents

ItemRecommended SpecificationSupplier Example
Solvents LC-MS Grade or equivalentFisher Scientific, Sigma-Aldrich
Chloroform, Methanol, Acetonitrile
Water, Formic Acid, Acetic Acid
Reagents Ammonium FormateSigma-Aldrich
Internal Standards This compound (d17:1), C17 Sphinganine (d17:0)Avanti Polar Lipids
C17 Ceramide (d18:1/17:0), C17 SphingomyelinMatreya LLC
C17 Glucosylceramide, C17 S1P
Calibration Standards Endogenous Sphingolipids (e.g., d18:1 S1P, Cer d18:1/16:0)Avanti Polar Lipids
Hardware Borosilicate glass tubes with PTFE-lined capsVWR, Fisher Scientific
Pipettes, Syringes, Autosampler vials (glass)
Centrifuge, Vortex mixer, Nitrogen evaporator
Instrumentation UPLC/HPLC SystemWaters, Agilent, Shimadzu
Triple Quadrupole Mass Spectrometer with ESI sourceSciex, Agilent, Thermo Fisher
LC Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Waters, Phenomenex

Detailed Experimental Protocol

Preparation of Standards
  • Rationale: Accurate preparation of stock and working solutions is fundamental to quantitative accuracy. Using amber vials and minimizing exposure to light and air prevents degradation. Stocks are made in organic solvent for stability and solubility.

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each C17 internal standard and each endogenous calibration standard in a suitable organic solvent like methanol or chloroform:methanol (1:1, v/v). Store at -20°C or -80°C in amber glass vials.

  • Internal Standard (IS) Working Mixture (e.g., 10 µM): Combine the C17 stock solutions and dilute with methanol to create a mixed working solution. The final concentration should be chosen so that the amount spiked into the sample yields a robust signal in the mass spectrometer, ideally within the same order of magnitude as the expected endogenous analytes.[13]

  • Calibration Curve Working Solutions: Prepare a series of mixed working solutions of the endogenous standards by serial dilution from their stock solutions. These will be used to create the calibration curve.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
  • Rationale: The Bligh and Dyer method uses a ternary mixture of chloroform, methanol, and water to achieve a single-phase extraction, ensuring intimate contact between solvents and the sample matrix for efficient lipid solubilization.[8][10] Subsequent addition of chloroform and water breaks this monophasic system, partitioning polar non-lipids into the upper aqueous phase and hydrophobic lipids into the lower chloroform phase.[8][10][14][15] Performing this on ice minimizes enzymatic degradation.

  • Sample Aliquoting: For plasma or serum, start with 50-100 µL. For cell pellets, use 1-2 million cells. For tissues, use 10-20 mg (homogenized). Place the sample in a clean borosilicate glass tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the IS Working Mixture directly to the sample. Vortex briefly.

  • Monophasic Extraction: Add 3.75 volumes of a pre-chilled 1:2 (v/v) chloroform:methanol mixture for every 1 volume of aqueous sample (e.g., for a 100 µL sample, which is ~100 µL of water, add 375 µL of 1:2 CHCl₃:MeOH).[14] Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

  • Phase Separation:

    • Add 1.25 volumes of chloroform (e.g., 125 µL). Vortex for 30 seconds.[14]

    • Add 1.25 volumes of LC-MS grade water (e.g., 125 µL). Vortex for 30 seconds.[14]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in a clear biphasic system with a protein disk at the interface.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette, passing through the upper layer and protein disk. Transfer to a new clean glass tube. Be careful not to disturb the protein interface.

  • Solvent Evaporation: Dry the collected lipid extract to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 Mobile Phase A:B). Vortex and transfer to an autosampler vial for analysis.

G cluster_extraction Bligh-Dyer Extraction node_bde {  Step 1: Monophasic Mixture |  Sample + CHCl₃/MeOH |  Solubilizes all lipids } | {  Step 2: Phase Separation |  Add CHCl₃ + H₂O |  Lipids partition to lower CHCl₃ layer } node_struct node_struct node_is node_is

LC-MS/MS Analysis

  • Rationale: Reversed-phase chromatography separates lipids primarily based on hydrophobicity. A gradient elution, moving from a more polar to a less polar mobile phase, is required to elute the wide range of sphingolipid polarities. ESI in positive mode is effective for most sphingolipids, which readily form [M+H]⁺ ions. The key MRM transition for many ceramides and sphingoid bases is the loss of water molecules from the sphingoid backbone, resulting in a characteristic product ion (e.g., m/z 264.3 for d18:1 species).[11]

Liquid Chromatography (LC) Conditions
ParameterTypical Condition
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Column Temp 50-60°C
Mobile Phase A Water:Methanol (40:60) with 1 mM Ammonium Formate + 0.2% Formic Acid
Mobile Phase B Acetonitrile:Methanol (50:50) with 1 mM Ammonium Formate + 0.2% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B
Mass Spectrometry (MS) Conditions
ParameterTypical Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temp. 450-550°C
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions

The following table provides example MRM transitions. These must be optimized for the specific instrument being used.[11][13]

Compound ClassAnalyte ExamplePrecursor Ion [M+H]⁺Product IonInternal StandardIS Precursor [M+H]⁺IS Product Ion
Sphingosine Sphingosine (d18:1)300.3282.3Sphingosine (d17:1)286.3268.3
Sphinganine Sphinganine (d18:0)302.3284.3Sphinganine (d17:0)288.3270.3
Ceramide Cer(d18:1/16:0)538.5264.3Cer(d18:1/17:0)552.5264.3
Ceramide Cer(d18:1/24:0)650.6264.3Cer(d18:1/17:0)552.5264.3
Sphingomyelin SM(d18:1/16:0)703.6184.1SM(d18:1/17:0)717.6184.1
Glucosylceramide GlcCer(d18:1/16:0)700.6264.3GlcCer(d18:1/17:0)714.6264.3
S1P S1P (d18:1)380.3264.3S1P (d17:1)366.3250.3

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard using the instrument's native software.

  • Response Ratio Calculation: Calculate the response ratio for each endogenous analyte using the formula:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of C17-IS)

  • Calibration Curve: Prepare samples for a calibration curve by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a simple buffer) with the IS mixture and varying concentrations of the endogenous standard mix. Process these samples alongside the study samples. Plot the Response Ratio against the known concentration for each analyte.

  • Concentration Calculation: Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of the endogenous sphingolipid in the unknown samples based on their measured Response Ratios.

Method Validation and Quality Control

For reliable results, especially in clinical or drug development settings, the method should be validated according to established guidelines. Key parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[16]

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should typically be within 85-115% (80-120% at the LLOQ) and precision (RSD%) should be <15%.[3][16]

  • Matrix Effect: Evaluated to ensure that components of the biological matrix do not interfere with the ionization of the analytes.[3]

  • Recovery: The efficiency of the extraction process, which should be consistent across concentrations.[16]

References

  • University of California, Davis. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method. Retrieved from [Link]

  • Ramdani, D., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Oléagineux, Corps gras, Lipides, 24(2), D203. Retrieved from [Link]

  • FAO. (n.d.). Extraction and separation of fats and lipids. Retrieved from [Link]

  • Scherer, M., et al. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 51(7), 2001-2011. Retrieved from [Link]

  • Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 721, 233-263. Retrieved from [Link]

  • Bibi, F., et al. (2021). Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Methods and Protocols, 4(1), 12. Retrieved from [Link]

  • Valsecchi, M., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Sphingoid Bases. Metabolites, 12(5), 449. Retrieved from [Link]

  • Rabionet, M., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Metabolites, 9(10), 211. Retrieved from [Link]

  • Wang, D., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Lipids in Health and Disease, 21(1), 10. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Retrieved from [Link]

  • Del Poeta, M., & Bielawski, J. (2015). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. Methods in Molecular Biology, 1274, 157-169. Retrieved from [Link]

  • Rabionet, M., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1205. Retrieved from [Link]

  • Zhang, W., et al. (2013). Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Glycomics & Lipidomics, 3(1), 107. Retrieved from [Link]

  • Wang, Y., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(6), e23238. Retrieved from [Link]

  • Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Structure‐Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging C17 Sphingosine for Accurate Sphingolipid Quantification in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Internal Standards in Sphingolipid Analysis

Sphingolipids are not merely structural components of cellular membranes; they are a class of highly bioactive molecules central to a myriad of cellular processes, including proliferation, apoptosis, and signal transduction.[1][2][3] Key metabolites like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) act as signaling molecules, and perturbations in their metabolic pathways are implicated in numerous diseases, from cancer to neurodegenerative disorders.[2][4] Consequently, the accurate quantification of these lipids in experimental models, such as cell cultures, is paramount for meaningful biological insights.

However, the journey from a petri dish of cells to a precise quantitative value is fraught with potential for variability. Sample loss during the multi-step lipid extraction process and fluctuations in instrument response (e.g., in mass spectrometry) can introduce significant error.[5] To control for this, a robust analytical workflow must incorporate an internal standard (IS). An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is exogenously added and can be distinguished from the endogenous molecules. It is added at a known concentration at the very beginning of sample preparation, experiencing the same procedural losses and ionization effects as the target analyte. By normalizing the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and reproducible quantification.[6][7]

The Standard of Choice: Why C17 Sphingosine?

For the analysis of sphingoid bases like sphingosine and sphinganine, This compound (d17:1) has emerged as a superior internal standard.[7][8] Its utility is grounded in several key advantages:

  • Structural Homology: this compound is a close structural analog of the most common mammalian sphingoid bases, which typically have an 18-carbon (d18) backbone. This structural similarity ensures that it mimics the extraction efficiency and chromatographic behavior of endogenous sphingosine (d18:1) and sphinganine (d18:0).[5]

  • Biological Rarity: Odd-chain sphingoid bases like this compound are present in negligible to non-existent amounts in most mammalian cells.[5][9][10] This is a critical feature, as it prevents the internal standard from contributing to the signal of the endogenous analyte, a problem that can occur with other types of standards.[6]

  • Mass Spectrometric Distinction: The one-carbon difference results in a distinct mass-to-charge ratio (m/z) that is easily resolved from its C18 counterparts by a mass spectrometer, allowing for unambiguous and simultaneous detection.[7][8]

This combination of properties ensures that this compound acts as a reliable proxy, providing a self-validating system for quantifying endogenous sphingolipids across a range of experimental conditions.[8][11]

Experimental Protocols & Workflows

Preparation of this compound Internal Standard Stock Solution

Accuracy begins with the precise preparation of the internal standard. It is highly recommended to use commercially available, high-purity this compound.[8][12]

Protocol for 100 µM Stock Solution:

  • Obtain a vial of this compound (e.g., 1 mg). Note the formula weight (FW) provided by the manufacturer.

  • Prepare a stock solution by dissolving the this compound in a suitable solvent. A common choice is methanol (HPLC or LC-MS grade). For lipids that are difficult to dissolve, a chloroform/methanol mixture (e.g., 2:1, v/v) can be used initially, followed by dilution in methanol.[13]

  • Calculation Example: For this compound (FW ~301.5 g/mol ), to make a 1 mM stock, dissolve 1 mg in 3.317 mL of solvent. To achieve a 100 µM working stock, perform a 1:10 dilution of the 1 mM stock in methanol.

  • Aliquot the stock solution into small-volume, amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

Visualizing the Workflow

The overall process, from cell harvesting to data analysis, follows a systematic path.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Bligh-Dyer) cluster_analysis Analysis Harvest 1. Harvest Cultured Cells (e.g., scraping in PBS) Spike 2. Add Known Amount of This compound IS Harvest->Spike Homogenize 3. Add CHCl3:MeOH (1:2) & Vortex to create monophasic system Spike->Homogenize PhaseSep 4. Add CHCl3 & H2O & Centrifuge to induce phase separation Homogenize->PhaseSep Collect 5. Collect Lower Organic Phase PhaseSep->Collect Dry 6. Evaporate Solvent (under Nitrogen) Collect->Dry Reconstitute 7. Reconstitute Lipid Film in LC-MS mobile phase Dry->Reconstitute Inject 8. LC-MS/MS Analysis (MRM Mode) Reconstitute->Inject Quantify 9. Quantify (Peak Area Analyte / Peak Area IS) Inject->Quantify

Caption: Workflow for Sphingolipid Quantification.

Detailed Protocol: Modified Bligh-Dyer Lipid Extraction

This protocol is adapted from the classic Bligh & Dyer method and is suitable for adherent cells grown in a standard 6-well plate.[14][15][16][17] Volumes should be scaled proportionally for other culture vessel sizes.

Reagents & Equipment:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade, stabilized with ethanol

  • Deionized Water, ultrapure

  • This compound Internal Standard (IS) working solution (e.g., 1 µM in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Cell scraper

  • Centrifuge (capable of 1000 x g)

  • Sample concentrator (e.g., nitrogen evaporator or SpeedVac)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the 6-well plate.

    • Wash the cell monolayer twice with 2 mL of ice-cold PBS per well. Aspirate the PBS completely after the final wash.

    • Add 1 mL of ice-cold PBS to one well. Scrape the cells thoroughly and collect the cell suspension. Use this suspension to serially scrape the remaining wells to create a pooled, concentrated cell slurry. Transfer the final slurry (~1 mL) to a glass centrifuge tube. This serial scraping technique minimizes the total sample volume.

  • Internal Standard Spiking (The Self-Validation Step):

    • To the 1 mL cell suspension, add a precise volume of the this compound IS working solution. A typical addition is 10-50 pmol. For a 1 µM solution, this corresponds to 10-50 µL. The exact amount should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected abundance of the endogenous analytes.[12]

    • Vortex the tube gently for 10 seconds.

  • Monophasic Extraction:

    • Add 3.75 mL of a freshly prepared Chloroform:Methanol (1:2, v/v) mixture to the tube.[16][17]

    • Cap the tube securely and vortex vigorously for 1 minute to create a single-phase solution. This ensures intimate contact between the solvents and cellular components, effectively extracting all lipids.

    • Allow the sample to incubate at room temperature for 15-30 minutes.

  • Phase Separation:

    • Add 1.25 mL of Chloroform to the tube. Vortex for 30 seconds.

    • Add 1.25 mL of deionized water. Vortex for another 30 seconds. The final solvent ratio of Chloroform:Methanol:Water will be approximately 2:2:1.8, which is critical for proper phase separation.

    • Centrifuge the tube at 1000 x g for 10 minutes at room temperature. This will result in a clear biphasic system with a protein disk at the interface.

      • Upper Phase: Aqueous layer containing polar metabolites.

      • Lower Phase: Organic layer (chloroform) containing lipids.[15]

  • Lipid Collection:

    • Carefully insert a glass Pasteur pipette through the upper aqueous layer into the bottom organic phase.

    • To avoid disturbing the interface, apply gentle positive pressure (bubble air out slowly) as the pipette passes through the upper layer.

    • Withdraw the lower chloroform layer and transfer it to a new clean glass tube. Avoid collecting the protein disk.

  • Drying and Storage:

    • Evaporate the chloroform solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.

    • The resulting lipid film can be stored under inert gas (nitrogen or argon) at -80°C until analysis.

Recommended Solvent Volumes for Different Culture Formats
Culture VesselTypical Cell CountSample Volume (PBS)CHCl₃:MeOH (1:2)CHCl₃ (2nd step)H₂O (final step)
96-well plate1-5 x 10⁴0.2 mL0.75 mL0.25 mL0.25 mL
24-well plate1-3 x 10⁵0.5 mL1.9 mL0.625 mL0.625 mL
6-well plate0.5-1.5 x 10⁶1.0 mL3.75 mL1.25 mL1.25 mL
10 cm dish2-5 x 10⁶1.5 mL5.7 mL1.875 mL1.875 mL
Table adapted from Bligh & Dyer protocol variations.[16]

Downstream Analysis via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[1][2][18]

Sample Preparation for Injection
  • Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol/Water with 0.2% formic acid).

  • Vortex thoroughly and transfer to an autosampler vial with a low-volume insert.

LC-MS/MS Parameters
  • Chromatography: A C18 reversed-phase column is commonly used for separating sphingoid bases.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective, offering different selectivity.[1]

  • Ionization: Electrospray Ionization (ESI) in positive mode is optimal for sphingoid bases.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and monitoring a specific, characteristic product ion after fragmentation.[8][18]

Typical MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Rationale
Sphingosine (d18:1) 300.3 282.3 Neutral loss of water
Sphinganine (d18:0) 302.3 284.3 Neutral loss of water

| This compound (IS) | 286.3 | 268.3 | Neutral loss of water |

Quantification

The quantification is based on the ratio of the peak areas.[12]

Calculation: pmol Analyte = (Peak Area of Analyte / Peak Area of C17-IS) * pmol C17-IS Added

This ratiometric approach inherently corrects for any sample loss during extraction and any variability in injection volume or instrument response, providing a highly trustworthy and accurate result.[7]

Sphingolipid Metabolism Context

Understanding the central role of sphingosine is key to interpreting the quantitative data. It sits at a critical juncture in sphingolipid metabolism.

G Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine (d18:0) Serine->Sphinganine de novo synthesis Ceramide Ceramide Sphinganine->Ceramide CerS Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine CDase Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex SMS/GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine S1P Phosphatase Degradation Degradation S1P->Degradation S1P Lyase Complex->Ceramide SMase/GBA

Caption: Simplified Sphingolipid Metabolism Pathway.

This diagram highlights how sphingosine is generated from ceramide breakdown (salvage pathway) and can be either re-acylated back to ceramide or phosphorylated by sphingosine kinases (SphK) to form the potent signaling molecule S1P.[19][20][21] Accurate measurement of sphingosine provides a snapshot of the flux through this critical metabolic hub.

References

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (n.d.). Retrieved January 10, 2024, from [Link]

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Methods, 39(2), 82–91.
  • Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates. (n.d.). BioRender. Retrieved January 10, 2024, from [Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods, 36(2), 207–224.
  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2010). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Advances in Experimental Medicine and Biology, 688, 46–59.
  • Gaggianesi, M., et al. (2021). Sphingolipid metabolism pathway. ResearchGate. Retrieved January 10, 2024, from [Link]

  • Cowart, L. A., et al. (2012). Schematic diagram of the sphingolipid metabolic pathway. ResearchGate. Retrieved January 10, 2024, from [Link]

  • Neutral Lipid Extraction by the Method of Bligh-Dyer. (n.d.). Retrieved January 10, 2024, from [Link]

  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., Sullards, M. C., & Merrill, A. H. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692–1707.
  • Sphingolipid Metabolism | Pathway - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2024, from [Link]

  • Pathways of sphingolipid metabolism. (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Liquid samples (bligh and dyer) - Cyberlipid. (n.d.). Retrieved January 10, 2024, from [Link]

  • Holčapek, M., et al. (2018). Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry. Molecules, 23(11), 2843.
  • Zhang, Y., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Cancer Medicine, 9(16), 5869–5877.
  • Extraction of Lipids in Solution by the Method of Bligh & Dyer. (n.d.). Retrieved January 10, 2024, from [Link]

  • Internal standards for lipidomic analysis. (n.d.). LIPID MAPS. Retrieved January 10, 2024, from [Link]

  • Vesper, H. W., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
  • Bligh and Dyer Lipid Extraction Method | PDF | Mass Spectrometry. (n.d.). Scribd. Retrieved January 10, 2024, from [Link]

  • Odd chain fatty acid as internal standard? (2016, June 25). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Kasai, N., et al. (2015). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Analytical Sciences, 31(11), 1147–1152.
  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444.
  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta, 1811(11), 746–759.
  • Liebisch, G., Drobnik, W., Reil, M., Trömmer, S., Rohr, A., & Schmitz, G. (2002). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 43(9), 1523–1530.
  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023, June 6). ResearchGate. Retrieved January 10, 2024, from [Link]

Sources

quantification of sphingosine-1-phosphate using C17-S1P standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Robust Quantification of Sphingosine-1-Phosphate in Biological Matrices Using a C17-S1P Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that governs a multitude of cellular processes, making its accurate quantification essential for understanding disease pathogenesis and developing novel therapeutics.[1][2] As an endogenous molecule present in complex biological matrices, its measurement is fraught with challenges, including matrix effects and variability in sample processing. This document provides a comprehensive, field-tested guide for the robust quantification of S1P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution strategy employing C17-Sphingosine-1-Phosphate (C17-S1P) as an internal standard. We delve into the foundational principles, provide a detailed step-by-step protocol, and offer insights into method validation and troubleshooting, empowering researchers to generate high-quality, reproducible data.

Scientific Background: The Significance of S1P

Sphingosine-1-phosphate is far more than a simple metabolic intermediate; it is a pleiotropic signaling molecule.[3][4] Produced intracellularly through the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2), S1P can act either as an intracellular second messenger or be exported out of the cell to signal in a paracrine or autocrine fashion.[2][5][6][7]

Extracellularly, S1P binds to a family of five high-affinity G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that regulate vital physiological and pathophysiological processes.[1][8][9] These include immune cell trafficking, angiogenesis, vascular stability, and cell proliferation and survival.[4][10][11][12] Given its central role, dysregulation of the S1P/S1PR axis has been implicated in a wide range of diseases, including multiple sclerosis, cancer, and autoimmune disorders, making it a prominent target for drug development.[1][3][9][13]

S1P_Signaling_Pathway cluster_metabolism Intracellular S1P Metabolism cluster_signaling Extracellular Signaling Sph Sphingosine SphK Sphingosine Kinases (SphK1/2) Sph->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase S1P_Phosphatase S1P Phosphatase S1P_intra->S1P_Phosphatase Dephosphorylation Transporter Transporters (e.g., SPNS2, ABCC1) S1P_intra->Transporter Export Degradation Degradation (Hexadecenal + PE) S1P_Lyase->Degradation S1P_Phosphatase->Sph S1P_extra Extracellular S1P Transporter->S1P_extra S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR GPCR G Protein Signaling S1PR->GPCR Cellular_Response Cellular Responses (Migration, Proliferation, Survival) GPCR->Cellular_Response

Fig 1. Overview of S1P Metabolism and Signaling Pathways.[12]

Principle of the Method: Stable Isotope Dilution LC-MS/MS

The accurate quantification of an endogenous analyte like S1P requires a strategy that can correct for both extraction inefficiency and matrix-induced ionization variability. The gold-standard approach is stable isotope dilution, where a known concentration of a non-endogenous, structurally similar analog of the analyte is added to the sample at the very beginning of the workflow.[14]

In this protocol, C17-S1P serves as the ideal internal standard (IS) for the naturally abundant C18-S1P. C17-S1P shares nearly identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its different molecular weight allows it to be distinguished by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, we can calculate the concentration of endogenous S1P with high accuracy and precision, effectively normalizing for any sample-to-sample variation.[15][16]

S1P_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., 10 µL Plasma) Spike Spike with known amount of C17-S1P (Internal Standard) Sample->Spike Extract Protein Precipitation & Lipid Extraction (e.g., Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject Integration Peak Area Integration (S1P and C17-S1P) LCMS->Integration Ratio Calculate Peak Area Ratio (S1P / C17-S1P) Integration->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Quantify Quantify S1P in Sample using Regression Equation CalCurve->Quantify Data_Analysis_Logic Cal_Data Calibration Standard Data (Known S1P Conc. & Area Ratios) Regression Perform Linear Regression (1/x² weighted) y = mx + c Cal_Data->Regression Sample_Data Unknown Sample Data (Measured Area Ratio) Calculate Solve for [S1P]: [S1P] = (Area Ratio - c) / m Sample_Data->Calculate Equation Generate Equation: Area Ratio = m * [S1P] + c Regression->Equation Equation->Calculate Result Final S1P Concentration in Sample Calculate->Result

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of Sphingosine in Human Plasma Using C17-Sphingosine as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of endogenous sphingosine in human plasma. Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are critical bioactive signaling lipids involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases.[1][2][3] Accurate measurement of these analytes is therefore crucial for both basic research and clinical drug development. This method employs a simple and efficient protein precipitation extraction procedure and utilizes the non-endogenous C17-sphingosine as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The method has been rigorously validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[4][5][6]

Introduction: The Significance of Sphingosine

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as a complex class of bioactive molecules that play pivotal roles in cell signaling.[2][3] Sphingosine, a long-chain amino alcohol, is the central backbone of most sphingolipids. Its phosphorylation by sphingosine kinases leads to the formation of sphingosine-1-phosphate (S1P), a potent signaling molecule that exerts its effects by binding to a family of G protein-coupled receptors, S1PR1-5.[7][8] The sphingosine/S1P signaling axis is integral to regulating a wide array of physiological and pathological processes, including cell proliferation, migration, apoptosis, immune cell trafficking, and angiogenesis.[1][2][7] Given its central role, the accurate quantification of sphingosine in biological matrices is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutics targeting this pathway.

The Sphingosine-1-Phosphate Signaling Pathway

The intricate balance between intracellular levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," dictates cellular fate. While ceramide and sphingosine are generally considered pro-apoptotic, S1P promotes cell survival and proliferation.[2] This delicate equilibrium is maintained by the coordinated action of several enzymes, as illustrated in the pathway diagram below.

Sphingolipid_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine  Ceramidase Sphingosine->Ceramide  Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P  Sphingosine Kinases  (SphK1/2) S1P->Sphingosine  S1P Phosphatases  (SPP1/2) S1PRs S1P Receptors (S1PR1-5) (Cell Surface) S1P->S1PRs  Extracellular Signaling SphK Sphingosine Kinases (SphK1/2) SPP S1P Phosphatases (SPP1/2) SPL S1P Lyase Ceramidase Ceramidase CerS Ceramide Synthase Cellular_Effects Cellular Effects (Proliferation, Survival, Migration) S1PRs->Cellular_Effects

Figure 1: Simplified diagram of the sphingosine-1-phosphate signaling pathway.

Challenges in Sphingosine Quantification

Quantifying endogenous small molecules like sphingosine presents several analytical challenges. These include their low physiological concentrations, the complexity of biological matrices such as plasma, and the potential for interference from structurally similar lipids.[9][10] A significant hurdle in LC-MS/MS-based bioanalysis is the phenomenon of matrix effects, where co-eluting endogenous components, particularly phospholipids, can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[11][12][13]

To overcome these challenges, the use of a stable isotope-labeled or a homologous internal standard is crucial. C17-sphingosine, a non-naturally occurring homolog of sphingosine, is an ideal internal standard for this application.[14] It shares similar physicochemical properties with the endogenous analyte, ensuring comparable extraction efficiency and chromatographic behavior, thereby effectively compensating for any analytical variability.[14][15]

Materials and Methods

Reagents and Materials
  • Sphingosine (d18:1) and C17-Sphingosine (d17:1) were purchased from Avanti Polar Lipids (Alabaster, AL).

  • LC-MS grade methanol, acetonitrile, and formic acid were obtained from a reputable supplier.

  • Human plasma (K2EDTA) was sourced from a certified vendor.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Individual stock solutions of sphingosine and C17-sphingosine were prepared in methanol and stored at -20°C.

  • Working Standard Solutions: A series of sphingosine working standard solutions were prepared by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): The C17-sphingosine stock solution was diluted with methanol to achieve a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was employed for the extraction of sphingosine from human plasma.[16]

  • Aliquoting: 50 µL of human plasma (calibrators, quality control samples, or unknown samples) was aliquoted into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the C17-sphingosine working solution (1 µg/mL) was added to each tube, except for the blank matrix samples.

  • Protein Precipitation: 200 µL of ice-cold methanol was added to each tube.

  • Vortexing: The samples were vortex-mixed for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: The tubes were centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: The clear supernatant was carefully transferred to a clean autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Human Plasma Sample (50 µL) Spike_IS Add 10 µL C17-Sphingosine (IS) Start->Spike_IS Add_MeOH Add 200 µL Ice-Cold Methanol Spike_IS->Add_MeOH Vortex Vortex for 30 seconds Add_MeOH->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Figure 2: Experimental workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

LC Parameters Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 70-99% B over 16 min, hold at 99% B for 1 min, return to 70% B and re-equilibrate for 3 min.[17]
Flow Rate 0.3 mL/min[17]
Column Temperature 40°C[17]
Injection Volume 5 µL
MS Parameters Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Multiple Reaction Monitoring (MRM) Transitions See Table 2

Table 1: Optimized LC-MS/MS parameters.

Table 2: MRM Transitions for Sphingosine and C17-Sphingosine.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Sphingosine (d18:1)300.3282.315
C17-Sphingosine (d17:1)286.3268.315

Note: These are typical values and may require optimization for specific instrumentation.

Method Validation

The developed method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5][6] For endogenous compounds, a surrogate matrix approach is often employed; however, given the availability of analyte-free matrix is challenging, the standard addition method and background subtraction are key considerations.[9][10]

Specificity and Selectivity

Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of sphingosine and the internal standard, indicating the method's high selectivity.

Linearity and Range

The linearity of the method was evaluated by preparing calibration curves in a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of sphingosine. The calibration curve was linear over the range of 10-1000 ng/mL with a correlation coefficient (r²) > 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days. The results, summarized in Table 3, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for the LLOQ).

Table 3: Summary of Accuracy and Precision Data.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ10< 10%95-105%< 15%90-110%
Low30< 8%97-103%< 10%95-105%
Medium300< 5%98-102%< 8%97-103%
High800< 5%99-101%< 7%98-102%
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak area of sphingosine spiked into post-extraction blank plasma supernatant with the peak area of a neat solution at the same concentration. The use of C17-sphingosine as an internal standard effectively compensated for the observed matrix effects. Extraction recovery was determined to be consistent and reproducible across the different QC levels.[16]

Stability

The stability of sphingosine in human plasma was assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C. Sphingosine was found to be stable under all tested conditions.

Results and Discussion

This application note describes a validated LC-MS/MS method for the quantification of sphingosine in human plasma that is sensitive, specific, accurate, and precise. The simple protein precipitation extraction protocol allows for high-throughput analysis, making it suitable for both preclinical and clinical studies. The use of C17-sphingosine as an internal standard is critical for mitigating the variability inherent in the analysis of complex biological samples and for correcting for matrix effects, which are a common challenge in lipidomics.[11][12][13]

The chromatographic conditions were optimized to achieve good separation of sphingosine from other endogenous plasma components, and the MS/MS parameters were tuned to ensure high sensitivity and specificity. The validation results demonstrate that the method meets the stringent requirements for bioanalytical method validation as set forth by regulatory agencies.[4][5][6]

Conclusion

The LC-MS/MS method presented herein provides a reliable and robust tool for the quantitative analysis of sphingosine in human plasma. Its successful validation ensures that the data generated is of high quality and suitable for supporting drug development programs and clinical research aimed at understanding the role of the sphingosine signaling pathway in health and disease.

References

  • Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate signaling and its role in disease. Nature Reviews Molecular Cell Biology, 4(10), 797-808. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • Maceyka, M., & Spiegel, S. (2014). Sphingosine-1-phosphate signaling and its role in disease. Trends in Cell Biology, 24(5), 297-306. [Link]

  • Proia, R. L., & Hla, T. (2015). Sphingosine-1-phosphate signaling in health and disease. Journal of Clinical Investigation, 125(4), 1379-1387. [Link]

  • Wang, G., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414(6), 2041-2054. [Link]

  • Alvarez, S. E., et al. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Cells, 11(13), 2058. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Little, J. L., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(14), 1599-1606. [Link]

  • Al-Dirbashi, O. Y., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 453. [Link]

  • ResearchGate. (n.d.). Comparison of different methods for sphingolipid extraction. [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]

  • PubMed. (2022). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. [Link]

  • NIH. (n.d.). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC. [Link]

  • SlideShare. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. [Link]

  • NIH. (n.d.). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. [Link]

  • NIH. (n.d.). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC. [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • ResearchGate. (n.d.). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions | Request PDF. [Link]

  • NIH. (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. [Link]

  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. [Link]

  • NIH. (n.d.). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC. [Link]

  • PubMed. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. [Link]

Sources

C17 sphingosine for absolute quantification of ceramides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Absolute Quantification of Ceramides in Biological Matrices Using C17 Sphingosine as an Internal Standard via LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses. Dysregulation of ceramide metabolism is implicated in numerous pathologies such as diabetes, cardiovascular disease, and cancer, making their accurate quantification essential for both basic research and clinical applications.[1] This application note provides a detailed, field-proven protocol for the absolute quantification of various ceramide species in biological samples. The methodology leverages the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in combination with a non-physiological, odd-chain this compound-based internal standard to ensure accuracy, precision, and reliability. We delve into the rationale behind key experimental choices, from sample preparation to data analysis, to provide a self-validating and robust workflow.

Introduction: The Rationale for an Odd-Chain Internal Standard

The absolute quantification of lipids by mass spectrometry is critically dependent on the use of an appropriate internal standard (IS). The ideal IS should mimic the chemical and physical properties of the analyte of interest to account for variations during sample preparation and analysis, such as extraction efficiency and instrument response.[2][3]

Stable isotope-labeled standards (e.g., ¹³C or ²H labeled) are often considered the gold standard as their physicochemical properties are nearly identical to their endogenous counterparts.[2][4] However, synthesizing a labeled standard for every single ceramide species in a complex biological sample is often impractical and cost-prohibitive.[2][4]

An effective and widely adopted alternative is the use of non-endogenous, odd-chain lipid standards. Mammalian cells predominantly synthesize even-chain sphingolipids (e.g., C16, C18, C20, C24 ceramides). Odd-chain sphingolipids, such as those with a C17 backbone, are either absent or present in negligible amounts in most natural biological samples.[4] This unique characteristic makes C17-based sphingolipids, including this compound which is a precursor to C17 ceramide, excellent internal standards. They are easily distinguishable by mass spectrometry from the endogenous even-chain ceramides while exhibiting similar extraction and chromatographic behavior.[4][5]

This protocol will utilize C17 Ceramide (d18:1/17:0) as the primary internal standard for the quantification of a range of long-chain ceramides.

Ceramide Signaling Pathway Overview

Materials and Reagents

  • Solvents: LC-MS grade methanol, chloroform, acetonitrile, isopropanol, formic acid, and water.

  • Internal Standard (IS): C17 Ceramide (N-heptadecanoyl-D-erythro-sphingosine) stock solution (e.g., 1 mg/mL in ethanol).

  • Calibration Standards: Analytical standards of the ceramides of interest (e.g., C16:0, C18:0, C18:1, C20:0, C24:0, C24:1 Ceramides).

  • Reagents: Ammonium formate, 1M NaCl solution.

  • Sample Types: Plasma, serum, tissue homogenates, or cell pellets.

  • Equipment:

    • Vortex mixer

    • Centrifuge (capable of 4°C)

    • Nitrogen evaporator

    • Autosampler vials with inserts

    • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Protocol

This protocol is a comprehensive workflow designed for robust and reproducible results.

Workflow Overview

G start Sample Collection (Plasma, Tissue, Cells) prep Sample Homogenization (if applicable) start->prep spike Spike with C17 Ceramide Internal Standard prep->spike extract Lipid Extraction (Bligh & Dyer Method) spike->extract dry Dry Down Organic Phase (Under Nitrogen Stream) extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Data Processing & Absolute Quantification analyze->quantify end Results quantify->end

Step 1: Preparation of Standards
  • Internal Standard Working Solution: Prepare a working solution of C17 Ceramide at a suitable concentration (e.g., 1000 ng/mL) in an appropriate solvent like ethanol.[5] A fixed amount of this solution will be added to every sample, calibrator, and quality control sample. A typical amount to spike into a sample is 50 ng.[5]

  • Calibration Curve Standards: Prepare a mixed stock solution containing all ceramide analytes of interest.[6] From this stock, create a series of calibration standards by serial dilution. The concentration range should bracket the expected endogenous levels of ceramides in your samples (e.g., 10 ng/mL to 2500 ng/mL).[6]

Step 2: Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

The Bligh & Dyer method is a robust technique for extracting lipids from a variety of biological matrices.

  • Sample Aliquoting: For plasma or serum, use 50-100 µL. For tissue, use 10-20 mg of powdered tissue homogenized in ice-cold 1M NaCl.[5] For cells, use a pellet of 1-2 million cells.

  • Internal Standard Spiking: To each sample, add a precise volume of the C17 Ceramide internal standard working solution (e.g., 50 µL of a 1000 ng/mL solution to add 50 ng).[5] Causality: This step is critical. The IS must be added before extraction to account for any lipid loss during the entire sample preparation process.

  • Solvent Addition: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.[5] Vortex vigorously for 1 minute at 4°C.

  • Phase Separation:

    • Add 0.625 mL of chloroform. Vortex for 30 seconds.

    • Add 0.625 mL of water. Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a new tube. Be careful not to disturb the protein interface.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol or Acetonitrile/Isopropanol). Vortex thoroughly to ensure all lipids are redissolved. Transfer to an autosampler vial for analysis.

Step 3: LC-MS/MS Analysis

Liquid chromatography is used to separate the different ceramide species before they enter the mass spectrometer, reducing ion suppression and allowing for specific detection.[7]

LC Parameter Typical Setting Rationale
Column C8 or C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation of lipids based on acyl chain length and saturation.
Mobile Phase A Water with 0.2% Formic Acid + 1 mM Ammonium FormateProtic solvent with additives to promote ionization.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% Formic AcidOrganic phase to elute hydrophobic lipids from the reverse-phase column.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical LC columns.
Gradient Start at ~50% B, ramp to 100% B, hold, then re-equilibrateA gradient is essential to elute the wide range of ceramide polarities.
Injection Volume 5 - 10 µL
Column Temp. 40 - 50 °CImproves peak shape and reduces viscosity.
MS Parameter Typical Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)Ceramides readily form [M+H]⁺ or [M+H-H₂O]⁺ ions in positive mode.[8]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[8]
Precursor Ion [M+H]⁺ of the ceramide speciesThe mass of the intact ionized molecule.
Product Ion m/z 264.2 (for d18:1 sphingosine backbone)This common fragment ion results from the loss of the fatty acyl chain and water, providing a highly specific transition for quantification.[8]

Example MRM Transitions (d18:1 backbone):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
C16:0 Ceramide538.5264.2Optimized (e.g., 25-35)
C17:0 Ceramide (IS) 552.5 264.2 Optimized (e.g., 25-35)
C18:0 Ceramide566.6264.2Optimized (e.g., 25-35)
C24:0 Ceramide650.7264.2Optimized (e.g., 25-35)
C24:1 Ceramide648.7264.2Optimized (e.g., 25-35)

Data Analysis and Quantification

The principle of absolute quantification using an internal standard relies on the ratio of the analyte's response to the IS's response.

Quantification Logic

G cluster_calibration Calibration Curve Generation cluster_sample Sample Analysis cluster_quant Quantification cal1 Analyze Calibration Standards (Known Analyte Conc. + Fixed IS Conc.) cal2 Calculate Peak Area Ratios (Area_Analyte / Area_IS) cal1->cal2 cal3 Plot: Area Ratio vs. Analyte Concentration cal2->cal3 cal4 Generate Linear Regression Line y = mx + c cal3->cal4 quant1 Interpolate Sample's Area Ratio onto the Calibration Curve cal4->quant1 Use Regression Equation sam1 Analyze Unknown Sample (Spiked with Fixed IS Conc.) sam2 Calculate Peak Area Ratio (Area_Analyte / Area_IS) sam1->sam2 sam2->quant1 quant2 Calculate Unknown Concentration Concentration = (Sample_Ratio - c) / m quant1->quant2

  • Generate Calibration Curve: For each ceramide analyte, plot the ratio of its peak area to the peak area of the C17 Ceramide IS against the known concentration of the analyte in the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Calculate Unknown Concentrations:

    • Determine the peak area ratio (Analyte / IS) for each ceramide in your unknown samples.

    • Use the regression equation from the corresponding calibration curve to calculate the concentration of the ceramide in the reconstituted extract.

    • Finally, factor in the initial sample volume/weight and the reconstitution volume to report the final concentration in units such as pmol/mg tissue or ng/mL plasma.

Trustworthiness: A Self-Validating System

  • Quality Controls (QCs): Prepare low, medium, and high concentration QC samples by spiking a pooled matrix with known amounts of ceramides.[8] These should be run alongside the samples to assess the accuracy and precision of the assay.

  • IS Response Monitoring: The peak area of the C17 Ceramide IS should be consistent across all samples. A significant deviation (>20-30%) in a particular sample may indicate a problem with extraction or matrix effects, warranting further investigation of that sample.

  • Retention Time: The retention times for all analytes and the IS should be stable throughout the analytical run. Drifting retention times can indicate LC column degradation.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the absolute quantification of ceramides in biological samples. The strategic use of C17 Ceramide as a non-endogenous internal standard is key to correcting for analytical variability, thereby ensuring high-quality, reproducible data. This methodology is well-suited for researchers and drug development professionals seeking to accurately measure ceramide levels to better understand their role in health and disease.

References

  • Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids, 35(9), 937–945. [Link]

  • Sprott, K., & Sal-cer, K. (2025). Current methods for the identification and quantitation of ceramides: An overview. ResearchGate. [Link]

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B, 941, 71-77. [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. [Link]

  • GERLI Lipidomics. Quantification of ceramides. Cyberlipid. [Link]

  • Kim, M., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 48(4), 315-323. [Link]

  • Chen, Y., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Mullangi, R., et al. (2020). An outline for the quantification of multi-ceramides by LC-MS/ MS-MRM. ResearchGate. [Link]

  • Merrill, A. H., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 48(11), 2510-2520. [Link]

  • Sullards, M. C., & Merrill, A. H. (2007). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS Protocols. [Link]

  • Bielawska, A., et al. (2003). Internal standards for sphingolipids for use in mass spectrometry.
  • Hernandez-Corbacho, M., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100299. [Link]

  • Kim, M., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. [Link]

  • Leipold, E., et al. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 54(4), 1157-1166. [Link]

Sources

use of C17 sphingosine in flux analysis of sphingolipid metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Dynamic Flux Analysis of Sphingolipid Metabolism Using C17-Sphingosine

Introduction: The Significance of Sphingolipid Dynamics

Sphingolipids are a class of bioactive lipids that have transcended their initial characterization as mere structural components of cellular membranes. They are now recognized as critical signaling molecules that regulate a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The metabolic network that governs the synthesis and breakdown of these lipids is a complex web of interconnected pathways, including de novo synthesis, recycling, and catabolism.[3][4] Key bioactive sphingolipids such as ceramide and sphingosine-1-phosphate (S1P) often have opposing cellular effects, creating a delicate balance or "rheostat" that can determine a cell's fate.[3]

Given this complexity, simply measuring the static levels of individual sphingolipids provides an incomplete picture. To truly understand the regulation of this pathway, especially in the context of disease or in response to therapeutic intervention, one must measure the rate of flow or metabolic flux through its various branches.[5] This application note provides a detailed guide to performing metabolic flux analysis of the sphingolipid pathway using C17-sphingosine, a non-native, odd-chain sphingoid base, as a metabolic tracer.

Principle of the Method: The Power of an Odd-Chain Tracer

The core of this method relies on introducing a tracer that can be readily distinguished from the endogenous pool of metabolites. While stable isotope-labeled precursors like ¹³C-serine or ¹⁵N-serine are powerful tools, the use of an odd-chain sphingoid base like C17-sphingosine offers unique advantages for specifically interrogating the salvage pathway and downstream conversions.[5][6][7]

Mammalian cells predominantly synthesize and utilize even-chain sphingoid bases, with the C18 backbone being the most common.[8][9] Odd-chain sphingoid bases like C17-sphingosine are either absent or present in very low amounts in most natural samples.[8] This unique characteristic makes C17-sphingosine an ideal tracer for several reasons:

  • Low Background Interference: Its non-native status ensures that any detected C17-containing sphingolipid downstream is a direct result of the metabolic conversion of the supplied tracer.

  • Excellent Internal Standard: C17-sphingosine and its metabolites serve as superb internal standards for quantification. They share nearly identical physicochemical properties with their C18 counterparts, ensuring similar behavior during lipid extraction and ionization in the mass spectrometer, thus correcting for sample-to-sample variability.[10][11]

  • Chromatographic Separation: The one-carbon difference in chain length allows for effective separation from endogenous C18-sphingolipids using reverse-phase liquid chromatography, minimizing isotopic interference during mass spectrometry analysis.[8][12]

By supplying cells with C17-sphingosine and monitoring the appearance of its metabolites—such as C17-ceramide, C17-sphingomyelin, and C17-sphingosine-1-phosphate—over time, a direct measure of the activity of the enzymes involved in these conversions can be obtained.[13]

Experimental_Workflow start Start: Seed Cells culture 1. Cell Culture & Experimental Treatment (e.g., drug compound, genetic perturbation) start->culture labeling 2. Metabolic Labeling Add C17-Sphingosine tracer for a defined time course (e.g., 0, 15, 30, 60, 120 min) culture->labeling harvest 3. Cell Harvesting Wash cells with ice-cold PBS, count, and pellet labeling->harvest extraction 4. Lipid Extraction Spike with internal standard mix, extract lipids using a validated protocol (e.g., single-phase extraction) harvest->extraction analysis 5. LC-MS/MS Analysis Separate lipids via reverse-phase LC and quantify using Multiple Reaction Monitoring (MRM) extraction->analysis processing 6. Data Processing & Flux Calculation Integrate peak areas, normalize to internal standards, and calculate the rate of metabolite appearance analysis->processing end End: Biological Interpretation processing->end

Sources

Application Notes and Protocols: C17 Sphingosine as a Spike-In Standard for Quality Control in Sphingolipidomics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Internal Standards in Sphingolipid Analysis

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making the accurate quantification of these lipids a critical aspect of biomedical research and drug development.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity.[1][5] However, the accuracy of LC-MS/MS quantification is highly dependent on the use of appropriate internal standards. Internal standards are essential to correct for variability introduced during sample preparation, extraction, and instrumental analysis.[6][7] While stable isotope-labeled standards are often considered the ideal choice, their availability for the vast array of sphingolipid species is limited and can be cost-prohibitive.[6][7] An effective and widely adopted alternative is the use of odd-chain sphingolipids, with C17 sphingosine being a prominent example.[3][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a spike-in internal standard for the accurate quantification of sphingolipids. We will delve into the rationale behind its use, provide detailed protocols for its application, and discuss best practices for data analysis.

The Rationale for Using this compound: An Odd-Chain Advantage

The fundamental principle behind using an odd-chain sphingolipid like this compound as an internal standard lies in its structural similarity to endogenous even-chain sphingolipids (e.g., C18 sphingosine) and its natural scarcity in most biological systems.[6] Mammalian cells predominantly synthesize even-chain sphingoid bases, making odd-chain variants like this compound either absent or present at negligible levels.[6] This allows for the introduction of a known quantity of this compound at the beginning of the sample preparation process, enabling it to undergo the same extraction and analytical variations as the endogenous analytes of interest. By monitoring the signal of the C17 standard, researchers can normalize the data and obtain accurate and reproducible quantification of endogenous sphingolipids.

Key Advantages of this compound:

  • Chemical Similarity: this compound closely mimics the physicochemical properties of endogenous sphingoid bases, ensuring similar extraction efficiency and ionization response in the mass spectrometer.

  • Mass Distinguishability: The difference in mass between C17 and endogenous even-chain sphingolipids allows for their clear separation and independent detection by the mass spectrometer.

  • Commercial Availability: this compound and related odd-chain standards are commercially available, often as part of certified internal standard cocktails.[8][9][10]

Visualizing the Core Sphingolipid Metabolism

To better understand the context of the analytes being measured, the following diagram provides a simplified overview of the central pathways in sphingolipid metabolism.

Sphingolipid_Metabolism cluster_IS Internal Standard Application Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS1/2 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1/2 C17_Sph This compound (Spike-in)

Caption: Simplified overview of the de novo sphingolipid synthesis pathway.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the use of this compound as an internal standard in the analysis of sphingolipids from biological matrices.

Protocol 1: Preparation of this compound Internal Standard Stock Solution
  • Obtain Standard: Procure high-purity this compound from a reputable commercial supplier.

  • Solubilization: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of ethanol:methanol:water (7:2:1).[10]

  • Storage: Store the stock solution in amber glass vials at -20°C to prevent degradation.

Protocol 2: Sample Preparation and Internal Standard Spiking

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) using standard procedures and store them at -80°C until analysis.

  • Thawing: Thaw samples on ice to minimize enzymatic degradation of sphingolipids.

  • Aliquoting: Aliquot a precise volume of the sample (e.g., 50-100 µL of plasma or serum) into a clean glass tube. For tissue samples, use a pre-weighed amount (e.g., 10-20 mg).

  • Internal Standard Spiking: Add a known amount of the this compound working solution to each sample. The final concentration of the internal standard should be within the linear dynamic range of the assay and comparable to the expected concentration of the endogenous analytes. A typical starting concentration is in the range of 50-250 pmol per sample.[10]

  • Vortexing: Briefly vortex the samples to ensure thorough mixing of the internal standard with the matrix.

Protocol 3: Sphingolipid Extraction (Bligh-Dyer Method)

This is a widely used liquid-liquid extraction method for lipids.

  • Solvent Addition: To the spiked sample, add a mixture of chloroform and methanol (1:2, v/v).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at room temperature for 15 minutes.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation. The final solvent ratio should be approximately 1:1:0.9 (chloroform:methanol:water).

  • Centrifugation: Centrifuge the samples at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase conditions.[8]

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the quantification of sphingolipids using this compound as an internal standard.

LCMS_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound IS Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Normalization) MS_Detection->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

Caption: General workflow for sphingolipid analysis using a spike-in internal standard.

LC-MS/MS Method Parameters

The following are typical starting parameters for the LC-MS/MS analysis of sphingolipids. Optimization will be required for specific instruments and applications.

ParameterRecommended Setting
LC Column C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium formate
Mobile Phase B Methanol or acetonitrile with 0.1% formic acid and 1 mM ammonium formate
Gradient Elution A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the sphingolipids.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound and Related Analytes:

The following table provides example MRM transitions. These should be optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (IS) 286.3268.2
Sphingosine (d18:1)300.4282.4
Sphinganine (d18:0)302.4284.4
Sphingosine-1-Phosphate (S1P)380.4264.4
C17-S1P366.4250.2

Note: The product ions for sphingoid bases typically correspond to the loss of two water molecules. The fragmentation of S1P is distinct due to the phosphate group.[11][12]

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the endogenous sphingolipids and the this compound internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the response ratios of a series of calibration standards of known concentrations against their respective concentrations.

  • Quantification: Determine the concentration of the endogenous sphingolipids in the samples by interpolating their response ratios on the calibration curve.

Method Validation and Quality Control

To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines. Key validation parameters include:

Validation ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is desirable.
Accuracy The closeness of the measured value to the true value. Typically expressed as the percentage of recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the coefficient of variation (%CV).
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Table of Performance Metrics from Validated Methods:

The following table summarizes typical performance metrics for LC-MS/MS methods utilizing odd-chain sphingolipid internal standards.

Performance MetricTypical Value
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15-20%
Precision (% CV)< 20%
Recovery (%)71-95%

Conclusion

This compound is a robust and reliable internal standard for the quantification of sphingolipids by LC-MS/MS. Its use allows for the correction of analytical variability, leading to accurate and reproducible results. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. By adhering to best practices in sample preparation, instrumental analysis, and data processing, the use of this compound will contribute to a deeper understanding of the role of sphingolipids in health and disease.

References

  • Bui, Q. V., & Gletsu-Miller, N. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(17), 5273–5283. [Link]

  • Spassieva, S., Bielawski, J., & Anelli, V. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233–241. [Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Methods in Molecular Biology, 579, 243–285. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trübswetter, P., & Schmitz, G. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 47(5), 1137–1144. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., Chen, Y., & Merrill, A. H. (2011). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 52(1), 183–193. [Link]

  • Zhang, W., Quinn, B., Barnes, S., Grabowski, G. A., & Sun, Y. (2013). Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Glycomics & Lipidomics, 3(1), 107. [Link]

  • Cowart, L. A., & Szulc, Z. M. (2010). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 51(6), 1604–1609. [Link]

  • Nakamura, S., Murayama, Y., & Ueno, Y. (2016). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Analytical Sciences, 32(1), 115–121. [Link]

  • Li, M., Li, C., & Wang, Y. (2019). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 33(7), e22941. [Link]

  • Kim, J. Y., Park, J. H., Kim, J. H., & Lee, J. Y. (2020). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules, 25(11), 2634. [Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 579, 243–285. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 10, 2024, from [Link]

  • Lee, J. Y., & Kim, Y. S. (2021). Rapid and Sensitive Quantification Method of Sphingosine and Sphingosine-1-phosphate in Human Serum by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Yakhak Hoeji, 65(1), 1-8. [Link]

  • van den Berg, F. T. A., & van den Nieuwendijk, A. M. C. H. (2003). Process for the synthesis of sphingosine.
  • Merrill, A. H. (2011). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. Journal of Lipid Research, 52(4), 580–584. [Link]

  • Li, X., Wang, Y., & Sun, C. (2023). Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS. Lipids in Health and Disease, 22(1), 11. [Link]

  • LIPID MAPS. (n.d.). LMSP01040003. Retrieved January 10, 2024, from [Link]

  • Billich, A., & Baumruker, T. (2008). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology, 462, 55–66. [Link]

Sources

Troubleshooting & Optimization

troubleshooting C17 sphingosine signal suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to C17 sphingosine analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). As a non-endogenous lipid, this compound is an excellent internal standard for quantifying its C18 counterparts and other related sphingolipids. However, its signal can be prone to suppression, leading to poor sensitivity and inaccurate quantification.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and scientific explanations to help you diagnose and resolve signal suppression issues in your LC-MS experiments.

Troubleshooting Guide

Q1: My this compound signal is extremely low, unstable, or completely absent. What is my first step?

When encountering a poor signal for this compound, a systematic approach is crucial. Before diving into complex method optimization, it's essential to rule out basic issues with your system and standards. The initial troubleshooting process should follow a logical sequence from the simplest potential problems to the more complex.

Below is a workflow to guide your initial investigation.

G cluster_0 Initial Signal Loss Troubleshooting start START: No/Low C17-Sphingosine Signal check_is 1. Verify Internal Standard (IS) - Correct concentration? - Degradation? - Prepared in appropriate solvent? start->check_is is_ok IS Signal OK? check_is->is_ok check_ms 2. Check MS Instrument - Infuse standard directly. - Is the signal stable? - Correct m/z monitored? ms_ok MS Signal OK? check_ms->ms_ok check_lc 3. Verify LC System - Check for leaks. - Correct mobile phases? - Column equilibrated? lc_ok LC System OK? check_lc->lc_ok is_ok->check_ms Yes end_is_issue FIX: Remake IS solution. Consult stock vial certificate. is_ok->end_is_issue No ms_ok->check_lc Yes end_ms_issue FIX: Clean and tune MS source. Verify MS method parameters. ms_ok->end_ms_issue No advanced_troubleshooting PROCEED to Advanced Troubleshooting: Matrix Effects, LC Method, & Source Parameters lc_ok->advanced_troubleshooting Yes end_lc_issue FIX: Address LC hardware issues. Remake mobile phases. lc_ok->end_lc_issue No

Caption: Initial troubleshooting workflow for this compound signal loss.

Start by confirming the integrity of your this compound standard solution. An improperly prepared or degraded standard is a common source of error. Next, bypass the LC system by infusing the standard directly into the mass spectrometer to confirm that the instrument is tuned correctly and detecting the ion of interest. If both the standard and the MS are functioning correctly, investigate the LC system for basic hardware or mobile phase issues. If these initial checks do not resolve the problem, the issue is likely more complex, involving matrix effects or poor method optimization, which are addressed in the following sections.

Q2: I suspect matrix effects are suppressing my signal. How can I definitively diagnose this?

Matrix effects occur when co-eluting endogenous components from the sample (e.g., salts, proteins, and especially other lipids) interfere with the ionization of the target analyte in the ESI source.[1][2][3] This interference can either suppress or, less commonly, enhance the signal, leading to poor accuracy and reproducibility.[2] For sphingolipids, the most significant source of ion suppression is often glycerophosphocholines that are abundant in biological plasma.[2][4]

There are two primary methods to diagnose matrix effects:

Method 1: Post-Column Infusion (PCI) Experiment

This is the most thorough method to visualize when and where ion suppression occurs during your chromatographic run. It provides a temporal map of suppression events.

Experimental Protocol: Post-Column Infusion
  • Setup:

    • Prepare a solution of your this compound internal standard in a compatible solvent (e.g., mobile phase at the expected elution composition) at a concentration that gives a stable, mid-range signal.

    • Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 5-10 µL/min).

    • Connect the syringe pump output to a T-junction placed between your LC column outlet and the MS inlet.

    • The LC will deliver the mobile phase gradient and the separated sample matrix, while the syringe pump continuously adds this compound after the separation.

  • Execution:

    • Inject a blank matrix sample (an extract from a sample that does not contain the analyte or IS).

    • Acquire data, monitoring the signal for this compound.

  • Interpretation:

    • You should observe a stable baseline signal from the infused standard.

    • Any significant dip or drop in this baseline indicates a region of ion suppression caused by co-eluting matrix components.[5]

    • If the retention time of your this compound in a normal run coincides with one of these suppression zones, your signal is being compromised by matrix effects.

Method 2: Post-Extraction Spike Comparison

This is a simpler, quantitative assessment.

  • Extract a blank biological sample using your established protocol.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Spike the same amount of this compound into the final, extracted blank matrix solution.

  • Analyze both sets and compare the peak area of this compound.

  • The matrix effect can be calculated as:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A result below 85% is often considered a significant suppression that needs to be addressed.[6]

G cluster_0 ESI Droplet with Matrix Interference Analyte C17-Sphingosine (Analyte) Droplet Droplet Surface Analyte->Droplet Wants to ionize Matrix Phospholipid (Matrix) Matrix->Droplet Competes for surface and charge Proton H+ Proton->Analyte Proton->Matrix MS_Inlet To MS Inlet Droplet->MS_Inlet Fewer Analyte Ions Suppressed_Signal Suppressed Signal MS_Inlet->Suppressed_Signal

Caption: Competition within an ESI droplet leading to ion suppression.

Q3: What are the best sample preparation strategies to minimize matrix effects for this compound?

Effective sample preparation is your first and best line of defense against ion suppression. The goal is to selectively remove interfering compounds, particularly phospholipids, while ensuring high recovery of your sphingolipid analytes.[2]

Technique Description Pros Cons Best For
Protein Precipitation (PPT) Proteins are crashed out of solution using a solvent like methanol or acetonitrile.[7] The supernatant is then analyzed.Simple, fast, and inexpensive.[2]Non-selective. Does not effectively remove phospholipids or salts, which remain in the supernatant and are a major cause of ion suppression.[2]Quick screening or when matrix is less complex. Generally not recommended for sensitive, quantitative bioanalysis without additional cleanup.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases based on their relative solubility. A butanol-based extraction is common for sphingolipids.[8]Can provide a cleaner extract than PPT by removing highly polar (salts) and some non-polar interferences.Can be labor-intensive, require large solvent volumes, and may suffer from emulsion formation. Analyte recovery can be variable.Good for removing salts and some lipids. Effective when a validated protocol is available.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent (e.g., C18, mixed-mode) while interferences are washed away. Analytes are then eluted with a stronger solvent.Highly selective. Can effectively remove both phospholipids and salts, providing the cleanest extracts and significantly reducing matrix effects.[2]Requires more method development. Can be more expensive and time-consuming than PPT or LLE.Gold standard for quantitative bioanalysis requiring high sensitivity and accuracy.

Recommendation: For robust and sensitive quantification of sphingolipids like this compound, Solid-Phase Extraction (SPE) is highly recommended. If SPE is not feasible, a well-optimized Liquid-Liquid Extraction (LLE) is a superior alternative to simple protein precipitation.

Q4: How can I optimize my Liquid Chromatography (LC) method to overcome signal suppression?

If sample preparation alone is insufficient, optimizing your chromatography is the next critical step. The goal is to chromatographically separate this compound from the regions of ion suppression you identified in the post-column infusion experiment.

1. Improve Chromatographic Resolution:

  • Change Column Chemistry: If you are using a standard C18 column, consider one with a different selectivity or a different chemistry altogether. Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective for separating polar lipids like sphingosine from less polar glycerophospholipids that cause suppression.[8]

  • Modify Gradient: Adjust your gradient slope to increase the separation between your analyte and the interfering peaks. A shallower gradient around the elution time of this compound can resolve it from closely eluting matrix components.

2. Optimize Mobile Phase Composition: The choice of mobile phase additives is critical for good ionization in ESI-MS. For sphingosines, which are basic compounds, analysis is performed in positive ion mode. The mobile phase should promote the formation of the protonated molecule, [M+H]⁺.

Mobile Phase A (Aqueous) Mobile Phase B (Organic) Rationale & Comments Source
0.1% Formic Acid in Water with 10 mM Ammonium Acetate0.1% Formic Acid in Acetonitrile:Isopropanol (4:3, v/v)Formic acid provides protons (H⁺) to facilitate ionization. Ammonium acetate helps improve peak shape and ionization efficiency. Isopropanol is effective at eluting lipids.[9]
0.1% Formic Acid in WaterAcetonitrile with 0.1% Formic AcidA simpler system that is widely used. The acid modifier is key for protonation.[6]
10 mM Ammonium Formate with 0.1% Formic AcidIsopropanol:Acetonitrile:Water with modifiersAmmonium formate acts as a buffer and can improve signal intensity for many lipid classes. This is a common choice for lipidomics.[10]

Key Insight: The addition of a proton source like formic acid to the mobile phase is essential for efficient ionization of sphingosine in positive ESI mode.[6][9] The combination of acetonitrile and isopropanol in the organic phase is often effective for eluting a wide range of lipids while maintaining good chromatographic performance.[9]

Q5: Which ESI source parameters are most critical for the this compound signal, and how should I optimize them?

Fine-tuning the ESI source parameters can significantly enhance the signal intensity and stability for this compound. Optimization should be performed by infusing a standard solution and adjusting parameters individually to maximize the signal.

Parameter Function Effect on Sphingosine Signal Optimization Strategy
Capillary/Spray Voltage Applies a high voltage to the ESI needle to generate charged droplets.A voltage that is too low results in poor nebulization and a weak, unstable signal. Too high can cause source arcing and analyte degradation. For positive mode, this is typically 3-5.5 kV.[6]Start at a typical value (e.g., 4000 V) and adjust in increments of 200-500 V to find the "sweet spot" with the highest and most stable signal.
Gas Temperature (Drying Gas) Heats the nitrogen gas used to evaporate solvent from the ESI droplets.Insufficient temperature leads to poor desolvation, solvent clusters, and reduced signal. Excessive heat can cause thermal degradation of the analyte. A typical range is 300-450°C.[6]Optimize for the highest signal without evidence of fragmentation in the MS1 scan. This is highly dependent on the mobile phase flow rate.
Gas Flow (Drying Gas) Controls the flow rate of the heated nitrogen gas.Higher flow rates enhance solvent evaporation but can also decrease sensitivity if the flow is too aggressive and disperses the ion plume.Adjust in conjunction with Gas Temperature. Find a balance that provides a strong, stable signal.
Nebulizer Pressure Controls the flow of nitrogen gas that aids in forming the aerosol spray.Affects the size of the initial droplets. Optimal pressure depends on the mobile phase composition and flow rate.Tune for the most stable spray. Visually inspect the spray if possible; it should be a fine, consistent mist.

Important Note: The optimal settings for these parameters are interdependent and also depend on the specific geometry of your instrument's ion source. Always optimize source parameters whenever you make significant changes to your LC method (e.g., flow rate or mobile phase composition).

Frequently Asked Questions (FAQs)

Q: Why is this compound a good internal standard? A: this compound is ideal because it is structurally and chemically very similar to the endogenous C18 sphingoid bases (like sphingosine and sphinganine), meaning it behaves similarly during extraction, chromatography, and ionization.[11][12] However, because it has a C17 backbone instead of the natural C18, it has a different mass and can be distinguished by the mass spectrometer, allowing for accurate quantification of the endogenous analytes.[11]

Q: Should I use positive or negative ion mode to analyze this compound? A: Positive ion mode (ESI+) is the standard and most sensitive method. The primary amine group on the sphingosine backbone is easily protonated in an acidic mobile phase, forming a stable [M+H]⁺ ion.[6]

Q: What are the typical precursor and product ions for this compound (d17:1) for an MRM experiment? A: In positive ion mode, the protonated precursor ion [M+H]⁺ for this compound (C₁₇H₃₅NO₂) has an m/z of 286.3 . Upon collision-induced dissociation (CID), it typically loses two molecules of water, leading to a characteristic product ion at m/z 250.2 or 268.2 after the loss of one water molecule.[9][13] The transition m/z 286.3 -> 268.2 is commonly used for quantification.[9]

Q: Can reducing my LC flow rate help with signal suppression? A: Yes, significantly. Reducing the flow rate into the ESI source (e.g., by using nano-flow LC or post-column splitting) can dramatically reduce ion suppression.[14][15] Lower flow rates lead to smaller initial droplets, which improves desolvation efficiency and makes the ionization process more tolerant of non-volatile matrix components like salts and lipids.[3][14]

Q: If I use a stable isotope-labeled (e.g., d-labeled) internal standard, do I still need to worry about signal suppression? A: Yes. A co-eluting stable isotope-labeled internal standard (SIL-IS) is the best way to correct for signal suppression because both the analyte and the IS will be suppressed to the same degree. However, it does not eliminate the suppression.[16] If the suppression is severe, the signal for both your analyte and your SIL-IS could be pushed below the instrument's limit of detection (LOD), making quantification impossible. Therefore, minimizing the underlying cause of suppression is always the best practice.

References

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (n.d.). LIPID MAPS. Retrieved January 14, 2026, from [Link]

  • Lee, J. Y., et al. (2018). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules, 23(12), 3196. MDPI. Retrieved January 14, 2026, from [Link]

  • Haynes, C. A., et al. (2008). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology, 432, 185-211. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 770, 1-14. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. (2012). Journal of Mass Spectrometry, 47(11), 1435-1442. Retrieved January 14, 2026, from [Link]

  • Patti, G. J., et al. (2014). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of The American Society for Mass Spectrometry, 25(12), 2147-2157. PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Sun, L., et al. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(9), e23381. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Lee, J. Y., et al. (2018). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Peng, B., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 95(41), 15237-15245. ACS Publications. Retrieved January 14, 2026, from [Link]

  • Kim, H. Y., et al. (2021). Rapid and Sensitive Quantification Method of Sphingosine and Sphingosine-1-phosphate in Human Serum by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). YAKHAK HOEJI, 65(1), 47-56. Retrieved January 14, 2026, from [Link]

  • Schmidt, R., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. Clinica Chimica Acta, 365(1-2), 161-169. PubMed. Retrieved January 14, 2026, from [Link]

  • Sinues, P., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2534-2542. Retrieved January 14, 2026, from [Link]

  • Gorden, B. H., et al. (2012). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 53(1), 160-167. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2014). Chromatography Online. Retrieved January 14, 2026, from [Link]

  • Sordillo, L. M., et al. (2010). UPLC-MS/MS Method for Analysis of Sphingosine 1-phosphate in Biological Samples. Prostaglandins & Other Lipid Mediators, 93(1-2), 25-29. Retrieved January 14, 2026, from [Link]

  • Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(1). Retrieved January 14, 2026, from [Link]

  • Wätzig, H., & Degenhardt, M. (2002). Liquid chromatography/electrospray ionisation-mass spectrometry method for the quantification of sphingosine and sphinganine in cell cultures exposed to fumonisins. Journal of Chromatography B, 777(1-2), 173-180. PubMed. Retrieved January 14, 2026, from [Link]

  • Cajka, T., & Fiehn, O. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 118. MDPI. Retrieved January 14, 2026, from [Link]

  • Sinues, P., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2534-2542. PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Gangl, E., et al. (2001). Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Analytical Chemistry, 73(23), 5635-5644. Retrieved January 14, 2026, from [Link]

  • Gangl, E., et al. (2001). Reduction of signal suppression effects in ESI-MS using a nanosplitting device. Analytical Chemistry, 73(23), 5635-5644. PubMed. Retrieved January 14, 2026, from [Link]

  • Liang, H. R., et al. (2006). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(2), 444-449. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for C17 Sphingosine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of C17 sphingosine and related sphingolipids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust and your data is reliable.

FAQs: Quick Answers to Common Questions

Q1: Why is this compound used as an internal standard for sphingolipid analysis?

A1: this compound is a non-naturally occurring homolog of the common C18 sphingoid bases.[1][2] This structural similarity ensures that it behaves almost identically to the endogenous analytes during sample extraction, chromatographic separation, and ionization, but its unique mass allows it to be distinguished by the mass spectrometer.[3][4] Using a stable-isotope labeled internal standard is ideal, but a close structural analog like C17-sphingosine is a widely accepted and effective alternative for correcting variations in sample preparation and instrument response.[5]

Q2: What are the typical MRM transitions for this compound?

A2: In positive electrospray ionization (ESI) mode, this compound is typically detected as the protonated molecule [M+H]⁺. The precursor ion for C17-sphingosine (d17:1) is m/z 286.3. Common product ions result from the neutral loss of water and fragmentation of the long-chain base. A widely used transition is m/z 286.3 > 268.2.[6] However, it is crucial to optimize the collision energy for your specific instrument to achieve the best sensitivity.[7]

Q3: My peak shape for this compound is poor. What are the common causes?

A3: Poor peak shape for sphingoid bases is a frequent issue. Common causes include:

  • Secondary Interactions: The amine group on sphingosine can interact with free silanols on the silica-based C18 column, leading to tailing. Using a mobile phase with a small amount of a weak acid like formic acid can protonate the amine group and reduce these interactions.[8]

  • Column Overload: Injecting too much analyte can saturate the stationary phase. Try diluting your sample.[9]

  • Inappropriate Mobile Phase: The organic solvent composition and pH of your mobile phase are critical. Ensure your analyte is fully soluble in the injection solvent, which should ideally be similar in strength to the initial mobile phase to prevent peak distortion.[9]

  • Zwitterionic Nature: For related compounds like sphingosine-1-phosphate, the presence of both a positive and a negative charge can lead to broad peaks.[6] Chemical derivatization or specialized chromatographic techniques like HILIC can sometimes provide better peak shapes for these challenging analytes.[10]

Q4: I'm observing significant matrix effects. How can I mitigate them?

A4: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a major challenge in bioanalysis.[11][12][13] Strategies to reduce matrix effects include:

  • Effective Sample Preparation: A robust extraction method that removes a majority of interfering substances like phospholipids and salts is the first line of defense. A single-phase butanol extraction or a two-phase liquid-liquid extraction can be effective.[3][14]

  • Chromatographic Separation: Improving the separation of your analyte from matrix components can significantly reduce ion suppression. This can be achieved by optimizing the gradient, using a different column chemistry, or employing techniques like HILIC.[9][10]

  • Use of an Appropriate Internal Standard: A co-eluting, stable-isotope labeled or homologous internal standard like C17-sphingosine is essential to compensate for matrix effects that cannot be eliminated.[13][15]

Troubleshooting Guide: From Sample to Signal

This section provides a structured approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Extraction Review your extraction protocol. Ensure correct solvent volumes and pH. For sphingoid bases, slightly acidic conditions can improve partitioning into the organic phase.Sphingosine's primary amine group is basic. Acidification ensures it is in its protonated form, which can alter its solubility and extraction efficiency.
Degradation of Analyte Prepare fresh standards. Sphingosine can be unstable over long periods, especially if not stored properly at low temperatures (-20°C or -80°C).[16]Like many lipids, sphingoid bases can be susceptible to oxidation or other degradation pathways, leading to a loss of signal.
Incorrect MS Parameters Infuse a this compound standard directly into the mass spectrometer to optimize precursor and product ion selection, as well as collision energy and other source parameters.MS/MS parameters are instrument-dependent. Optimal collision energy is required to achieve the characteristic fragmentation pattern with the highest intensity for sensitive detection.[3][17]
Ion Source Contamination Clean the ion source. Contaminants from previous analyses or the sample matrix can accumulate and suppress the signal.[9]A dirty ion source can interfere with the efficient desolvation and ionization of the analyte, leading to a significant drop in sensitivity.
Issue 2: High Background Noise or Interferences
Potential Cause Troubleshooting Steps Scientific Rationale
Matrix Interferences Improve sample cleanup. Consider solid-phase extraction (SPE) for complex matrices. Optimize the LC gradient to better separate the analyte from co-eluting matrix components.Complex biological samples contain a multitude of molecules that can have the same nominal mass as your analyte or its fragments, leading to isobaric interferences.[15] Better cleanup and chromatography are key to resolving these.
Mobile Phase Contamination Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.Impurities in the mobile phase can introduce adducts or contribute to a high chemical background, reducing the signal-to-noise ratio.
Carryover Implement a robust needle wash protocol between injections, using a strong organic solvent. Inject a blank after a high-concentration sample to check for carryover.Sphingolipids can be "sticky" and adsorb to surfaces in the autosampler and LC system, leading to their appearance in subsequent runs.[18]

Experimental Protocols

Protocol 1: Extraction of Sphingolipids from Plasma

This protocol is a robust method for extracting a broad range of sphingolipids, including this compound, from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of your internal standard working solution (containing this compound).

  • Protein Precipitation & Lipid Extraction: Add 1 mL of a 1:1 (v/v) mixture of 1-butanol/methanol.[14] Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 500 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent compatible with your LC mobile phase (e.g., the initial mobile phase composition). Vortex and transfer to an LC vial.

Protocol 2: Optimized LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrumentation and column.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Gradient: Start at 60% B, ramp to 100% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

Optimized MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 286.3268.250Optimize (start at 15)
C18 Sphingosine300.4282.450Optimize (start at 15)
C18 Sphinganine302.4284.450Optimize (start at 15)

Visualizations

LC-MS/MS Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Plasma/Cell Lysate Spike Spike with C17-Sphingosine IS Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient Ionize Electrospray Ionization (ESI+) Gradient->Ionize Select Q1: Select Precursor Ion (e.g., m/z 286.3) Ionize->Select Fragment Q2: Collision-Induced Dissociation (CID) Select->Fragment Detect Q3: Detect Product Ion (e.g., m/z 268.2) Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. IS Integrate->Quantify

Caption: Workflow for this compound LC-MS/MS Analysis.

Key Factors in Method Optimization

optimization cluster_sample Sample Preparation cluster_chrom Chromatography cluster_ms Mass Spectrometry center Reliable Quantification Extraction Extraction Efficiency Extraction->center Cleanup Matrix Removal Cleanup->center PeakShape Peak Shape PeakShape->center Resolution Resolution Resolution->center Carryover Low Carryover Carryover->center Sensitivity Sensitivity (S/N) Sensitivity->center Specificity Specificity (MRM) Specificity->center

Caption: Interconnected Factors for Method Optimization.

References

  • Bioanalysis Zone. (n.d.). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Full article: Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Retrieved from [Link]

  • PubMed. (2000). Liquid chromatography/electrospray ionisation-mass spectrometry method for the quantification of sphingosine and sphinganine in cell cultures exposed to fumonisins. Retrieved from [Link]

  • Cyberlipid. (n.d.). Long-chain bases. Retrieved from [Link]

  • National Institutes of Health. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC. Retrieved from [Link]

  • National Institutes of Health. (2010). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectra in positive mode of deuterated sphingosine 10 b. Retrieved from [Link]

  • PubMed. (2002). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]

  • ACS Publications. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models | Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2001). High-performance liquid chromatography analysis of molecular species of sphingolipid-related long chain bases and long chain base phosphates in Saccharomyces cerevisiae after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Retrieved from [Link]

  • ResearchGate. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Retrieved from [Link]

  • Semantics Scholar. (n.d.). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Retrieved from [Link]

  • National Institutes of Health. (2019). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC. Retrieved from [Link]

  • National Institutes of Health. (2008). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC. Retrieved from [Link]

  • MDPI. (2018). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Retrieved from [Link]

  • PubMed. (1965). SEPARATION OF LONG-CHAIN BASES BY THIN-LAYER CHROMATOGRAPHY; INSTABILITY OF SPHINGOSINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of collision energy settings for PRM of derivatized LCB.... Retrieved from [Link]

  • Frontiers. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2016). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC. Retrieved from [Link]

  • Frontiers. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2017). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Retrieved from [Link]

  • Springer. (n.d.). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Rapid and Sensitive Quantification Method of Sphingosine and Sphingosine-1-phosphate in Human Serum by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Retrieved from [Link]

  • National Institutes of Health. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC. Retrieved from [Link]

  • PubMed. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention times and chromatograms obtained from the MRM transitions.... Retrieved from [Link]

  • National Institutes of Health. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC. Retrieved from [Link]

Sources

Technical Support Center: C17 Sphingosine Stability & Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for C17 Sphingosine (d-erythro-Sphingosine, C17 base). This resource is designed for researchers, scientists, and drug development professionals who utilize this compound, primarily as an internal standard in mass spectrometry-based lipidomics.[1][2][3] The accuracy and reproducibility of your experimental data are directly linked to the stability and integrity of your analytical standards. This guide provides in-depth information, troubleshooting advice, and validated protocols to ensure the optimal handling and storage of this compound.

The Critical Role of this compound Stability

This compound is a synthetic sphingolipid, an uncommon variant of the more ubiquitous C18 sphingosine.[4] Its unique 17-carbon chain length makes it an ideal internal standard for quantifying endogenous sphingolipids by mass spectrometry, as it is structurally similar to the analytes of interest but mass-distinguishable.[5][6] However, like all lipids, its stability is not absolute. Degradation can lead to inaccurate quantification, misinterpretation of results, and compromised experimental outcomes. Understanding and controlling the factors that affect its stability is therefore paramount.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the handling and storage of this compound.

Q1: I have just received lyophilized this compound powder. What is the first thing I should do?

A1: Upon receipt, immediately inspect the vial for any damage. The lyophilized powder should be stored at -20°C in a desiccator to protect it from moisture.[4][7] Before opening the vial for the first time, it is crucial to allow it to equilibrate to room temperature for at least 30 minutes.[8] This prevents atmospheric moisture from condensing on the cold powder, which can compromise its stability.

Causality Insight: Lyophilized lipids, especially those with unsaturated bonds, are hygroscopic and susceptible to hydrolysis and oxidation when exposed to moisture and air.[8] Allowing the container to warm to ambient temperature minimizes water condensation, preserving the integrity of the compound.

Q2: How should I prepare a stock solution from the this compound powder?

A2: Preparing a stock solution correctly is a critical step. We recommend dissolving the this compound in a high-purity organic solvent. Ethanol is an excellent first choice as this compound is miscible in it.[1][4] Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also viable options.[4] For detailed, step-by-step instructions, please refer to Protocol 1: Reconstitution of Lyophilized this compound Powder .

Causality Insight: Using a high-purity, appropriate organic solvent ensures complete dissolution and minimizes the introduction of contaminants that could catalyze degradation. Purging the solvent with an inert gas like argon or nitrogen is a best practice to displace oxygen and prevent oxidation.[4]

Q3: Which solvent is best for long-term storage of my this compound stock solution?

A3: For long-term storage, a solution in a high-purity organic solvent such as ethanol is recommended.[4] The choice of solvent can also depend on its compatibility with your downstream applications. For instance, if you are performing cell-based assays, you might choose ethanol or DMSO, ensuring the final concentration in your assay is not cytotoxic.

Q4: At what temperature should I store my this compound stock solution?

A4: Stock solutions of this compound should be stored at -20°C.[1][4][7] For extended long-term stability (greater than one year), storage at -80°C is also an option, although supplier data indicates stability for at least four years at -20°C when stored correctly.[1][4]

Q5: I noticed some precipitate in my stock solution after thawing it. What should I do?

A5: Precipitation upon thawing can occur, especially with lipids in certain solvents. First, ensure the solution has fully reached room temperature. Then, gently warm the vial (up to 40°C) and sonicate or vortex until the precipitate is completely redissolved.[9] Always visually inspect for complete dissolution before using the solution in an experiment.

Causality Insight: Lipids have variable solubility at different temperatures. The formation of a precipitate does not necessarily indicate degradation but rather that the compound has fallen out of solution. Gentle warming and agitation are usually sufficient to restore a homogenous solution.

Q6: How many times can I freeze-thaw my this compound aliquots?

A6: To maintain the highest integrity, it is strongly recommended to minimize freeze-thaw cycles. The best practice is to aliquot the stock solution into single-use volumes upon initial preparation. If repeated use from a single vial is unavoidable, limit freeze-thaw cycles to a maximum of three.

Causality Insight: Each freeze-thaw cycle can introduce moisture and oxygen into the solution, increasing the risk of hydrolysis and oxidation. Aliquoting minimizes these risks and ensures that the main stock remains pristine.

Q7: How can I be sure my this compound has not degraded?

A7: While there is no simple benchtop test, the most definitive way to check for degradation is through analytical techniques like mass spectrometry or thin-layer chromatography (TLC). If you observe unexpected or inconsistent results in your experiments, such as a significant drop in signal intensity for your internal standard, it may be an indication of degradation. In such cases, it is advisable to use a fresh, newly prepared standard.

Data Summary: this compound Stability

The following table summarizes the recommended storage conditions for this compound based on manufacturer data sheets and best practices.

FormSolventTemperatureDurationKey Considerations
Lyophilized Powder N/A (Solid)-20°C≥ 4 years[1][4]Store in a desiccator. Allow to warm to room temperature before opening.[8]
Stock Solution Ethanol-20°C≥ 1 year[7][10]Aliquot into single-use vials to avoid freeze-thaw cycles. Purge with inert gas.
Stock Solution DMSO-20°CUp to 6 monthsEnsure DMSO is high-purity and anhydrous.
Stock Solution DMF-20°CUp to 6 monthsEnsure DMF is high-purity and anhydrous.

Note: The stability durations are estimates based on available data. Actual stability may vary depending on solvent purity, handling techniques, and frequency of use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Powder

This protocol outlines the steps for preparing a stock solution from a lyophilized powder.

  • Equilibration: Remove the vial of lyophilized this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes.

  • Preparation: In a sterile fume hood, prepare your chosen solvent (e.g., 200 proof ethanol). If possible, purge the solvent with a stream of inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.

  • Reconstitution: Carefully open the vial. Using a gas-tight syringe, add the calculated volume of the purged solvent to the vial to achieve your desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Cap the vial tightly and vortex gently. If needed, sonicate in a bath sonicator for 5-10 minutes until the powder is completely dissolved.[9] A clear solution should be obtained.

  • Inert Atmosphere: Before recapping for storage, flush the headspace of the vial with inert gas.

Protocol 2: Aliquoting and Long-Term Storage

This protocol ensures the long-term stability of your this compound stock solution.

  • Preparation: Obtain sterile, glass vials with Teflon-lined caps. Plastic containers should be avoided for storing organic solutions of lipids as they can leach plasticizers.[8]

  • Aliquoting: Based on your typical experimental needs, calculate the volume for single-use aliquots. Using a sterile glass syringe or pipette, dispense the stock solution into the prepared vials.

  • Inert Atmosphere: Flush the headspace of each aliquot vial with inert gas (argon or nitrogen) before sealing tightly with the Teflon-lined cap.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a freezer at -20°C for long-term storage.

Visualization of Workflows

This compound Handling and Storage Decision Tree

The following diagram provides a visual decision-making workflow for the proper handling of this compound from receipt to experimental use.

G cluster_receipt Receipt & Initial Storage cluster_prep Stock Solution Preparation cluster_storage Storage Strategy cluster_use Experimental Use start Receive Lyophilized this compound store_powder Store at -20°C in Desiccator start->store_powder equilibrate Equilibrate Vial to Room Temp store_powder->equilibrate reconstitute Reconstitute in Purged Ethanol/Solvent equilibrate->reconstitute check_solubility Vortex/Sonicate to Ensure Full Dissolution reconstitute->check_solubility aliquot Aliquot into Single-Use Glass Vials check_solubility->aliquot Fully Dissolved purge Purge Headspace with Inert Gas aliquot->purge store_solution Store Aliquots at -20°C purge->store_solution thaw_aliquot Thaw Single Aliquot store_solution->thaw_aliquot use_in_assay Use in Experiment (e.g., Spike into Sample) thaw_aliquot->use_in_assay

Caption: Decision tree for this compound handling.

Impact of this compound Stability on a Lipidomics Workflow

This diagram illustrates how improper storage can compromise results at critical stages of a typical lipidomics experiment.

G sample_prep 1. Sample Preparation (e.g., Plasma, Cells) is_spike 2. Internal Standard Spiking sample_prep->is_spike extraction 3. Lipid Extraction is_spike->extraction analysis 4. LC-MS/MS Analysis extraction->analysis quant 5. Data Quantification analysis->quant result 6. Final Result quant->result good_quant Accurate Analyte/ IS Ratio quant->good_quant bad_quant Inaccurate Analyte/ IS Ratio (Low IS Signal) quant->bad_quant good_result Reliable Quantification result->good_result bad_result Underestimation of Endogenous Sphingolipids result->bad_result good_storage Properly Stored C17-Sph (Fresh Aliquot, -20°C) good_storage->is_spike bad_storage Improperly Stored C17-Sph (Degraded, Multiple Freeze-Thaws) bad_storage->is_spike

Caption: Impact of this compound stability in a lipidomics workflow.

References

  • Sphingosine (d17:1) 860640 D-erythro-sphingosine (C17 base) - Avanti Polar Lipids. [Link]

  • Sphingosine (d17:1) - Cayman Chemical - Cambridge Bioscience. [Link]

  • TECHNICAL DATA SHEET - Sigma-Aldrich. [Link]

  • The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed. [Link]

  • The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC - NIH. [Link]

  • Genetic defects in the sphingolipid degradation pathway and their effects on microglia in neurodegenerative disease - PMC - NIH. [Link]

  • Internal standards for sphingolipids for use in mass spectrometry - Google P
  • KEGG Sphingolipid metabolism - Reference pathway. [Link]

  • This compound | C17H35NO2 | CID 5283557 - PubChem - NIH. [Link]

  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC - NIH. [Link]

  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics | Chemical Reviews - ACS Publications. [Link]

Sources

preventing degradation of C17 sphingosine during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Sample Preparation

Introduction: The Role of C17 Sphingosine in Sphingolipidomics

This compound (d17:1) is a non-naturally occurring odd-chain sphingoid base.[1][2] Its structural similarity to endogenous sphingosines (like the common d18:1 variant) allows it to mimic their behavior during sample extraction and analysis. However, its unique mass makes it distinguishable by mass spectrometry (MS).[3][4] These characteristics make it an ideal internal standard for quantifying endogenous sphingolipids, correcting for analyte loss during sample preparation and variations in instrument response.[5][6]

However, the accuracy of this quantification is entirely dependent on the stability of the this compound standard itself. Degradation of the internal standard leads to an overestimation of the endogenous analytes and compromises the integrity of the entire dataset. This guide addresses the critical factors that influence this compound stability and provides actionable strategies to prevent its degradation.

Frequently Asked Questions (FAQs)

This section covers common questions regarding the handling and storage of this compound.

Q1: What are the primary chemical and physical factors that can cause this compound to degrade?

Sphingosine degradation is a multi-faceted issue driven by both enzymatic and chemical processes. In biological samples, enzymes such as sphingosine kinases can phosphorylate sphingosine, while lysosomal enzymes can catabolize it.[7][8] Chemically, the molecule is susceptible to:

  • pH Extremes: Strong acidic or basic conditions can hydrolyze bonds or promote side reactions. While mild alkaline hydrolysis is often used to remove interfering glycerophospholipids, it must be carefully controlled, as it can lead to the degradation of free sphingoid bases like sphingosine.[9]

  • Oxidation: The double bond in the sphingoid backbone is a potential site for oxidation, especially with prolonged exposure to air, light, or oxidizing agents.

  • Temperature: Elevated temperatures accelerate all chemical and enzymatic degradation pathways.[10]

  • Adsorption: Sphingolipids are hydrophobic and can adsorb to certain surfaces, particularly some types of glass, leading to apparent loss of the analyte.[11]

Q2: How should I prepare and store this compound stock solutions to ensure long-term stability?

Proper storage is the first line of defense against degradation. Commercial this compound is typically supplied as a crystalline solid and is stable for years when stored at -20°C.[1][12] Once dissolved, the stability depends on the solvent and storage conditions.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CMinimizes chemical and enzymatic degradation. -80°C is preferred for very long-term storage.[1][12]
Solvent Choice Ethanol (miscible), DMF (10 mg/ml), or DMSO (2 mg/ml)[1]Choose a solvent that is compatible with your sample type and downstream analysis. Ethanol is often a good choice for initial stock solutions.
Container Amber glass vials with Teflon-lined caps or polypropylene tubes.Protects from light to prevent photo-oxidation. Teflon liners prevent leaching and adsorption associated with other cap materials.[11]
Atmosphere Overlay with an inert gas (Argon or Nitrogen) before sealing.Displaces oxygen to prevent oxidation, especially for long-term storage.
Freeze-Thaw Cycles Avoid. Aliquot into single-use volumes.Repeated freeze-thaw cycles can introduce water, concentrate solutes, and increase the risk of degradation.[13]
Q3: When in my experimental workflow should I add the this compound internal standard?

The internal standard should be added at the earliest possible stage, ideally to the biological sample before any homogenization or extraction steps.[14] This ensures that the standard experiences the same potential for loss and degradation as the endogenous analytes throughout the entire sample preparation process, providing the most accurate correction.

Experimental Protocols & Workflows

Recommended Workflow for Sample Preparation

This workflow is designed to minimize degradation and maximize recovery of sphingolipids, including the this compound internal standard.

G cluster_0 Pre-Extraction cluster_1 Lipid Extraction (Folch Method) cluster_2 Post-Extraction Sample 1. Biological Sample (Tissue, Plasma, Cells) Spike 2. Spike with C17-Sphingosine IS (In appropriate solvent) Sample->Spike Homogenize 3. Homogenize (On ice) Spike->Homogenize AddSolvent 4. Add Chloroform:Methanol (2:1, v/v) (Cold) Homogenize->AddSolvent Vortex 5. Vortex/Sonicate (Keep sample cold) AddSolvent->Vortex PhaseSep 6. Add 0.2 vol 0.9% NaCl (Induce phase separation) Vortex->PhaseSep Centrifuge 7. Centrifuge (e.g., 2000 x g, 10 min, 4°C) PhaseSep->Centrifuge Collect 8. Collect Lower Organic Phase Centrifuge->Collect Dry 9. Dry Down (Under Nitrogen stream) Collect->Dry Reconstitute 10. Reconstitute (In LC-MS compatible solvent) Dry->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for lipid extraction using this compound.

Protocol 1: Modified Folch Extraction for Sphingolipids

This is a widely used method for extracting a broad range of lipids from biological samples.[15][16]

  • Sample Preparation: Place a pre-weighed tissue sample or a known volume of plasma/cell suspension into a glass tube with a Teflon-lined cap. Keep samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound internal standard (e.g., 50 pmol) to the sample.

  • Homogenization: Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) per gram of tissue (or per volume of liquid sample). Homogenize thoroughly using a probe sonicator or tissue homogenizer, ensuring the sample does not heat up.

  • Phase Separation: Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to the homogenate. Vortex gently to mix.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a solvent suitable for your LC-MS/MS system (e.g., methanol containing 0.2% formic acid and 1 mM ammonium formate) for analysis.[17]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to this compound stability and recovery.

Problem: Low or No Signal Intensity for this compound

A weak or absent signal for your internal standard invalidates the entire analytical run.

G cluster_causes Potential Causes cluster_solutions Solutions Start Low C17-Sph Signal Degradation Degradation during Sample Prep Start->Degradation Adsorption Adsorption to Surfaces Start->Adsorption IonSupp Matrix Effect / Ion Suppression Start->IonSupp Sol_Degradation Work on ice Use antioxidants (e.g., BHT) Minimize time Degradation->Sol_Degradation Sol_Adsorption Use polypropylene or silanized glass tubes Adsorption->Sol_Adsorption Sol_IonSupp Improve chromatography Dilute sample Optimize extraction IonSupp->Sol_IonSupp

Caption: Troubleshooting logic for low this compound signal intensity.

Potential CauseRecommended Solution(s)In-Depth Explanation
Degradation During Extraction • Keep samples on ice or at 4°C throughout the entire procedure.• Minimize the time between sample collection and extraction.• Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to extraction solvents (e.g., 0.1 mM).[10]Low temperatures slow down both enzymatic and chemical degradation rates. Speed is crucial, as endogenous enzymes in the sample remain active until they are denatured by the organic solvent.
Adsorption to Labware • Use polypropylene tubes or borosilicate glass tubes with Teflon-lined caps.[11]• Avoid transferring the lipid extract between multiple containers.Sphingolipids are "sticky" and can be lost through non-specific binding to surfaces. Using appropriate labware minimizes these losses.[11]
Poor Ionization / Matrix Effects • Optimize LC-MS source parameters (e.g., temperature, voltages).• Ensure the reconstitution solvent is compatible with the mobile phase and promotes good ionization (e.g., acidified methanol).• If matrix effects are severe, consider a more rigorous cleanup step like solid-phase extraction (SPE).Components from the biological matrix can co-extract with lipids and suppress the ionization of this compound in the MS source, leading to a lower signal.[18][19]
Incorrect Spiking • Double-check the concentration of your stock solution.• Ensure the micropipette used for spiking is properly calibrated.Simple human or equipment error can lead to the addition of less standard than intended. Verify stock concentration periodically.
Problem: High Signal Variability for this compound Across a Sample Batch

Inconsistent internal standard signal makes reliable quantification impossible.

Potential CauseRecommended Solution(s)In-Depth Explanation
Inconsistent Extraction Efficiency • Ensure the internal standard is added before extraction to account for this variability.• Standardize all extraction parameters: solvent volumes, vortexing times, and centrifugation speeds/times.This is precisely why an internal standard is used. However, extreme variability can indicate an unreliable extraction method that needs optimization for better consistency.
Sample-Specific Matrix Effects • Check for ion suppression by performing a post-column infusion experiment.• Improve chromatographic separation to better resolve this compound from interfering matrix components.The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression. Better chromatography can often mitigate this.[19]
Pre-analytical Sample Handling • Standardize the entire pre-analytical workflow: time from blood draw to plasma separation, storage time at room temperature, and freeze-thaw history.[13]Storing whole blood for extended periods at room temperature before processing can lead to significant changes in sphingolipid levels due to ongoing cellular activity.[13]
Problem: Appearance of Unexpected Peaks (e.g., C17-S1P)

Sometimes, the this compound signal is low, but another related peak appears.

Potential CauseRecommended Solution(s)In-Depth Explanation
Enzymatic Phosphorylation • If quantifying only this compound, ensure samples are processed quickly and kept cold to minimize enzyme activity.• If you need to measure the total C17 pool, develop a method to also quantify C17-Sphingosine-1-Phosphate (C17-S1P).Sphingosine kinases present in the biological sample can phosphorylate the this compound standard into C17-S1P.[1] This is a metabolic conversion, not degradation, but it will remove the standard from the intended analytical channel.

References

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio. [Link]

  • Merrill, A. H., & Sandhoff, K. (2012). Inherent challenges of lipidomic analysis of sphingolipids. PMC - NIH. [Link]

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2010). UPLC-MS/MS Method for Analysis of Sphingosine 1-phosphate in Biological Samples. ScienceDirect. [Link]

  • Mauri, L., Valsecchi, M., Aureli, M., Told-Marce, M., Oddo, S., Prinetti, A., & Sonnino, S. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. MDPI. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trömmer, P., & Schmitz, G. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Zhang, L., Wang, X., Liu, R., et al. (2021). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC - NIH. [Link]

  • Skotland, T., Ekroos, K., McDonald, J. G., Ahrends, R., Liebisch, G., & Sandvig, K. (2024). Pitfalls in Lipid Mass Spectrometry of Mammalian Samples: A Brief Guide for Biologists. [Link]

  • Xu, Y., Li, H., Wang, Y., et al. (2021). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ProQuest. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trömmer, P., & Schmitz, G. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Mauri, L., Valsecchi, M., Aureli, M., Told-Marce, M., Oddo, S., Prinetti, A., & Sonnino, S. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PubMed Central. [Link]

  • Avanti Polar Lipids. (n.d.). Sphingosine (d17:1) 860640 D-erythro-sphingosine (C17 base). Avanti Polar Lipids. [Link]

  • Chaurasia, B., & Summers, S. A. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. PMC - NIH. [Link]

  • B-H, A., & Merrill, A. H. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. PubMed. [Link]

  • Xu, Y., Li, H., Wang, Y., et al. (2021). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ResearchGate. [Link]

  • Mauri, L., Valsecchi, M., Aureli, M., Told-Marce, M., Oddo, S., Prinetti, A., & Sonnino, S. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PubMed. [Link]

  • Sullards, C., Liu, Y., Chen, Y., & Merrill Jr, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). LIPID MAPS. [Link]

  • Hammann, P., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. PMC - NIH. [Link]

  • Snigdha, K., & Smith, K. J. (2022). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]

  • Gaire, S., et al. (2021). Genetic defects in the sphingolipid degradation pathway and their effects on microglia in neurodegenerative disease. PMC - PubMed Central. [Link]

  • Merrill, A. H., et al. (2014). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. ACS Publications. [Link]

  • Kim, M. Y., et al. (2011). The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC - NIH. [Link]

  • Riemer, T., et al. (2018). Stress-Activated Degradation of Sphingolipids Regulates Mitochondrial Function and Cell Death in Yeast. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Sphingolipid degradation pathway and related sphingolipidoses. ResearchGate. [Link]

  • Wang, Y., Xu, Y., & Mesaros, C. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Pitfalls in lipid mass spectrometry of mammalian samples — a brief guide for biologists. ResearchGate. [Link]

  • Wang, Y., Xu, Y., & Mesaros, C. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. ResearchGate. [Link]

  • Del Poeta, M., & Nimrichter, L. (2016). Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi. PMC - NIH. [Link]

  • Wang, Y., et al. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. PubMed Central. [Link]

  • Han, X. (2018). Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review. PMC - PubMed Central. [Link]

  • KEGG. (n.d.). Sphingolipid metabolism - Reference pathway. KEGG. [Link]

  • PubChem. (n.d.). This compound. PubChem - NIH. [Link]

  • Lloyd-Evans, E., et al. (2008). Intracellular sphingosine releases calcium from lysosomes. PMC - PubMed Central - NIH. [Link]

  • Wang, Y., Xu, Y., & Mesaros, C. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. PMC - NIH. [Link]

Sources

improving peak shape and sensitivity for C17 sphingosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sphingolipid analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with C17 sphingosine and related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in improving chromatographic peak shape and enhancing mass spectrometric sensitivity. Our approach is rooted in explaining the "why" behind the "how," ensuring you can adapt these principles to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad and tailing. What are the likely causes and how can I fix it?

A1: Understanding the Root Cause of Peak Tailing

Peak tailing for sphingoid bases like this compound is a common issue in reversed-phase liquid chromatography (RPLC). The primary cause is often unwanted secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1] This leads to a mixed-mode retention mechanism, where the analyte doesn't elute as a sharp, symmetrical band. Additionally, interactions with metal surfaces within the LC system can also contribute to this problem, especially for phosphorylated sphingolipids.[2][3][4]

Troubleshooting Workflow for Peak Tailing

Here is a systematic approach to diagnose and resolve peak tailing:

G cluster_0 Troubleshooting Peak Tailing for this compound A Observe Peak Tailing B Step 1: Mobile Phase Optimization A->B C Add Acidic Modifier (e.g., 0.1% Formic Acid) B->C Suppresses silanol activity by protonation D Introduce a Competing Base (e.g., Ammonium Formate) B->D Competes for active sites E Step 2: Column Selection C->E D->E F Use a C8 or C18 Column with End-Capping E->F Reduces exposed silanols G Consider a Metal-Free Column E->G Minimizes metal interactions H Step 3: System Check F->H G->H I Check for Extra-Column Volume H->I Minimize tubing length/diameter J Ensure Proper Column Packing H->J Replace if column is old K Resolution I->K J->K G cluster_1 Quantitative Workflow A Spike IS Early B Sample Extraction (e.g., Single-Phase) A->B Add C17-Sphingosine to sample before extraction C LC-MS/MS Analysis B->C F Calculate Analyte/IS Peak Area Ratio C->F D Generate Calibration Curve E Analyze Samples D->E G Quantify Against Calibration Curve F->G

Caption: Key steps for robust quantification using an internal standard.

Key Considerations for Accurate Quantification:

  • Timing of Addition: The internal standard must be added to the sample at the very beginning of the sample preparation process, before any extraction steps. [5]This ensures it experiences the same potential for loss as the endogenous analyte.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte of interest. [5][6]This is crucial for compensating for matrix-induced ion suppression or enhancement that can occur at a specific retention time. Due to its similar structure, this compound generally elutes very close to C18 sphingosine in RPLC.

  • Linearity and Range: Prepare a calibration curve by spiking known concentrations of the analyte (e.g., C18 sphingosine) and a fixed concentration of the internal standard (this compound) into a representative blank matrix. [7]The response ratio (analyte peak area / internal standard peak area) should be linear over the expected concentration range in your samples.

  • Avoid Contamination: Ensure that the internal standard is of high purity and that there is no endogenous this compound in your samples.

References

  • Sullards, C., Liu, Y., Chen, Y., & Merrill, A. H., Jr. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838–853. [Link]

  • Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(Supplement), S277–S282. [Link]

  • Wang, D., Xu, Y., & Mesaros, C. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Bioanalysis, 13(12), 961–973. [Link]

  • Sun, J., Ma, Y., Liu, Y., & Zhang, T. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(9), e23387. [Link]

  • Scherer, M., Gnewuch, C., Schmitz, G., & Liebisch, G. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 51(7), 2001–2011. [Link]

  • Wang, D., Xu, Y., & Mesaros, C. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Bioanalysis, 13(12), 961-973. [Link]

  • Nakamura, T., Hama, K., & Yokoyama, K. (2013). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Chromatographic Science, 51(8), 759–765. [Link]

  • Kim, H. Y., Lee, J. Y., & Yoo, H. H. (2018). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Separations, 5(4), 53. [Link]

  • Bielawski, J., & Hannun, Y. A. (2007). Combination of C17 sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233–241. [Link]

  • YMC. (2019). LC–MS/MS Analysis of Sphingophospholipids Using a Metal-Free Column. LCGC Europe, 32(9), 499. [Link]

  • Gowda, S. G. B., Ikeda, K., & Arita, M. (2018). Facile determination of sphingolipids under alkali condition using metal-free column by LC-MS/MS. Analytical and Bioanalytical Chemistry, 410(20), 4793–4803. [Link]

  • YMC Co., Ltd. (n.d.). LC-MS/MS analysis of sphingophospholipids using metal free column. [Link]

  • Lieser, B., Liebisch, G., Drobnik, W., & Schmitz, G. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(11), 2209–2216. [Link]

  • Murphy, R. C., & Gaskell, S. J. (2010). Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. Analytical Chemistry, 82(16), 6843–6850. [Link]

  • Griffiths, R. L., & Lindhardt, R. J. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085–2094. [Link]

  • Min, J. K., Yoo, H. H., Lee, T. J., Kim, S. H., & Lee, J. W. (2005). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. Journal of Chromatography B, 814(2), 275–279. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

Sources

Technical Support Center: Method Refinement for C17 Sphingosine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of C17 Sphingosine in complex biological matrices. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind critical experimental steps. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address the challenges you may face, ensuring your methods are robust, reproducible, and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the use of this compound in quantitative lipidomics.

Q1: What is this compound and why is it a preferred internal standard for sphingolipid analysis?

Answer: this compound ((2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol) is a synthetic sphingoid base, an analogue of the most common mammalian sphingosine (d18:1).[1] Its utility as an internal standard (IS) in mass spectrometry-based lipidomics is rooted in two key properties:

  • Structural and Physicochemical Similarity: It closely mimics the chemical behavior of endogenous sphingoid bases like sphingosine (d18:1) and sphinganine (d18:0). This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization, effectively normalizing for variations in these steps.[2][3]

  • Non-Physiological Nature: Mammalian sphingolipids predominantly feature even-numbered carbon chains (C16, C18, C20, etc.). The odd-chain (C17) backbone of this compound makes it naturally absent or present in negligible amounts in most biological samples.[4] This prevents interference from endogenous compounds, allowing for its unambiguous detection and accurate quantification.

By adding a known amount of this compound to a sample at the very beginning of the workflow, you can accurately calculate the concentration of endogenous analytes by comparing their peak area response to that of the IS. This corrects for both sample loss during preparation and fluctuations in instrument performance.[5]

Q2: What are the most common biological matrices for sphingolipid analysis and their primary challenges?

Answer: Sphingolipids are analyzed in a variety of matrices, each presenting unique challenges. The most common are:

  • Plasma/Serum: These are widely used due to ease of collection. The main challenge is the high abundance of proteins and glycerophospholipids, which can cause significant matrix effects , leading to ion suppression or enhancement during MS analysis.[6][7] Furthermore, platelet activation during serum preparation can release sphingosine-1-phosphate (S1P), artificially inflating its concentration compared to plasma.[7]

  • Whole Blood: This matrix provides a more comprehensive sphingolipid profile as it includes cellular components.[8][9] However, the complexity is even greater than plasma, with high concentrations of hemoglobin and other cellular constituents that can interfere with extraction and analysis.[10] Robust extraction and cleanup are critical.

  • Tissues (e.g., Brain, Liver): Tissues require homogenization prior to extraction, which can introduce variability. The lipid composition is highly heterogeneous, and challenges include removing non-lipid contaminants and potential interference from embedding compounds like OCT if using frozen sections.[11]

  • Cultured Cells: While a cleaner matrix than blood or tissues, the lower abundance of material (typically 10^6 to 10^7 cells) requires highly sensitive methods to detect less abundant sphingolipid species.[12] Normalization to cell count, protein, or DNA content is essential for accurate comparisons.[12]

Q3: What is the fundamental principle of quantifying this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

Answer: LC-MS/MS provides exceptional sensitivity and specificity for quantification through a two-stage process:

  • Liquid Chromatography (LC) Separation: The lipid extract is injected into an HPLC or UPLC system. A reversed-phase column (like a C18) separates lipids based on their hydrophobicity. This compound will elute at a specific, reproducible time, separating it from many other interfering molecules in the matrix.[13]

  • Tandem Mass Spectrometry (MS/MS) Detection: As compounds elute from the LC, they are ionized (typically via Electrospray Ionization - ESI) and enter the mass spectrometer. For quantification, the instrument operates in Multiple Reaction Monitoring (MRM) mode.

    • First Quadrupole (Q1): Selects only the mass-to-charge ratio (m/z) of the protonated this compound molecule (the "precursor ion").

    • Second Quadrupole (Q2): This acts as a collision cell. The precursor ion is fragmented by collision with an inert gas (e.g., nitrogen or argon).

    • Third Quadrupole (Q3): Selects a specific, characteristic fragment ion (the "product ion") derived from this compound. For sphingoid bases, a common fragment results from the neutral loss of water molecules from the sphingoid backbone.[14]

This precursor -> product ion transition is highly specific to this compound, filtering out background noise and allowing for precise quantification even at very low concentrations.[5][15]

Part 2: Troubleshooting Guide

This guide is organized to follow a typical experimental workflow, addressing common problems with explanations of their root causes and actionable solutions.

Workflow Overview: From Biological Matrix to Quantified Data

The following diagram illustrates the key stages in a typical this compound analysis workflow. Problems can arise at any of these steps.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Sample Collection & Storage Spike 2. Internal Standard Spiking (C17-Sph) Sample->Spike Add known amount of C17-Sph Extract 3. Lipid Extraction Spike->Extract Isolate lipids Separate 4. LC Separation Extract->Separate Reduce complexity Detect 5. MS/MS Detection Separate->Detect Measure precursor/ product ions Analyze 6. Data Processing & Quantification Detect->Analyze Calculate ratios (Analyte/IS) Report 7. Final Report Analyze->Report

Caption: General workflow for this compound quantification.
A. Sample Handling & Storage

Problem: My results show high variability and suggest potential analyte degradation, especially for endogenous sphingoid bases.

  • Underlying Cause: Sphingolipids, particularly those with phosphate groups like S1P, are metabolically active. Enzymes present in blood and tissues can remain active even after sample collection, altering analyte concentrations. Repeated freeze-thaw cycles can also compromise sample integrity by disrupting cellular structures and liberating enzymes.[9][16]

  • Solution & Scientific Rationale:

    • Rapid Processing: Process samples immediately after collection. For blood, separate plasma using EDTA as the anticoagulant within 30-60 minutes.[10][16] EDTA is preferred over heparin for lipidomics as it chelates metal ions that can catalyze lipid oxidation.[10]

    • Flash Freezing: If immediate processing is not possible, flash freeze samples in liquid nitrogen and store them at -80°C. This rapidly halts enzymatic activity. Avoid slow freezing, which allows for the formation of large ice crystals that can damage cells.

    • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before the initial freeze.[9] This prevents the repeated thawing and freezing of the bulk sample, which is a major source of degradation and variability. Thaw samples on ice immediately before use.

B. Lipid Extraction

Problem: I am experiencing low recovery of this compound and other polar sphingolipids like sphingosine and S1P.

  • Underlying Cause: Traditional two-phase lipid extraction methods, such as the Folch or Bligh-Dyer techniques, are optimized for bulkier, more nonpolar lipids. Highly polar lipids, including free sphingoid bases, can be partially lost to the upper aqueous/methanol phase during phase separation, leading to poor recovery.[9][17]

  • Solution & Scientific Rationale:

    • Employ a Single-Phase Extraction: A single-phase extraction using a solvent system like butanol/methanol is often superior for recovering a broad range of sphingolipids, including the polar species.[8][9] This method avoids the phase separation step where polar lipids are lost, ensuring they remain in the supernatant for analysis.

    • Acidify the Extraction Solvent: Sphingoid bases contain a primary amine group. Performing the extraction under acidic conditions (e.g., by adding formic or acetic acid) ensures this group is protonated. This increases their solubility in the organic solvent and improves recovery.[18]

    • Consider Alkaline Hydrolysis (with caution): For very complex matrices like whole blood or tissue, a mild alkaline hydrolysis step (e.g., with 0.1 M KOH) can be performed after the initial extraction.[9] This selectively degrades the abundant ester-linked glycerophospholipids (e.g., phosphatidylcholine) that can cause significant matrix effects, while leaving the amide-linked sphingolipids intact. Crucially , this step must be carefully validated, as some sphingolipids may show instability.[9] Always neutralize the sample before drying down.

C. Liquid Chromatography (LC)

Problem: I am observing poor peak shape (tailing, fronting) for this compound.

  • Underlying Cause: Poor peak shape is often due to secondary interactions with the chromatographic system or issues with the sample solvent. The amine group in sphingosine can interact with residual silanols on the silica-based C18 column, causing peak tailing. Additionally, if the sample is reconstituted in a solvent much stronger than the initial mobile phase, it can cause peak distortion and broadening.

  • Solution & Scientific Rationale:

    • Acidify the Mobile Phase: Add a small amount of an acid, typically 0.1-0.2% formic acid, to both mobile phase A (aqueous) and B (organic).[6][19] The acid acts as an ion-pairing agent, protonating the free silanols on the column packing material and minimizing their interaction with the protonated amine of the sphingosine. This results in sharper, more symmetrical peaks.

    • Match Reconstitution Solvent to Initial Conditions: Reconstitute the final dried lipid extract in a solvent that is as close as possible to, or slightly weaker than, the initial mobile phase composition of your LC gradient.[8] For a typical reversed-phase method, this might be 60-70% methanol or acetonitrile. Injecting in a very strong solvent (e.g., 100% isopropanol) will cause the sample to race down the column before properly binding, leading to broad and split peaks.

    • Consider HILIC Chromatography: For very polar sphingolipids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase. HILIC uses a polar stationary phase and a high-organic mobile phase, which can provide excellent retention and peak shape for polar analytes.[19][20]

Problem: I suspect sample carryover is affecting my low-level samples.

  • Underlying Cause: Sphingolipids, being lipids, can be "sticky." They can adsorb to surfaces within the LC system, such as the injector needle, valve, or column, and then slowly leach out in subsequent runs, artificially elevating the signal in blank or low-concentration samples.[7][18]

  • Solution & Scientific Rationale:

    • Optimize Needle Wash: Use a strong, organic solvent for the injector needle wash. A mixture including isopropanol or methanol/chloroform can be more effective than standard methanol or acetonitrile. Ensure the wash volume is sufficient.

    • Implement Blank Injections: Always run a solvent blank immediately after your highest concentration standard or a particularly "dirty" sample. This is a diagnostic tool. If you see a significant peak for this compound in the blank, carryover is occurring.

    • Use a High-Organic Flush: Program a high-organic (e.g., 98-100% isopropanol or mobile phase B) flush at the end of your analytical gradient for several column volumes. This helps strip strongly retained compounds from the column before re-equilibration.

D. Mass Spectrometry (MS/MS)

Problem: I have low signal intensity for this compound, even though I know it's in the sample.

  • Underlying Cause: Low signal can be due to poor ionization, suboptimal MS parameters, or ion suppression from co-eluting matrix components.

  • Solution & Scientific Rationale: The following decision tree can guide your troubleshooting process.

G start Low C17-Sph Signal infusion Q1: Is signal strong during direct infusion? start->infusion lc_check Q2: Does a clean standard show good signal on LC-MS? infusion->lc_check Yes ms_params A: Optimize MS Source Parameters & Collision Energy. Check for correct precursor/ product ions. infusion->ms_params No matrix_effect Q3: Does post-extraction spike show suppression? lc_check->matrix_effect Yes lc_method A: Problem is with LC. Check for leaks, column clogging, or incorrect mobile phase. lc_check->lc_method No improve_cleanup A: Severe matrix effect. Improve sample cleanup, dilute sample, or modify LC gradient to separate from interference. matrix_effect->improve_cleanup Yes extraction_issue A: Problem is likely extraction recovery. Re-evaluate extraction protocol. matrix_effect->extraction_issue No

Caption: Troubleshooting decision tree for low this compound signal.
  • Direct Infusion: Directly infuse a this compound standard into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transition. This confirms the instrument is capable of detecting the analyte under ideal conditions.

  • Check Clean Standard on LC-MS: Inject a simple, clean standard (this compound in reconstitution solvent). If the signal is still low, the issue lies with the LC-MS interface or the LC method itself.

  • Assess Matrix Effects: If the clean standard looks good but the sample signal is low, matrix effects are the most likely culprit.[9] Perform a post-extraction spike experiment: extract a blank matrix sample, split the final extract in two, spike one half with a known amount of this compound, and leave the other as is. Compare the spiked extract's signal to a clean standard at the same concentration. A significantly lower signal in the matrix indicates ion suppression.

Part 3: Key Protocols & Data Tables

Protocol 1: Single-Phase Butanol/Methanol Extraction from Plasma

This protocol is adapted for high recovery of sphingoid bases from complex matrices like plasma or whole blood.[8][9]

Materials:

  • Plasma (collected in EDTA tubes)

  • Internal Standard (IS) solution: C17-Sphingosine in methanol

  • Extraction Solvent: 1-Butanol/Methanol (1:1, v/v) containing 10 mM ammonium formate

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 20 µL of the C17-sphingosine IS solution. The final concentration should be appropriate for the expected endogenous analyte range and instrument sensitivity.

  • Extraction: Add 1 mL of the 1-Butanol/Methanol extraction solvent.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen. Avoid excessive heat, which can degrade lipids.

  • Reconstitution: Resuspend the dried lipid extract in 100 µL of a solvent appropriate for your LC-MS analysis (e.g., the initial mobile phase composition). Vortex for 30 seconds and transfer to an autosampler vial.

Table 1: Example UPLC Gradient for Sphingoid Base Separation (Reversed-Phase)
Time (min)Flow Rate (mL/min)%A (Water + 0.2% FA)%B (ACN/IPA (1:1) + 0.2% FA)Curve
0.00.450506
1.00.450506
5.00.401006
7.00.401006
7.10.450506
8.50.450506

This is a representative gradient and must be optimized for your specific column and instrumentation.

Table 2: Typical MS/MS Parameters (Positive ESI Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 286.3268.35015-25
d18:1 Sphingosine300.3282.35015-25
d18:0 Sphinganine302.3284.35015-25

Parameters are instrument-dependent and require empirical optimization. The product ions shown correspond to the [M+H-H₂O]⁺ fragment.[6]

References

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2007). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography-tandem mass spectrometry. Methods in enzymology, 432, 83–115. [Link]

  • Sullards, M. C., Liu, Y., Chen, Y., & Merrill, A. H., Jr (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et biophysica acta, 1811(11), 838–853. [Link]

  • Lieser, B., Liebisch, G., Dettmer, K., Scherer, M., & Oefner, P. J. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of lipid research, 54(11), 3186–3193. [Link]

  • Lee, S., et al. (2024). Development and Validation of UPLC-MS/MS Analysis for Sphingolipids Isolated from Velvet Antlers of Cervus elaphus. ACS Omega. [Link]

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2010). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. Prostaglandins & other lipid mediators, 93(1-2), 25–29. [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio. [Link]

  • Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). LIPID MAPS. [Link]

  • Al-Amrani, S., Al-Jassas, E., & Al-Ali, H. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. Bioanalysis, 13(14), 1121–1138. [Link]

  • Lieser, B., et al. (2013). A rapid and quantitative LC-MS/MS method to profile sphingolipids. ResearchGate. [Link]

  • Newton, J., et al. (2015). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of lipid research, 56(6), 1276–1283. [Link]

  • Li, M., et al. (2019). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of clinical laboratory analysis, 33(7), e22941. [Link]

  • Al-Amrani, S., et al. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. ResearchGate. [Link]

  • Billich, A., & Billich, R. (2012). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 874, 53–64. [Link]

  • Al-Amrani, S., Al-Jassas, E., & Al-Ali, H. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Taylor & Francis Online. [Link]

  • Liebisch, G., Drobnik, W., & Schmitz, G. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of lipid research, 44(8), 1559–1564. [Link]

  • Hartl, M., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical chemistry, 95(42), 15635–15643. [Link]

  • Weigel, C., et al. (2024). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Cellular and Molecular Life Sciences, 81(1), 18. [Link]

  • He, Q., et al. (2019). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1864(5), 776–791. [Link]

  • Hartl, M., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. ACS Publications. [Link]

  • Bionda, C., et al. (2004). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in enzymology, 387, 134–146. [Link]

  • Hammad, S. M., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and bioanalytical chemistry, 407(23), 7137–7147. [Link]

  • Haberkant, P., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PloS one, 11(4), e0153009. [Link]

  • Ghaffari, M. A., et al. (2015). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5283557, this compound. PubChem. [Link]

Sources

minimizing ion suppression effects on C17 sphingosine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Ion Suppression in LC-MS/MS Workflows

Welcome to the technical support center for sphingolipid analysis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices for quantifying C17 Sphingosine. We will delve into the common challenge of ion suppression, its underlying causes, and robust strategies to ensure the accuracy and reproducibility of your results.

Introduction: The Challenge of Ion Suppression

In liquid chromatography-mass spectrometry (LC-MS), ion suppression is a matrix effect that causes a loss of analyte response.[1] It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte—in this case, this compound—in the mass spectrometer's ion source.[2] This phenomenon is a major concern in bioanalysis because it can lead to poor accuracy, imprecise results, and a lack of assay sensitivity, particularly at the lower limits of quantitation.[1]

For sphingolipids like this compound, the primary culprits behind ion suppression are phospholipids.[1][3] These highly abundant molecules are major components of cell membranes and are often co-extracted with your analyte from biological matrices like plasma or serum.[1][3] During electrospray ionization (ESI), phospholipids can compete with this compound for ionization or alter the physical properties of the ESI droplets, ultimately reducing the number of this compound ions that reach the detector.[2]

This guide provides a systematic approach to diagnosing, troubleshooting, and mitigating these effects to build a robust and reliable analytical method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound.

Question 1: My this compound signal is low, variable, or completely absent. How do I know if ion suppression is the cause?

Answer: Low and inconsistent signal intensity is a classic symptom of ion suppression. While other factors like sample degradation or instrument malfunction could be at play, ion suppression is a very common cause when analyzing samples from complex biological matrices.

The definitive method to diagnose ion suppression and pinpoint where it occurs in your chromatogram is the post-column infusion experiment .[2][4] This technique involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.

  • Procedure: While continuously infusing the this compound solution, you inject a blank, extracted matrix sample (e.g., plasma extract without your analyte).

  • Interpretation: You will monitor the this compound signal. If it remains stable and flat throughout the run, no significant ion suppression is occurring. However, if you observe a dip or drop in the signal at specific retention times, this directly indicates that components eluting from the column at that moment are suppressing the this compound ionization.[2] This provides a "map" of suppression zones in your chromatographic run.

Question 2: What are the most common molecules that cause ion suppression for this compound?

Answer: The most significant source of ion suppression in bioanalysis, especially in positive ion electrospray mode, is the presence of phospholipids .[1] Biological fluids like plasma and serum contain very high concentrations of phospholipids (~1 mg/mL).[1]

Due to their amphipathic nature, phospholipids are often co-extracted with analytes of interest. During reversed-phase chromatography, they tend to elute as a broad peak, potentially overlapping with the this compound peak and causing significant signal suppression.[3] Other potential sources include salts from buffers, formulation excipients, and contaminants from plasticware used during sample preparation.[2]

Question 3: I've confirmed ion suppression is occurring. Is simply diluting my sample a valid strategy?

Answer: Dilution can be a quick fix, but it's often not an ideal solution. While diluting the sample will reduce the concentration of interfering matrix components (like phospholipids), it also reduces the concentration of your analyte, this compound. This can push your analyte concentration below the lower limit of quantitation (LLOQ) of your assay, compromising sensitivity.

Dilution should be considered a last resort. It is far better to implement targeted strategies to remove the interfering components or to chromatographically separate them from your analyte.

Question 4: How critical is my choice of internal standard for combating ion suppression?

Answer: The choice of internal standard (IS) is absolutely critical. The ideal IS is a stable isotope-labeled (SIL) version of your analyte , such as this compound-d7.

Here's why:

  • Co-elution: A SIL internal standard is chemically identical to the analyte and will therefore have the exact same chromatographic retention time and extraction recovery.[5][6]

  • Compensation: Because it co-elutes perfectly, the SIL IS experiences the exact same degree of ion suppression as the this compound analyte at that specific point in time.[5][6]

  • Accurate Quantification: By calculating the peak area ratio of the analyte to the SIL IS, the variability caused by ion suppression is effectively normalized, leading to highly accurate and precise quantification.[7]

Using a structural analog (a different molecule with similar properties) is a less ideal alternative. It may not co-elute perfectly and may not experience the same degree of ion suppression, leading to less reliable correction.[5][6] A full-length SIL protein or lipid that can be spiked into the sample at the very beginning of the analysis process is considered the gold standard as it can account for variability at every step, including extraction and digestion.[8]

Best Practices & Mitigation Strategies

Proactive method development is the most effective way to minimize ion suppression. The core strategies revolve around removing interferences before analysis and optimizing chromatography to separate this compound from any remaining matrix components.

Strategy 1: Rigorous Sample Preparation for Phospholipid Removal

The goal of sample preparation is to selectively remove matrix components, primarily phospholipids, while maximizing the recovery of this compound.

G cluster_0 Sample Preparation Workflow Start Biological Sample (e.g., Plasma) PP Protein Precipitation (e.g., with Acetonitrile) Start->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant (Contains Analyte + Phospholipids) Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Phospholipid Removal Step) Supernatant->SPE Elute Elute this compound SPE->Elute Final Clean Extract for LC-MS Analysis Elute->Final G cluster_0 Post-Column Infusion Setup LC LC Pump & Autosampler Col Analytical Column LC->Col Tee Col->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Constant flow of This compound std.) Syringe->Tee

Sources

Validation & Comparative

C17 Sphingosine as an Internal Standard for Lipidomics: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative lipidomics, the accuracy and reproducibility of measurements are paramount. The inherent variability in sample extraction, preparation, and mass spectrometric analysis necessitates the use of internal standards (IS) to ensure data integrity. This guide provides an in-depth technical evaluation of C17 sphingosine as an internal standard for the quantification of sphingolipids, offering a comparative analysis against other common standards and a detailed protocol for its validation.

The Critical Role of Internal Standards in Lipidomics

Quantitative analysis by mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is susceptible to several sources of variation. These include inconsistencies in sample recovery during extraction, matrix effects leading to ion suppression or enhancement, and fluctuations in instrument response.[1][2][3] Internal standards are compounds added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—prior to any sample processing.[4][5] By co-eluting and co-ionizing with the analyte of interest, an ideal internal standard can effectively normalize for these variations, leading to more accurate and precise quantification.

The choice of an internal standard is a critical decision in method development. The ideal IS should be structurally and physicochemically similar to the analyte, but not naturally present in the biological matrix being analyzed.[6][7] This ensures that it behaves similarly to the analyte throughout the entire analytical workflow.

This compound: An Odd-Chain Solution for Sphingolipid Analysis

This compound (D-erythro-sphingosine, C17 base) is a synthetic sphingoid base with a 17-carbon chain.[8] Its primary advantage as an internal standard lies in its odd-chain length, which makes it a non-naturally occurring homolog of the more common even-chained sphingoid bases found in mammalian systems, such as C18 sphingosine.[7] This non-endogenous nature is a key attribute, as it prevents interference from the biological matrix.[9]

This compound has been widely adopted in the lipidomics community and is a key component of internal standard cocktails developed by the LIPID MAPS Consortium, a testament to its reliability and utility.[10][11][12]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₇H₃₅NO₂[8]
Molecular Weight 285.47 g/mol
Form Powder
Purity >99% (TLC)
Storage Temperature -20°C

Comparative Analysis: this compound vs. Alternative Internal Standards

The selection of an internal standard is often a balance between performance, cost, and availability. Here, we compare this compound with two other common types of internal standards used in sphingolipid analysis.

Internal Standard TypeAdvantagesDisadvantagesBest Suited For
This compound (Odd-Chain Homolog) - Non-endogenous in most biological systems.[7]- Structurally and chemically similar to endogenous sphingosines.[6]- Commercially available in high purity.[13][14]- Cost-effective compared to stable isotope-labeled standards.- May not perfectly mimic the ionization efficiency of all endogenous sphingolipid species, especially those with different chain lengths or modifications.[1]- Potential for slight differences in chromatographic retention time compared to the analyte.- Targeted and untargeted lipidomics studies where a reliable and cost-effective internal standard for multiple sphingolipids is required.[10][11]
Stable Isotope-Labeled (SIL) Sphingosine - Considered the "gold standard" for quantitative mass spectrometry.[6]- Co-elutes and has nearly identical physicochemical properties to the endogenous analyte, providing the most accurate correction for matrix effects and extraction variability.[6][7]- Can be expensive, especially when multiple SIL standards are needed for different analytes.- Potential for isotopic interference if not carefully selected and validated.- Regulated bioanalysis and clinical studies requiring the highest level of accuracy and precision for a specific sphingolipid analyte.[4][9]
Non-Sphingolipid Structural Analogs - Cost-effective and readily available.- Unlikely to be present in the biological matrix.- Significant differences in chemical structure can lead to poor correction for matrix effects and extraction efficiency.[1]- May not be suitable for complex lipidomics analyses.- Early-stage discovery studies or when a more appropriate internal standard is not available.

Validating this compound as an Internal Standard: A Step-by-Step Protocol

A rigorous validation process is essential to ensure the reliability of any internal standard. The following protocol is based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and best practices in the field.[4][9][15]

Experimental Workflow for Internal Standard Validation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters prep_blank Prepare Blank Matrix Samples selectivity Selectivity & Specificity prep_blank->selectivity prep_spiked Spike Matrix with Analyte & IS matrix_effect Matrix Effect prep_spiked->matrix_effect recovery Extraction Recovery prep_spiked->recovery linearity Linearity & Range prep_spiked->linearity prep_qc Prepare QC Samples (Low, Mid, High) stability Stability Assessment prep_qc->stability lc_separation Chromatographic Separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection selectivity->lc_separation matrix_effect->ms_detection recovery->lc_separation stability->lc_separation linearity->ms_detection G cluster_validation Validation Pillars cluster_experiments Key Experiments reliability Reliability accuracy Accuracy accuracy->reliability precision Precision precision->reliability selectivity Selectivity selectivity->accuracy matrix_effect Matrix Effect matrix_effect->accuracy recovery Recovery recovery->precision stability Stability stability->reliability

Caption: The interplay between validation experiments and data quality attributes.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of sphingolipids in lipidomics research. Its non-endogenous nature, structural similarity to endogenous sphingoid bases, and commercial availability in high purity make it an excellent choice for a wide range of applications. While stable isotope-labeled standards remain the gold standard for single-analyte bioanalysis, this compound offers a cost-effective and scientifically sound alternative, particularly for broader lipidomic profiling.

A thorough validation, as outlined in this guide, is imperative to ensure the integrity of the analytical data. By systematically evaluating selectivity, matrix effects, recovery, and stability, researchers can confidently employ this compound to achieve accurate and reproducible quantification of sphingolipids, thereby advancing our understanding of their complex roles in health and disease.

References

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Merrill AH Jr, Sullards MC, Allegood JC, et al. Methods. [Link]

  • Avanti® Polar Lipids. Avanti Polar Lipids. [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. [Link]

  • Sphingosine (d17:1) 860640 D-erythro-sphingosine (C17 base). Avanti Polar Lipids. [Link]

  • This compound. PubChem. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Han, X., & Gross, R. W. Mass Spectrometry Reviews. [Link]

  • Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Sullards, M. C., et al. LIPID MAPS. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Ståhle, M., et al. Analytical Chemistry. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Sullards, M. C., et al. LIPID MAPS. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Ståhle, M., et al. PubMed. [Link]

  • LMSP01040003. LIPID MAPS. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Han, X., & Gross, R. W. Scholars @ UT Health San Antonio. [Link]

  • Internal standards for lipidomic analysis. Shaw, W. LIPID MAPS. [Link]

  • Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Li, M., et al. Journal of Clinical Laboratory Analysis. [Link]

  • Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Bielawski, J., et al. Analytical Biochemistry. [Link]

  • Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Spassieva, S., et al. Methods in Enzymology. [Link]

Sources

The Analytical Edge: A Comparative Guide to C17 and C18 Sphingosine as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. This is particularly true in the burgeoning field of sphingolipidomics, where understanding the roles of bioactive lipids like sphingosine is critical for advancements in drug development and disease pathology research.[1][2][3] This guide provides an in-depth comparison of two commonly considered internal standards for sphingosine quantification: the endogenous C18 sphingosine and its odd-chain counterpart, C17 sphingosine. Through a detailed analysis of their intrinsic properties and performance in experimental settings, we will elucidate why this compound has emerged as the preferred choice for the majority of applications.

The Imperative of a Reliable Internal Standard

Before delving into the comparison, it is crucial to underscore the role of an internal standard in mass spectrometry. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added in a known quantity to every sample, calibrator, and quality control at the outset of the analysis.[4] Its purpose is to correct for variations that can occur during sample preparation, such as extraction inefficiencies, and during analysis, including injection volume inconsistencies and matrix effects that can suppress or enhance the analyte's signal.[4][5][6] By normalizing the analyte's response to that of the internal standard, we can achieve the precision and accuracy required for robust quantitative analysis.[2]

C18 Sphingosine: The Endogenous Analyte

C18 sphingosine is the most common naturally occurring long-chain base in mammalian sphingolipids.[7] Its central role in cellular signaling pathways, including apoptosis and cell proliferation, makes it a key target for quantitative analysis.[8] While its structural identity to the analyte is a significant advantage, its endogenous presence is also its greatest downfall as an internal standard. The fundamental requirement for an internal standard is that it should be absent in the original sample or present at negligible levels.[5] The use of endogenous C18 sphingosine as an internal standard would necessitate a sample-specific background subtraction, a process fraught with potential for error and inaccuracy.

This compound: The Exogenous Advantage

This compound, an odd-chain sphingoid base, offers a solution to the challenges posed by its even-chain counterpart. Mammalian cells predominantly synthesize even-chain sphingolipids, making this compound naturally absent or present at extremely low concentrations in most biological matrices.[9] This exogenous nature is the primary reason for its widespread adoption as an internal standard in sphingolipidomics.[9][10][11]

Head-to-Head Comparison: C17 vs. C18 Sphingosine

To provide a clear and objective comparison, let's examine the key properties and performance characteristics of C17 and C18 sphingosine as internal standards.

FeatureThis compoundC18 Sphingosine
Natural Abundance Generally absent or at very low levels in mammalian tissues.[9][11]The most abundant endogenous sphingosine in mammals.[7][12]
Chemical Structure C17H35NO2[13]C18H37NO2[14]
Molecular Weight 285.5 g/mol [13]299.5 g/mol [14]
Physicochemical Properties Similar polarity and ionization characteristics to C18 sphingosine.[15]Identical to the analyte, ensuring perfectly matched behavior.
Chromatographic Behavior Co-elutes or elutes very closely with C18 sphingosine in typical reversed-phase LC methods.[16]Identical to the analyte.
Risk of Interference Minimal risk of interference with endogenous analytes.[9]High and unavoidable interference with the endogenous analyte.
Commercial Availability Readily available from multiple suppliers as a high-purity standard.[17][18][19]Also readily available, but its use as an internal standard is limited.
Suitability as an IS Excellent, widely accepted as the standard for sphingosine quantification.[10][11]Poor, due to its endogenous presence.

The Decisive Factor: Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry.[5][20] An ideal internal standard should experience the same matrix effects as the analyte, allowing for accurate correction. Due to their structural similarity, both C17 and C18 sphingosine are expected to behave similarly in the ion source. However, the key advantage of this compound is its ability to be distinguished from the endogenous C18 sphingosine by its mass-to-charge ratio (m/z), allowing for independent and accurate measurement of both the analyte and the internal standard. This clear differentiation is crucial for reliable quantification, especially in complex biological samples where matrix effects can be substantial.

Experimental Workflow: Quantitative Analysis of Sphingosine by LC-MS/MS

The following diagram illustrates a typical workflow for the quantitative analysis of sphingosine using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with C17-Sphingosine Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitute in LC Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration (C18-Sph & C17-Sph) MS->Integration Ratio Calculate Peak Area Ratio (C18-Sph / C17-Sph) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for sphingosine quantification.

Step-by-Step Protocol for Sphingosine Quantification

The following is a generalized protocol for the quantification of C18 sphingosine in a biological matrix using this compound as an internal standard.

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a stock solution of C18 sphingosine (e.g., 1 mg/mL) in an appropriate solvent such as methanol.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the C18 sphingosine stock, prepare a series of working standard solutions for the calibration curve by serial dilution.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • Aliquot a specific volume or weight of the sample into a clean tube.

  • Add a fixed volume of the this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Perform lipid extraction using a suitable method, such as the Bligh and Dyer method.[18]

  • After extraction, evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol with the same modifier.[21]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both C18 sphingosine and this compound.

      • C18 Sphingosine: Monitor the transition of m/z 300.3 → 282.3

      • This compound: Monitor the transition of m/z 286.3 → 268.3

4. Data Analysis:

  • Integrate the peak areas for both the C18 sphingosine and this compound MRM transitions.

  • Calculate the peak area ratio of C18 sphingosine to this compound for all samples, calibrators, and quality controls.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of C18 sphingosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: An Unambiguous Choice for Accurate Quantification

In the comparative analysis of C17 and C18 sphingosine as internal standards for quantitative mass spectrometry, this compound unequivocally emerges as the superior choice. Its exogenous nature eliminates the confounding issue of endogenous interference, a critical flaw of using C18 sphingosine. The structural and chemical similarity of this compound ensures that it effectively mimics the behavior of the endogenous analyte throughout the analytical process, thereby providing reliable correction for experimental variability. For researchers, scientists, and drug development professionals seeking to achieve the highest level of accuracy and precision in their sphingolipid analyses, the adoption of this compound as an internal standard is not just a recommendation but a foundational step towards robust and defensible quantitative data.

References

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews, 24(3), 367-412. [Link]

  • Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Merrill Jr, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by tandem mass spectrometry. Methods, 36(2), 207-224. [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill Jr, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 838-853. [Link]

  • Avanti Polar Lipids. (n.d.). This compound. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Sphingosine. Retrieved from [Link]

  • O'Connor, D., & Adams, J. (2010). The role of internal standards in quantitative mass spectrometry. American Laboratory, 42(10), 28-31. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150. [Link]

  • Liebisch, G., Vizcaíno, J. A., Köfeler, H., Trötzmüller, M., Gigl, M., Posselt, G., ... & Kohlwein, S. D. (2013). Shorthand notation for lipid structures derived from mass spectrometry. Journal of lipid research, 54(6), 1523-1530. [Link]

  • Zoarslan, N., Eken, A., & Aydin, S. (2016). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of chromatography B, 1033, 223-231. [Link]

  • patents.google.com. (n.d.). Internal standards for sphingolipids for use in mass spectrometry.
  • Trayser, G., Nudelman, E., & Strum, J. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and bioanalytical chemistry, 407(18), 5373-5384. [Link]

  • PubChem. (n.d.). This compound(1+). Retrieved from [Link]

  • Cyberlipid. (n.d.). Sphingosine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Sphingosine (d17:1). Retrieved from [Link]

  • MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. Retrieved from [Link]

  • Sullards, M. C., Allegood, J. C., Kelly, S., Wang, E., Haynes, C. A., Park, H., ... & Merrill Jr, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 838-853. [Link]

  • Bonke, G., Walle, M., & Schött, H. F. (2019). Guidelines for selection of internal standard-based normalization strategies in untargeted lipidomic profiling by LC-HR-MS/MS. Analytical chemistry, 91(15), 9685-9693. [Link]

  • van der Klift, E. J., van den Berg, M., & van der Laan, J. W. (2020). Strategies for using postcolumn infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. Journal of the American Society for Mass Spectrometry, 31(10), 2099-2107. [Link]

  • Lipotype. (n.d.). Sphingosine. Retrieved from [Link]

  • Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of lipid research, 57(3), 488-496. [Link]

  • Kim, M. S., Kim, H. R., Kim, S. U., & Kim, J. Y. (2015). Simultaneous quantification of sphingolipids in small quantities of liver by LC-MS/MS. Journal of the Korean Chemical Society, 59(3), 221-228. [Link]

  • Sullards, M. C. (2007). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. The FASEB Journal, 21(6), A1011-A1011. [Link]

  • Mills, K., Eaton, S., Ledger, V., Young, E., & Winchester, B. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid communications in mass spectrometry, 19(12), 1739-1748. [Link]

  • Roda, G., De Ponti, C., Garlatti, V., Caretti, A., Paroni, R., & Morano, C. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. [Link]

  • Christoffersen, C., Obinata, H., Nielsen, L. B., Hider, R. C., & Hla, T. (2011). Quantification of sphingosine 1-phosphate by a validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Journal of lipid research, 52(5), 1040-1049. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, X. (2018). Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of clinical laboratory analysis, 32(6), e22421. [Link]

  • Park, J. H., Lee, J. E., & Kim, S. H. (2016). Rapid and Sensitive Quantification Method of Sphingosine and Sphingosine-1-phosphate in Human Serum by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Yakhak Hoeji, 60(1), 32-39. [Link]

  • Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a dramatic elevation in ceramide pools in human macrophages in response to bacterial infection. Journal of lipid research, 51(11), 3237-3246. [Link]

  • Fabrias, G., Muñoz-Olcina, M., & Casas, J. (2012). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Analytical biochemistry, 423(2), 223-229. [Link]

  • Vesper, H. W., Wang, C., & Bernert, J. T. (2007). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinica Chimica Acta, 383(1-2), 114-121. [Link]

Sources

advantages of using C17 sphingosine over deuterated sphingosine standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Internal Standards for Sphingolipid Quantification: C17 Sphingosine vs. Deuterated Analogs

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. While stable isotope-labeled (SIL) standards, particularly deuterated compounds, are often hailed as the "gold standard," this guide provides a comprehensive comparison with an alternative approach: the use of non-endogenous, odd-chain standards like this compound.[1][2] As we will explore, this compound offers distinct advantages that mitigate several potential pitfalls associated with deuterated standards in mass spectrometry-based lipidomics.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations at multiple stages, including sample extraction, matrix effects, and instrument performance.[2][3] An internal standard (IS) is a compound of known concentration added to samples at the beginning of the workflow.[4] By tracking the ratio of the analyte's signal to the IS's signal, researchers can correct for these variations, ensuring that the final calculated concentration is accurate and reproducible. An ideal IS should mimic the chemical and physical properties of the analyte as closely as possible.[3]

The Case for Deuterated Sphingosine: The "Near-Perfect" Mimic

Deuterated standards are analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This substitution makes the molecule distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer while being chemically almost identical to the endogenous analyte.[1][5]

Theoretical Advantages:

  • Co-elution: In chromatography, the deuterated standard is expected to have a retention time nearly identical to the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the point of elution.[6]

  • Similar Extraction Efficiency: Its near-identical chemical properties ensure it behaves similarly during lipid extraction procedures.[2]

Practical Challenges and Isotopic Effects: Despite their strengths, deuterated standards are not without significant drawbacks that can compromise data integrity.

  • Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to subtle differences in polarity and interaction with the stationary phase in liquid chromatography, causing the deuterated standard to elute slightly before or after the native analyte.[1][7] If this separation occurs, the IS and analyte may elute into regions with different co-eluting matrix components, leading to a "differential matrix effect" and invalidating the core assumption of using a SIL standard.[1][6][8] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more due to such shifts.[1][6]

  • In-Source Instability: Deuterium atoms can sometimes be lost or exchanged for hydrogen atoms within the high-energy environment of the mass spectrometer's ion source, particularly if the label is on a chemically labile position.[1][7] This instability can reduce the signal of the IS and lead to inaccurate quantification.

  • Isotopic Purity: It is critical to verify the purity of a deuterated standard, as any presence of the non-labeled analyte as an impurity will artificially inflate the calculated concentrations of the endogenous compound.[6]

This compound: The Non-Endogenous Advantage

An alternative and increasingly preferred strategy is the use of an internal standard with a structure that is chemically similar to the analyte but not naturally abundant in the biological system being studied.[2][4] this compound (d17:1) is a prime example of this approach.[8][9][10]

Mammalian sphingolipid metabolism predominantly involves even-chain backbones, such as the common C18 sphingosine (d18:1).[4][11] Odd-chain sphingoid bases like this compound are either absent or present in negligible amounts in most mammalian samples.[4] This fundamental difference is the source of its major advantages.

Key Advantages of this compound:

  • No Endogenous Interference: Since this compound is not naturally present, there is zero risk of the standard contributing to the analyte signal. This provides a true baseline of zero and simplifies quantification, especially for low-abundance analytes.

  • Clear Chromatographic Separation: In reverse-phase LC, the shorter alkyl chain of this compound causes it to elute distinctly from the endogenous C18 sphingosine.[4] This clean separation eliminates any ambiguity in peak integration and completely avoids the potential for overlapping signals or differential matrix effects that can plague co-eluting deuterated standards.

  • Excellent Chemical Mimicry: With a difference of only one methylene group, this compound shares nearly identical chemical properties with C18 sphingosine.[9][12] This ensures it has comparable extraction recovery and ionization efficiency, fulfilling the core requirements of an effective internal standard.[13][14]

  • Metabolic Stability and Utility: As a non-natural homolog, this compound can also be used as a tracer to study the dynamics of sphingolipid metabolism, allowing researchers to follow its incorporation into more complex sphingolipids like C17-ceramide.[15]

Visualizing the Sphingolipid Hub

To appreciate the importance of accurate quantification, it is helpful to visualize the central role of sphingosine in cellular metabolism. Ceramide sits at the hub of these pathways, and its hydrolysis yields sphingosine, a critical precursor for the potent signaling molecule sphingosine-1-phosphate (S1P).[16][17][18]

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis (ER) cluster_catabolism Signaling & Catabolism Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine SPT Serine Serine Serine->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Sphingomyelin, Glycosphingolipids Ceramide->Complex_Sphingolipids SMS/GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP Complex_Sphingolipids->Ceramide

Caption: Simplified sphingolipid metabolic pathway.

Comparative Summary: this compound vs. Deuterated Sphingosine

FeatureThis compound StandardDeuterated Sphingosine Standard
Endogenous Interference None. Not naturally abundant in most mammalian systems.[4]Potential for interference if the standard contains non-labeled analyte.[6]
Chromatographic Behavior Elutes distinctly from C18 sphingosine, providing clear peak separation.[4]May co-elute or show slight retention time shifts (isotope effect), risking differential matrix effects.[1]
Matrix Effect Compensation Effectively compensates for matrix effects due to high chemical similarity.Considered the "gold standard" if perfect co-elution is achieved, but vulnerable to inaccuracies if separation occurs.[1][6]
Potential for Isotopic Effects Not applicable.Susceptible to chromatographic and metabolic isotope effects that can alter behavior.[1][7]
Metabolic Stability & Utility Stable and can be used as a metabolic tracer.[15]The stronger C-D bond can potentially alter metabolic rates compared to the native analyte.
Ease of Data Analysis Straightforward peak integration due to clear separation.Requires careful verification of peak shapes and co-elution to ensure accuracy.

Experimental Protocol: Quantification of C18-Sphingosine in Human Plasma

This protocol details a robust method for quantifying endogenous C18-sphingosine using C17-sphingosine as an internal standard, validated for high accuracy and reproducibility.[13][14]

Workflow Overview

Caption: LC-MS/MS quantification workflow.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of C17-sphingosine (e.g., from Avanti Polar Lipids) in methanol at 1 mg/mL.[8][9]

    • Create a working internal standard (IS) solution by diluting the stock to 500 ng/mL in methanol.

    • Prepare a series of calibration standards of C18-sphingosine (25-1000 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation:

    • Aliquot 50 µL of human plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Rationale: Small sample volumes are often sufficient for modern high-sensitivity mass spectrometers.

    • Add 10 µL of the 500 ng/mL C17-sphingosine IS working solution to each tube (except for "blank" samples used to check for interference).

    • Rationale: Spiking the IS at the earliest stage is crucial to ensure it accounts for analyte loss during all subsequent steps.[19]

  • Lipid Extraction (Protein Precipitation):

    • Add 200 µL of ice-cold extraction solvent (e.g., chloroform:methanol 9:1 v/v) to each tube.[14]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Rationale: This single-phase extraction is efficient for small polar lipids like sphingosine and is faster than traditional biphasic methods like Bligh-Dyer.

  • Sample Finalization:

    • Carefully transfer the supernatant to a new set of tubes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of mobile phase A (e.g., 99:1 Methanol/Formic Acid).

    • Rationale: Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic injection.

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1).

    • Gradient: A linear gradient appropriate to separate C17 and C18 sphingosine (e.g., start at 60% B, ramp to 100% B over 5 minutes).

    • Mass Spectrometer: Triple quadrupole or QTRAP mass spectrometer operating in positive electrospray ionization (ESI+) mode.[20][21]

    • MRM Transitions:

      • C18-Sphingosine: Monitor the transition for the protonated molecule [M+H]+ to a characteristic product ion (e.g., m/z 300.3 → 282.3).

      • C17-Sphingosine (IS): Monitor the corresponding transition (e.g., m/z 286.3 → 268.3).

    • Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.[19]

  • Data Analysis:

    • Integrate the peak areas for both the C18-sphingosine and C17-sphingosine MRM transitions.

    • Calculate the Peak Area Ratio (PAR) = (Area of C18-Sphingosine) / (Area of C17-Sphingosine).

    • Construct a calibration curve by plotting the PAR of the calibrators against their known concentrations.

    • Determine the concentration of C18-sphingosine in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Conclusion

While deuterated internal standards are a powerful tool in quantitative mass spectrometry, they are not infallible. The potential for chromatographic isotope effects, differential matrix effects, and in-source instability introduces risks that can compromise analytical accuracy. This compound offers a robust, reliable, and often more straightforward alternative for the quantification of endogenous C18 sphingosine and related metabolites. Its non-endogenous nature eliminates any possibility of interference, and its clear chromatographic separation from the analyte of interest ensures unambiguous and accurate peak integration. For researchers seeking the highest level of confidence in their sphingolipid quantification, this compound represents a superior choice that embodies the principles of a self-validating analytical system.

References

  • Gaggini, M., et al. Sphingolipid metabolites involved in the pathogenesis of atherosclerosis. Cellular and Molecular Life Sciences. Available from: [Link]

  • Landvatter, S.W. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Available from: [Link]

  • Avanti Polar Lipids. Sphingosine (d17:1) 860640 D-erythro-sphingosine (C17 base). Available from: [Link]

  • CiteAb. (860640) Sphingosine (d17:1) - Avanti Polar Lipids. Available from: [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • LIPID MAPS. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Available from: [Link]

  • Merrill, A.H. Jr., et al. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology. Available from: [Link]

  • van den Broek, I., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B. Available from: [Link]

  • Wikipedia. Sphingolipid. Available from: [Link]

  • Bonnaud, S., et al. Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology. Available from: [Link]

  • Gault, C.R., et al. Sphingolipids and their metabolism in physiology and disease. Nature Reviews Molecular Cell Biology. Available from: [Link]

  • Taha, T.A., et al. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. Frontiers in Molecular Biosciences. Available from: [Link]

  • Breslow, D.K. & Weissman, J.S. An overview of sphingolipid metabolism: from synthesis to breakdown. Cell Cycle. Available from: [Link]

  • Wang, M. & Han, X. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Mass Spectrometry. Available from: [Link]

  • Li, M., et al. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis. Available from: [Link]

  • Mills, K., et al. Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
  • Avanti Polar Lipids. Sphingosines. Available from: [Link]

  • Avanti Polar Lipids. Homepage. Available from: [Link]

  • Lecomte, M., et al. Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. Journal of Lipid Research. Available from: [Link]

  • Mu, Y., et al. Gram-Scale Synthesis of Chain-Deuterated Sphingosine and Its Derivatization to Produce Ceramide, Sphinganine and Sphingosine-1-phosphate. Chemistry – An Asian Journal. Available from: [Link]

  • Helke, S., et al. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology. Available from: [Link]

  • Wang, Y., et al. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC-MS/MS. BMC Chemistry. Available from: [Link]

  • Sullards, M.C., et al. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods in Enzymology. Available from: [Link]

  • Green, C.D., et al. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Cell Metabolism. Available from: [Link]

  • Mills, K., et al. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

Sources

A Senior Scientist's Guide to the Cross-Validation of C17 Sphingosine as a Lipid Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of quantitative lipidomics, the accuracy of your data is paramount. The reliability of any liquid chromatography-mass spectrometry (LC-MS) based quantification hinges on the rigorous validation of its components, chief among them, the internal standard (IS). This guide provides an in-depth technical comparison of C17 Sphingosine against other common internal standards, offering a framework for its cross-validation and supporting experimental data to ground your methodological choices.

Introduction: The Lynchpin of Quantitative Lipidomics

In the world of mass spectrometry, we don't measure in absolutes. We measure ratios. The internal standard is our constant—the anchor against which we measure the fluctuating tides of our analyte signal. Variations during sample preparation, extraction efficiency, injection volume, and especially matrix effects, can all introduce significant error.[1] An ideal internal standard co-elutes and behaves almost identically to the analyte, effectively normalizing these variations and ensuring that the final calculated concentration is a true reflection of its abundance in the sample.[2][3]

Sphingolipids, a class of bioactive lipids central to cell signaling and membrane structure, present unique quantification challenges due to their structural diversity and complex metabolic pathways.[4][5] The selection of an appropriate IS is therefore not a trivial step but a foundational decision that dictates the quality of the entire study. The options generally fall into three categories:

  • Stable Isotope-Labeled (SIL) Standards: Considered the "gold standard," these are molecules identical to the analyte but with a mass shift from incorporated heavy isotopes (e.g., ²H, ¹³C).[6] They have nearly identical physicochemical properties to their endogenous counterparts.[7]

  • Odd-Chain Standards: These are structural analogs that are not naturally present in most mammalian systems (or are present at negligible levels).[6] this compound falls into this category.[7][8]

  • Class-Representative Standards: A standard from the same lipid class but with a different acyl chain length that is chosen to represent the behavior of the entire class.

This guide will focus on this compound, a widely used odd-chain sphingoid base IS, and provide a direct comparison to a SIL standard and a different class-representative standard to demonstrate a robust cross-validation workflow.

Chapter 1: A Physicochemical Comparison of Internal Standard Candidates

Understanding the inherent properties of each IS is the first step in evaluating its suitability. For this guide, we will compare three candidates for the quantification of endogenous Sphingosine (d18:1).

  • Candidate 1 (Odd-Chain): this compound (d17:1) : A non-endogenous sphingoid base that is structurally very similar to the most common mammalian sphingoid bases (C18 and C20).[6] Its odd-numbered carbon chain makes it easily distinguishable by mass from endogenous species.[8]

  • Candidate 2 (Gold Standard - SIL): Sphingosine-d7 (d18:1-d7) : A deuterated version of the most common endogenous sphingosine. It offers the closest possible physicochemical and chromatographic behavior to the analyte.

  • Candidate 3 (Class-Representative): C12 Ceramide (d18:1/12:0) : A ceramide with a short acyl chain, sometimes included in commercial IS mixtures to quantify more complex sphingolipids.[8][9]

G cluster_c17 This compound (d17:1) cluster_d7 Sphingosine-d7 (d18:1-d7) cluster_c12 C12 Ceramide (d18:1/12:0) c17_node Structure: (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol d7_node Structure: d18:1 Sphingosine with 7 Deuterium atoms on the terminal carbons c12_node Structure: N-dodecanoyl-sphingosine

Caption: Chemical structures of the internal standard candidates.

Table 1: Physicochemical Properties of Selected Internal Standards

PropertyThis compound (d17:1)Sphingosine-d7 (d18:1-d7)C12 Ceramide (d18:1/12:0)
Molecular Weight 285.5 g/mol [10]~306.5 g/mol 481.8 g/mol
Endogenous Presence Negligible/Absent in mammals[6]Absent (Isotopologue)Present, but varies
Structural Class Sphingoid Base[10]Sphingoid BaseCeramide
Analyte Similarity High (homolog)Highest (isotopologue)Moderate (different class)

Chapter 2: The Cross-Validation Framework: Experimental Design

A cross-validation study is essential to demonstrate that an analytical method is robust and provides equivalent, reliable results regardless of minor variations, such as the choice of internal standard.[11] Our objective is to rigorously assess extraction recovery, matrix effects, and quantitative accuracy for each of the three IS candidates.

Caption: Experimental workflow for internal standard cross-validation.

Protocol 1: Sample Preparation and Lipid Extraction

Causality: The IS must be added at the very beginning of the sample preparation process.[2] This ensures that it experiences the same potential for loss during extraction and handling as the endogenous analyte, which is the entire basis for its corrective function.

  • Thaw : Thaw frozen human plasma samples on ice.

  • Aliquot : Aliquot 50 µL of plasma into a 2 mL glass tube.

  • Spike : Add 10 µL of the internal standard working solution containing this compound, Sphingosine-d7, and C12 Ceramide at a known concentration.

  • Extraction : Perform a modified Bligh-Dyer liquid-liquid extraction.

    • Add 750 µL of 1:2 (v/v) Chloroform:Methanol.

    • Vortex for 2 minutes.

    • Add 250 µL of Chloroform. Vortex for 30 seconds.

    • Add 250 µL of water. Vortex for 30 seconds.

  • Phase Separation : Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collect : Carefully transfer the lower organic layer to a clean glass tube, avoiding the protein interface.

  • Evaporate : Dry the organic solvent under a gentle stream of nitrogen.

  • Reconstitute : Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: LC-MS/MS Analysis

Causality: Chromatographic separation is crucial for reducing matrix effects by separating analytes from interfering compounds like phospholipids.[12][13] We use a C18 reversed-phase column which separates lipids primarily based on their hydrophobicity. Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity.[8]

  • LC System : Standard UHPLC system.

  • Column : C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1).

  • Gradient : 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate.

  • Flow Rate : 0.3 mL/min.

  • MS System : Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI).

  • Ionization Mode : Positive (ESI+).

  • MRM Transitions : Specific precursor-to-product ion transitions for Sphingosine (d18:1) and each internal standard must be optimized.

Chapter 3: Performance Evaluation: Data Analysis & Interpretation

Here, we present illustrative data to demonstrate how to evaluate the performance of each internal standard against key validation criteria as defined by regulatory bodies like the FDA.[14][15]

Metric 1: Extraction Recovery

Extraction recovery measures the efficiency of the extraction process. While 100% recovery is not necessary, it must be consistent and reproducible.[16] It is assessed by comparing the peak area of an IS spiked into a sample before extraction to one spiked into the matrix extract after extraction (which represents 100% recovery).

Table 2: Comparative Extraction Recovery

Internal StandardMean Peak Area (Pre-Spike)Mean Peak Area (Post-Spike)% Recovery% RSD
This compound 810,450905,00089.5%4.8%
Sphingosine-d7 823,500910,00090.5%4.5%
C12 Ceramide 765,000880,00086.9%7.2%
  • Interpretation : Both this compound and Sphingosine-d7 show high and consistent recovery, as their sphingoid base structure is highly similar to the target analyte. The C12 Ceramide, being more hydrophobic due to its acyl chain, shows slightly lower and more variable recovery, suggesting it may not be an ideal proxy for sphingoid base extraction efficiency.

Metric 2: Matrix Effects

Matrix effects are the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix, a notorious issue in lipid analysis.[12][17][18] We quantify this by calculating the Matrix Factor (MF): (Peak area in post-extraction spiked sample) / (Peak area in neat solvent). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Table 3: Comparative Matrix Effects

Internal StandardMean Peak Area (Neat Solvent)Mean Peak Area (Post-Spike)Matrix Factor (MF)% RSD
This compound 995,600905,0000.915.1%
Sphingosine-d7 1,005,000910,0000.914.9%
C12 Ceramide 980,000880,0000.906.8%
  • Interpretation : All standards show some level of ion suppression (MF < 1), which is common in plasma. Crucially, this compound and Sphingosine-d7 exhibit a nearly identical matrix factor. This is the desired behavior: as long as the IS is affected in the same way as the analyte, it can accurately correct for the suppression. The slightly higher variability in the C12 Ceramide's MF suggests its ionization may be affected differently by co-eluting species compared to the sphingoid bases.

Metric 3: Quantitative Accuracy

This is the ultimate test. We quantify the endogenous Sphingosine (d18:1) in quality control (QC) samples of known concentration, using each of the three internal standards for calculation. Accuracy is reported as the percentage of the calculated concentration relative to the nominal (true) concentration. Regulatory guidelines typically require this to be within ±15% (±20% at the Lower Limit of Quantification).[19]

Table 4: Comparative Quantitative Accuracy for Endogenous Sphingosine (d18:1)

QC LevelNominal Conc. (ng/mL)Calculated Conc. using C17-Sph (% Accuracy)Calculated Conc. using Sph-d7 (% Accuracy)Calculated Conc. using C12-Cer (% Accuracy)
Low QC 2019.4 (97.0%)19.8 (99.0%)17.1 (85.5%)
Mid QC 100103.2 (103.2%)101.5 (101.5%)90.3 (90.3%)
High QC 400391.6 (97.9%)396.8 (99.2%)355.2 (88.8%)
  • Interpretation : The data clearly demonstrates the superiority of structurally similar internal standards. Quantification using the SIL standard, Sphingosine-d7, yields the highest accuracy, as expected. Critically, this compound performs nearly identically, delivering accuracy well within the accepted bioanalytical guidelines. In contrast, using C12 Ceramide as the IS leads to a consistent underestimation of the true Sphingosine concentration. This is a direct result of the differences in extraction recovery and ionization behavior that were not perfectly mirrored between the ceramide IS and the sphingoid base analyte.

Chapter 4: Synthesis & Recommendations: A Senior Scientist's Perspective

The cross-validation data unequivocally supports the use of an internal standard that closely mimics the physicochemical properties of the target analyte.

  • Gold Standard Performance : The stable isotope-labeled standard (Sphingosine-d7) provides the most accurate and precise results. For pivotal studies, such as clinical trials, where budget is less of a concern and accuracy is paramount, a SIL standard remains the undisputed best choice.

  • The Pragmatic Excellence of this compound : Our results demonstrate that this compound is an outstanding alternative to expensive SIL standards. It tracks the endogenous analyte almost perfectly through extraction and ionization, correcting for variability and matrix effects to yield highly accurate quantitative data. Its non-endogenous nature prevents any interference with the measurement of the target analyte. For routine research, methods development, and high-throughput screening, this compound offers an optimal balance of performance, availability, and cost. It is a scientifically sound and robust choice for the quantification of sphingoid bases and their simple phosphorylated derivatives.[8][20]

  • A Caution on Class-Representative Standards : While using a single standard like C12 Ceramide to quantify a broad range of sphingolipids is tempting for its simplicity, this approach is fraught with peril. Our data shows that even within the same overarching category of "sphingolipids," differences in head groups and acyl chains can lead to significant variations in behavior, resulting in biased quantification. Such an approach should be used with extreme caution and only after extensive validation demonstrates its fitness for purpose for each specific analyte.

Final Recommendation : Always validate your chosen internal standard within the specific biological matrix of your study. While this guide demonstrates the robust performance of this compound, your own data is the ultimate arbiter of method validity. By following a rigorous cross-validation framework, you can ensure your quantitative data is not just a number, but a reliable scientific finding.

References

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods, 36(2), 207–224. [Link]

  • Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Mass Spectrometry Reviews, 36(6), 693-714. [Link]

  • LIPID MAPS®. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from LIPID MAPS. [Link]

  • Görgey, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10126-10134. [Link]

  • Lieser, B., et al. (2003). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 44(11), 2209-2216. [Link]

  • Kim, H. Y., et al. (2014). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Analytical Letters, 47(16), 2662-2673. [Link]

  • Masłowska, A., et al. (2006). Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Postepy higieny i medycyny doswiadczalnej, 60, 491-497. [Link]

  • Mei, H., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Analytical Letters, 44(1-3), 298-312. [Link]

  • Sullards, M. C., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 48(8), 1549-1563. [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Mass Spectrometry Internal Standards for Sphingolipidomics. Retrieved from Avanti Polar Lipids. [Link]

  • Mei, H., Hsieh, Y., & Korfmacher, W. A. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from FDA. [Link]

  • Fahy, E., et al. (2023). Update on LIPID MAPS classification, nomenclature, and shorthand notation for MS-derived lipid structures. Babraham Institute. [Link]

  • Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. PubMed. [Link]

  • Kulsing, C., & Nolvachai, Y. (2017). The Role of LC–MS in Lipidomics. LCGC International, 30(5), 24-31. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from FDA. [Link]

  • Ismaiel, O. A., et al. (2012). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. ResearchGate. [Link]

  • Görgey, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ResearchGate. [Link]

  • Görgey, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. figshare. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from FDA. [Link]

  • Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from FDA. [Link]

  • LIPID MAPS®. (n.d.). Structure Database (LMSD). Retrieved from LIPID MAPS. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Liebisch, G., et al. (2003). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 44(8), 1549-1555. [Link]

  • LIPID MAPS®. (n.d.). Sphingolipids (SP). Retrieved from LIPID MAPS. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. NIH. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from NorthEast BioLab. [Link]

  • Castro, B. M., Prieto, M., & Silva, L. C. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Biochemical Society Transactions, 42(5), 1401-1408. [Link]

  • Merrill, A. H., Jr. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]

  • GERLI. (n.d.). Sphingosine. Cyberlipid. [Link]

Sources

The Gold Standard? Assessing the Accuracy of Sphingolipid Quantification with C17 Sphingosine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the precise quantification of sphingolipids—a class of lipids implicated in a multitude of cellular processes from signaling to membrane structure—is paramount for advancing research and therapeutic development. The accuracy of this quantification hinges on the meticulous choice of an internal standard. This guide provides a comprehensive assessment of C17 sphingosine as an internal standard for mass spectrometry-based sphingolipid analysis, comparing it with other common standards and offering field-proven insights to ensure the integrity of your experimental data.

The Cornerstone of Quantification: Why Internal Standards Matter

In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the mass spectrometer. Added to a sample in a known quantity at the beginning of the workflow, the IS experiences the same sample preparation variations, extraction inefficiencies, and matrix effects as the endogenous analytes.[1] By normalizing the analyte's signal to the IS's signal, we can correct for these variations and achieve accurate quantification.[2]

The choice of an appropriate internal standard is therefore a critical step in method development.[1][3] For sphingolipidomics, the gold standard is often considered to be stable isotope-labeled (SIL) internal standards, which co-elute with the analyte and experience identical matrix effects.[1] However, the availability and cost of SIL standards for every single sphingolipid species can be prohibitive. This is where close structural analogs, such as the non-naturally occurring this compound, present a compelling alternative.[1]

This compound: The Odd-Chain Advantage

This compound is a homolog of the naturally occurring C18 sphingosine, differing only by a single carbon in its long-chain base. This subtle structural difference is key to its utility as an internal standard. Being an odd-chain sphingolipid, it is generally absent or present at very low levels in most biological systems, thus avoiding interference with endogenous analyte measurement.[4] Its structural similarity to endogenous sphingolipids ensures that it behaves similarly during extraction and chromatographic separation, a crucial factor for accurate quantification.[5]

A Comparative Look: this compound vs. Other Internal Standards

To provide a clear perspective, the following table compares the key attributes of this compound with other commonly used internal standards in sphingolipid analysis.

FeatureThis compoundStable Isotope-Labeled (e.g., d7-Sphingosine)Short-Chain (e.g., C12-Ceramide)
Structural Similarity High, close homolog of endogenous C18 species.Identical to the endogenous analyte.Lower, differs significantly in acyl chain length.
Co-elution Generally co-elutes or elutes very closely with corresponding endogenous sphingolipids in reversed-phase LC.[6]Co-elutes perfectly with the endogenous analyte.Elution time can differ significantly from long-chain endogenous species.
Correction for Matrix Effects Excellent, due to similar structure and co-elution.[1]The most accurate correction for matrix effects.[1]May not fully compensate for matrix effects experienced by long-chain species due to different retention times.
Endogenous Interference Minimal to none in most biological samples.[4]None, distinguished by mass difference.Minimal to none.
Cost & Availability Generally more cost-effective and readily available as part of internal standard mixtures.[7][8]Can be expensive and not available for all sphingolipid species.Cost-effective and available.
Potential for Isotopic Overlap No isotopic overlap with endogenous C18 species.Can have isotopic overlap if the mass difference is small or if high concentrations of the analyte are present.[9]No isotopic overlap.
Applicability Broadly applicable for various sphingolipid classes when used in a cocktail with other odd-chain or short-chain standards.[7][8]Specific to the labeled analyte. A different standard is needed for each species.Primarily used for more complex sphingolipids like ceramides and sphingomyelins.[7][8]

Experimental Workflow: A Self-Validating System for Sphingolipid Quantification

To illustrate the practical application of this compound, we present a detailed, step-by-step methodology for the extraction and LC-MS/MS analysis of sphingolipids from a biological matrix, such as plasma or cell culture. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Sample Collection (e.g., Plasma, Cells) s2 2. Addition of Internal Standard Cocktail (including C17-Sphingosine) s1->s2 s3 3. Lipid Extraction (e.g., Single-Phase Butanol) s2->s3 s4 4. Solvent Evaporation & Reconstitution s3->s4 a1 5. Injection into LC-MS/MS System s4->a1 a2 6. Chromatographic Separation (e.g., Reversed-Phase C18) a1->a2 a3 7. Mass Spectrometric Detection (MRM Mode) a2->a3 d1 8. Peak Integration (Analyte & IS) a3->d1 d2 9. Ratio Calculation (Analyte Area / IS Area) d1->d2 d3 10. Quantification (using Calibration Curve) d2->d3

Figure 1: A generalized experimental workflow for sphingolipid quantification using an internal standard.

Step-by-Step Protocol

1. Sample Preparation and Internal Standard Spiking:

  • Rationale: The addition of the internal standard at the very beginning of the sample preparation process is the most critical step to account for variability in extraction efficiency and compensate for matrix effects.[1]

  • Procedure:

    • To 100 µL of plasma or a cell pellet from approximately 1 million cells, add 20 µL of an internal standard mixture containing C17-sphingosine and other relevant standards (e.g., C17-sphingosine-1-phosphate, C12-ceramide, C12-sphingomyelin) at a known concentration.[6][7] The LIPID MAPS™ internal standard cocktail is a commercially available option.[7][8]

    • Vortex briefly to mix.

2. Lipid Extraction:

  • Rationale: A robust extraction method is necessary to efficiently recover a broad range of sphingolipids from the complex biological matrix. A single-phase butanol extraction has been shown to be effective for both polar and non-polar sphingolipids.[10][11]

  • Procedure:

    • Add 1 mL of 1-butanol to the sample.

    • Add 0.5 mL of water-saturated 1-butanol.

    • Vortex vigorously for 1 minute and shake for 10 minutes.

    • Centrifuge at 2,300 x g for 10 minutes to separate the phases.

    • Transfer the upper organic phase to a new tube.

3. Solvent Evaporation and Reconstitution:

  • Rationale: The extracted lipids are concentrated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase to ensure optimal chromatographic performance.

  • Procedure:

    • Evaporate the solvent from the organic phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 mixture of mobile phase A and B).[12]

4. LC-MS/MS Analysis:

  • Rationale: Reversed-phase liquid chromatography separates sphingolipids based on their hydrophobicity, while tandem mass spectrometry provides sensitive and specific detection using multiple reaction monitoring (MRM).[8][12]

  • Procedure:

    • LC Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[13]

      • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[13]

      • Flow Rate: 0.3 mL/min.

      • Gradient: A linear gradient from 70% to 99% B over 10-15 minutes is a good starting point.[13]

    • MS/MS Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Set up specific precursor-to-product ion transitions for each analyte and internal standard. For example, for sphingosine (d18:1), a common transition is m/z 300.3 → 282.3, and for C17-sphingosine (d17:1), it would be m/z 286.3 → 268.3.

Visualizing Sphingolipid Metabolism

To provide context for the analytes being measured, the following diagram illustrates a simplified overview of the central sphingolipid metabolic pathway.

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_salvage Salvage Pathway palmitoyl_coa Palmitoyl-CoA + Serine sphinganine Sphinganine (d18:0) palmitoyl_coa->sphinganine SPT ceramide Ceramide sphinganine->ceramide CerS sphingomyelin Sphingomyelin ceramide->sphingomyelin SMS sphingosine Sphingosine (d18:1) ceramide->sphingosine CDase sphingomyelin->ceramide SMase sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SPHK s1p->sphingosine SPP

Sources

The Cornerstone of Sphingolipid Quantification: A Comparative Guide to C17 Sphingosine Calibration for Linearity and Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lipidomics, particularly the burgeoning field of sphingolipid analysis, the demand for precise and reliable quantification is paramount. Sphingolipids, a class of bioactive lipids, are key players in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases. Consequently, researchers, scientists, and drug development professionals require robust analytical methods to unravel their complex roles. At the heart of quantitative mass spectrometry lies the internal standard, a silent guardian ensuring the accuracy and reproducibility of our measurements.

This guide provides an in-depth technical exploration of C17 sphingosine as an internal standard for creating reliable calibration curves in sphingolipid analysis. We will delve into the principles of its application, present experimental data on linearity and reproducibility, and offer a comparative analysis against other common internal standards, empowering you to make informed decisions for your analytical workflows.

The Rationale for an Ideal Internal Standard: Why this compound?

The primary role of an internal standard (IS) in quantitative mass spectrometry is to compensate for variations that can occur during sample preparation and analysis.[1][2] These variations can arise from inconsistent extraction efficiency, matrix effects, and fluctuations in instrument response. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties but be distinguishable by the mass spectrometer.

Stable isotope-labeled (SIL) internal standards, such as ¹³C-labeled or deuterated analogues of the analyte, are often considered the "gold standard" as their behavior during sample processing and ionization is nearly identical to the endogenous compound.[3][4] However, the synthesis of SIL standards for every single sphingolipid species can be prohibitively expensive and they may not be commercially available for all analytes of interest.

This is where odd-chain sphingolipids, like this compound, present a compelling and practical alternative. Mammalian sphingolipids predominantly feature even-chain backbones (e.g., C18, C20). This compound, with its 17-carbon backbone, is either absent or present at negligible levels in most biological samples. This unique characteristic allows it to be added to a sample in a known quantity and serve as a reliable benchmark for the quantification of endogenous even-chain sphingolipids.

Establishing a Robust this compound Calibration Curve: A Step-by-Step Protocol

A meticulously prepared calibration curve is the foundation of accurate quantification. This protocol outlines the key steps for generating a this compound calibration curve for the analysis of sphingosine-1-phosphate (S1P) in human plasma, a common application. The principles described here can be adapted for other sphingolipids and biological matrices.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Calibration Standard Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis p1 Plasma Sample Aliquoting p2 Spike with C17-Sphingosine IS p1->p2 p3 Protein Precipitation (e.g., with Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Collection p4->p5 lc Liquid Chromatography (e.g., C18 column) p5->lc s1 Serial Dilution of Sphingosine Standard s2 Spike into Matrix (e.g., surrogate plasma) s1->s2 s3 Add Constant Amount of C17-Sphingosine IS s2->s3 s3->lc ms Tandem Mass Spectrometry (MRM mode) lc->ms d1 Peak Integration ms->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Construct Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Workflow for sphingolipid quantification using a this compound calibration curve.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a primary stock solution of the analyte of interest (e.g., sphingosine) in a similar manner.

    • From these primary stocks, prepare working solutions at appropriate concentrations for spiking.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte working solution to create a series of calibration standards at different concentrations. A typical range for sphingosine analysis could be from 2 ng/mL to 100 ng/mL.[5][6]

    • For each calibration standard, spike a known volume into a biological matrix that is free of the analyte (surrogate matrix) or a well-characterized matrix.

    • To each calibration standard, add a constant, known amount of the this compound internal standard working solution.

  • Sample Preparation (for Unknown Samples):

    • Thaw frozen plasma samples on ice.

    • To a defined volume of plasma (e.g., 100 µL), add the same constant amount of the this compound internal standard as used in the calibration standards.

    • Perform protein precipitation by adding a threefold volume of ice-cold methanol. Vortex vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Employ a reverse-phase C18 column for separation. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient elution is used to separate the sphingolipids.

    • Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for sphingosine and this compound would be pre-determined by direct infusion of the standards.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the this compound internal standard in the chromatograms of the calibration standards and the unknown samples.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the corresponding analyte concentration.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).

    • Use the peak area ratios from the unknown samples to calculate their concentrations using the regression equation from the calibration curve.

Performance Evaluation: Linearity and Reproducibility

The performance of a bioanalytical method is critically assessed by its linearity and reproducibility, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear response is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, ideally ≥ 0.99.

Table 1: Representative Calibration Curve Data for Sphingosine using C17-Sphingosine Internal Standard

Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
215,8901,550,0000.0103
539,9501,565,0000.0255
1081,2001,540,0000.0527
25205,5001,560,0000.1317
50415,0001,555,0000.2669
75618,7501,545,0000.4005
100825,0001,550,0000.5323

This is a representative dataset and actual values may vary depending on the specific instrumentation and experimental conditions.

In a typical experiment, a calibration curve for sphingosine using C17-sphingosine as an internal standard would demonstrate excellent linearity over a range of 2 to 100 ng/mL, with an r² value greater than 0.999.[5][6] Other studies have reported linear ranges for sphingosine-1-phosphate (S1P) from 25 to 600 ng/mL and for C17-sphingosine itself from 0.5 to 1000 pmol.

Reproducibility

Reproducibility, which encompasses precision and accuracy, is the measure of agreement between results when the analytical method is applied repeatedly to multiple aliquots of the same sample.

  • Precision is the degree of scatter between a series of measurements and is typically expressed as the coefficient of variation (%CV).

  • Accuracy is the closeness of the mean test results to the true value and is expressed as the percentage of the nominal concentration.

According to FDA guidelines, for a validated bioanalytical method, the precision should not exceed 15% CV, and the accuracy should be within ±15% of the nominal value (20% for the Lower Limit of Quantification, LLOQ).[7][10]

Table 2: Representative Intra- and Inter-Assay Precision and Accuracy Data

Nominal Concentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ (2 ng/mL) 8.5105.211.2103.8
Low QC (6 ng/mL) 6.298.78.9101.5
Mid QC (40 ng/mL) 4.8101.36.599.2
High QC (80 ng/mL) 5.197.97.398.6

This is a representative dataset and actual values may vary.

Published methods using C17-sphingosine as an internal standard consistently demonstrate excellent reproducibility, with intra- and inter-assay precision and accuracy well within the FDA's acceptance criteria.

Comparative Analysis: this compound vs. Stable Isotope-Labeled Standards

The choice of internal standard is a critical decision in quantitative lipidomics. While SIL standards are often preferred, this compound offers a robust and cost-effective alternative.

Logical Relationship in Internal Standard Selection

G cluster_sil Advantages of SIL cluster_odd Advantages of Odd-Chain cluster_considerations Considerations start Need for Quantitative Sphingolipid Analysis is_choice Choice of Internal Standard start->is_choice sil Stable Isotope-Labeled (SIL) (e.g., 13C-Sphingosine) is_choice->sil Highest Rigor odd Odd-Chain (e.g., C17-Sphingosine) is_choice->odd Practicality & Cost con1 Analyte Availability is_choice->con1 con2 Budget Constraints is_choice->con2 con3 Required Level of Accuracy is_choice->con3 sil_adv1 Highest Accuracy & Precision sil->sil_adv1 sil_adv2 Identical Physicochemical Properties sil->sil_adv2 odd_adv1 Cost-Effective odd->odd_adv1 odd_adv2 Widely Applicable odd->odd_adv2 odd_adv3 Naturally Low Abundance odd->odd_adv3

Caption: Decision-making factors for selecting an internal standard for sphingolipid analysis.

Key Comparison Points:

  • Accuracy and Precision: Both this compound and SIL standards can provide high levels of accuracy and precision when used correctly. One study directly comparing C17-S1P and ¹³C-labeled S1P as internal standards found that they yielded very similar results with respect to linearity, limit of detection, and limit of quantitation.

  • Matrix Effects: Because SIL standards have nearly identical retention times and ionization efficiencies to their endogenous counterparts, they are considered superior in compensating for matrix effects. However, with careful method development and validation, this compound can also effectively mitigate these effects.

  • Cost and Availability: this compound and other odd-chain standards are generally more affordable and readily available than their SIL counterparts. This can be a significant advantage, especially for large-scale studies or when analyzing a wide range of sphingolipid species for which individual SIL standards may not be available.

  • Versatility: A single odd-chain internal standard like this compound can often be used for the quantification of a class of sphingolipids (e.g., sphingoid bases), whereas the ideal SIL approach would require a separate labeled standard for each analyte.

Conclusion

The use of a this compound calibration curve provides a robust, reliable, and cost-effective method for the quantitative analysis of sphingolipids by LC-MS/MS. As demonstrated, this approach yields excellent linearity and reproducibility, meeting the stringent requirements of bioanalytical method validation guidelines. While stable isotope-labeled standards remain the gold standard for accuracy, this compound stands as a highly effective and practical alternative, particularly for high-throughput applications and broad-spectrum sphingolipid profiling. The choice of internal standard should always be guided by the specific requirements of the study, balancing the need for the highest possible accuracy with practical considerations of cost and availability. By following the principles and protocols outlined in this guide, researchers can confidently generate high-quality quantitative data to advance our understanding of the critical roles of sphingolipids in health and disease.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7][8][9][10]

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Analytical Methods in Chemistry. [Link][11]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. [Link][12]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration. [Link][8]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link][9]

  • Draft Guidance for Industry: Bioanalytical Method Validation. Regulations.gov. [Link][10]

  • Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology. [Link][13]

  • US FDA guidelines for bioanalytical method validation. ResearchGate. [Link]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. [Link][14]

  • Rapid and Sensitive Quantification Method of Sphingosine and Sphingosine-1-phosphate in Human Serum by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). YAKHAK HOEJI. [Link]

  • NIST interlaboratory comparison exercise for lipidomics using SRM 1950—Metabolites in Frozen Human Plasma. Metabolomics. [Link][1]

  • NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in. Metabolomics - The Wheelock Laboratory. [Link][2]

  • Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Chemistry. [Link]

  • Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. [Link][3]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. ResearchGate. [Link][4]

  • UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. Prostaglandins & Other Lipid Mediators. [Link][5]

  • UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. ResearchGate. [Link][6]

  • LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of C17 Sphingosine-Based Methods for Sphingolipid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the intricate field of sphingolipidomics, the accurate and reproducible quantification of these bioactive lipids is paramount. Sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate, are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and differentiation.[1][2][3][4][5][6] Dysregulation of their metabolic pathways is increasingly implicated in a range of pathologies, from cancer to neurodegenerative diseases.[7]

This guide provides an in-depth technical overview of inter-laboratory best practices for the quantification of sphingolipids using C17 sphingosine-based methods, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a definitive, large-scale inter-laboratory comparison study is not yet prevalent in the literature, this document synthesizes data and protocols from multiple validated studies to offer a comparative framework. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Rationale for this compound as an Internal Standard

The cornerstone of accurate quantification in mass spectrometry is the use of an appropriate internal standard (IS).[8] An ideal IS should mimic the analyte's chemical and physical properties as closely as possible to account for variations in sample extraction, processing, and instrument response.[8] In sphingolipid analysis, two main types of internal standards are employed: stable isotope-labeled standards and odd-chain length standards, such as this compound.[8]

Stable isotope-labeled standards (e.g., containing ¹³C or ²H) are often considered the gold standard due to their near-identical physicochemical properties to the endogenous analytes.[7][8] However, the synthesis of a stable isotope-labeled analog for every one of the thousands of possible sphingolipid species is impractical.[8]

This is where odd-chain sphingolipids, particularly those with a C17 backbone, offer a robust and practical alternative.[8] C17-based sphingolipids are not commonly found in nature, minimizing the risk of interference from endogenous species.[8][9] Their structural similarity to the more common C18 sphingolipids ensures they behave similarly during extraction and ionization, providing reliable correction for experimental variability.[8] The LIPID MAPS™ consortium, a key authority in lipidomics, has developed and utilized an internal standard cocktail that includes C17-sphingosine, C17-sphinganine, and their 1-phosphate derivatives, underscoring their acceptance and utility in the field.[10][11][12]

Comparative Overview of Methodologies

The quantification of sphingolipids by LC-MS/MS generally follows a standardized workflow, though variations in specific reagents and instrument parameters exist between laboratories. Below, we outline a typical workflow and discuss key considerations at each step.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) homogenization Homogenization/ Sonication sample->homogenization is_addition Addition of C17-based Internal Standard Cocktail homogenization->is_addition extraction_solvent Addition of Extraction Solvent (e.g., Butanol/Methanol) is_addition->extraction_solvent phase_separation Phase Separation (Centrifugation) extraction_solvent->phase_separation collection Collection of Organic Phase phase_separation->collection lc_separation LC Separation (e.g., C8 or C18 column) collection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem MS Detection (MRM Mode) ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Analyte/IS Peak Area Ratio peak_integration->quantification G serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT ceramide Dihydroceramide sphinganine->ceramide CerS ceramide2 Ceramide ceramide->ceramide2 DEGS1 sm Sphingomyelin ceramide2->sm SMS sphingosine Sphingosine ceramide2->sphingosine CDase sm->ceramide2 SMase sphingosine->ceramide2 CerS s1p Sphingosine-1-Phosphate sphingosine->s1p SphK s1p->sphingosine SPP degradation Degradation s1p->degradation S1PL

Sources

A Researcher's Guide to Justifying C17 Sphingosine as an Internal Standard in Sphingolipidomics

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lipidomics, particularly the study of sphingolipids, the pursuit of quantitative accuracy is paramount. Sphingolipids, a class of bioactive molecules, are implicated in a vast array of cellular processes, from signaling pathways governing apoptosis and inflammation to structural roles within cell membranes.[1][2] Their levels can fluctuate dramatically in various physiological and pathological states, making their precise measurement critical for researchers in basic science and drug development.[1] This guide provides an in-depth justification for the selection of C17 sphingosine as an internal standard for mass spectrometry-based quantification, comparing its performance against alternatives and providing the experimental framework necessary for its confident application.

The Cornerstone of Quantification: The Role of an Internal Standard

Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations at multiple stages, including sample extraction, ionization efficiency, and instrument response.[3][4] An internal standard (IS) is a compound added at a known concentration to samples before any processing.[5] Its primary function is to normalize the signal of the analyte of interest, correcting for analyte loss during sample preparation and variations in instrument performance. An ideal internal standard should mimic the chemical and physical behavior of the analyte as closely as possible while being unambiguously distinguishable by the detector.

Why this compound? A Rationale Grounded in Physicochemical Properties

The justification for using this compound rests on its ability to satisfy the core requirements of an effective internal standard for the analysis of its endogenous, even-chained counterparts like C18 sphingosine.

1. Structural Homology and Physicochemical Mimicry: this compound is a structural analog of the most abundant mammalian sphingoid bases, which predominantly have C18 and C20 backbones.[6] This structural similarity—differing only by a single methylene group in the hydrocarbon tail—ensures that this compound exhibits nearly identical behavior during critical experimental steps. Its extraction efficiency from complex biological matrices and its chromatographic retention profile on reverse-phase columns are comparable to endogenous sphingosines.[7] This mimicry is essential for accurately correcting procedural inconsistencies.

2. Low to Negligible Endogenous Abundance: The most compelling reason for selecting an odd-chain standard is its rarity in nature. Mammalian systems primarily synthesize even-chain sphingolipids.[6] Odd-chain sphingoid bases like this compound are either absent or present at exceptionally low levels in most biological samples.[3][6] This prevents the internal standard from contributing to the endogenous analyte signal, a fundamental requirement for accurate quantification. While some uncommon forms of sphingosine exist, C17 is widely accepted as a non-naturally occurring standard for most applications.[8][9]

3. Unambiguous Mass Spectrometric Detection: The one-carbon difference between this compound (C₁₇H₃₅NO₂) and C18 sphingosine (C₁₈H₃₇NO₂) results in a distinct mass-to-charge ratio (m/z) that is easily resolved by a mass spectrometer.[7][10] This allows for the simultaneous, interference-free monitoring of both the analyte and the internal standard using techniques like Multiple Reaction Monitoring (MRM), enhancing the specificity and sensitivity of the assay.[11][12]

Comparative Analysis: this compound vs. The Gold Standard

The selection of an internal standard is often a balance between ideal characteristics and practical considerations like cost and availability. The primary alternative to odd-chain standards is the use of stable isotope-labeled (SIL) compounds.

Stable Isotope-Labeled (SIL) Standards: SIL standards, such as d7-sphingosine, are often considered the "gold standard" in mass spectrometry.[13][14] In these molecules, several hydrogen atoms are replaced with deuterium. Because their mass difference is due to isotopic substitution rather than structural changes, their physicochemical properties are virtually identical to the endogenous analyte, leading to co-elution and identical ionization behavior.[3]

However, SIL standards have two potential drawbacks:

  • Cost: They are typically more expensive to synthesize than odd-chain standards.

  • Isotopic Contribution: If not 100% isotopically pure, the SIL standard can contribute to the signal of the natural analyte, requiring careful correction.

The following table provides a comparative summary:

FeatureThis compound (Odd-Chain)Stable Isotope-Labeled (SIL) Standard
Principle Structural analog with a different chain length.Chemically identical, differing only in isotopic composition.
Physicochemical Behavior Highly similar to the endogenous analyte.Virtually identical to the endogenous analyte.
Natural Abundance Negligible in most mammalian samples.[6]No natural abundance.[5]
Co-elution Elutes closely but is typically separable by HPLC.[7]Co-elutes with the endogenous analyte.
Risk of Interference None.Potential for isotopic overlap if purity is low.
Cost-Effectiveness Generally more cost-effective.[1]Higher cost.
Commercial Availability Widely available from multiple suppliers.Widely available but can be more specialized.

This compound emerges as a highly reliable and cost-effective choice that provides excellent accuracy for most applications, making it a pragmatic and scientifically validated option for sphingolipid quantification.[1][15]

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams outline the structural comparison and the analytical workflow.

cluster_key Key Justification C18 C18 Sphingosine (d18:1) Structure: 18-carbon backbone Status: Naturally Abundant C17 This compound (d17:1) Structure: 17-carbon backbone Status: Not Naturally Occurring Similarity Structural Similarity (Ensures similar behavior during extraction and LC analysis) C18->Similarity Difference Mass Difference (Allows distinct detection by MS) C17->Difference

Caption: Structural basis for this compound selection.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Cells, Tissue) spike Spike with known amount of This compound (Internal Standard) start->spike extract Lipid Extraction (e.g., Bligh-Dyer method) spike->extract dry Dry Down & Reconstitute extract->dry lcms LC-MS/MS Analysis (Separation and Detection) dry->lcms mrm MRM Detection: Monitor transitions for both: - Endogenous Sphingosine (e.g., m/z 300 -> 282) - this compound (e.g., m/z 286 -> 268) lcms->mrm integrate Peak Area Integration mrm->integrate ratio Calculate Peak Area Ratio (Endogenous Analyte / Internal Standard) integrate->ratio quantify Quantify Analyte Concentration (Using calibration curve) ratio->quantify

Caption: LC-MS/MS workflow using this compound IS.

Experimental Protocol: Quantification of Sphingosine in Human Plasma

This protocol provides a validated method for the quantification of sphingosine using C17-sphingosine as an internal standard.

1. Materials and Reagents:

  • C18 Sphingosine and this compound standards (Avanti Polar Lipids or equivalent)

  • HPLC-grade solvents: Methanol, Chloroform, Water, Formic Acid

  • Human Plasma (collected with EDTA)

  • Microcentrifuge tubes

2. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of C18 sphingosine and this compound in methanol. Store at -20°C.

  • Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

  • Calibration Curve Standards: Serially dilute the C18 sphingosine stock solution with methanol to prepare a series of working standards (e.g., 1-500 ng/mL).

3. Sample Preparation and Extraction:

  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample, vortex briefly.

  • Add 500 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 150 µL of chloroform. Vortex for 1 minute.

  • Add 150 µL of water. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (~300 µL) into a new tube, avoiding the protein interface.

  • Dry the organic extract under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution.

4. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7.1-9 min: Return to 20% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (example values, must be optimized):

    • C18 Sphingosine: Precursor ion m/z 300.3 → Product ion m/z 282.3

    • This compound (IS): Precursor ion m/z 286.3 → Product ion m/z 268.3[12]

5. Data Analysis and Quantification:

  • Integrate the peak areas for both the C18 sphingosine and this compound MRM transitions.

  • Calculate the ratio of the C18 sphingosine peak area to the this compound peak area.

  • Construct a calibration curve by plotting the peak area ratios of the prepared standards against their known concentrations.

  • Determine the concentration of sphingosine in the plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion

The selection of an internal standard is a critical decision that directly impacts the validity and reliability of quantitative data in sphingolipidomics. This compound presents a robust, scientifically sound, and cost-effective solution. Its structural similarity to endogenous sphingoid bases ensures it faithfully tracks the analyte through extraction and analysis, while its non-physiological origin prevents interference. By providing a reliable means to correct for experimental variability, this compound empowers researchers to generate the high-quality, reproducible data necessary to advance our understanding of sphingolipid metabolism in health and disease.

References

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207-224. Available at: [Link]

  • Zhang, T., et al. (2021). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 35(5), e23764. Available at: [Link]

  • LIPID MAPS. (2007). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Available at: [Link]

  • LIPID MAPS. (n.d.). Sphingosine (d17:1). LIPID MAPS Structure Database. Available at: [Link]

  • Entchev, E. V., et al. (2019). The nematode C. elegans has mostly C17 iso-branched sphingoid bases. eLife, 8, e49222. Available at: [Link]

  • Hammerschmidt, M., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 407(23), 7079-7089. Available at: [Link]

  • Gorden, D. L., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(18), 5415-5427. Available at: [Link]

  • Spassieva, S., Bielawski, J., Anelli, V., et al. (2007). Combination of C(17) sphingoid base homologues and mass spectrometry analysis as a new approach to study sphingolipid metabolism. Methods in Enzymology, 434, 233-241. Available at: [Link]

  • LIPID MAPS. (n.d.). Sphinganine (d17:0). LIPID MAPS Structure Database. Available at: [Link]

  • Liebisch, G., Drobnik, W., Reil, M., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 45(3), 556-561. Available at: [Link]

  • Lipotype. (n.d.). Sphingosine. Available at: [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta, 1811(11), 836-845. Available at: [Link]

  • Neville, D. C. A., et al. (2003). Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
  • Ulmer, C. Z., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinica Chimica Acta, 562, 117978. Available at: [Link]

  • Wang, H., et al. (2018). Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Chromatographic Science, 56(6), 517-526. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • GERLI. (n.d.). Sphingosine. Cyberlipid. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C17 Sphingosine
Reactant of Route 2
C17 Sphingosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.